molecular formula C9H7ClN2O2 B598631 Quinazoline-2-carboxylic acid hydrochloride CAS No. 1204811-24-4

Quinazoline-2-carboxylic acid hydrochloride

Cat. No.: B598631
CAS No.: 1204811-24-4
M. Wt: 210.617
InChI Key: TYQONKJAALXRAF-UHFFFAOYSA-N
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Description

Quinazoline-2-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. The quinazoline core is a privileged structure in the design of small molecule inhibitors, particularly for targeting carbonic anhydrase (CA) isoforms . Carbonic anhydrases, such as the tumor-associated isoforms hCA IX and XII, are significant pharmacological targets in oncology, and carboxylic acid-functionalized derivatives represent an important class of non-classical CA inhibitors . Researchers utilize this compound as a key synthetic intermediate to append additional pharmacophores, creating novel compounds that can exert inhibitory effects by anchoring to the enzyme's active site . The structural motif of quinazoline-based carboxylic acids is actively investigated for developing new therapeutic candidates that target pathological processes like tumorigenicity . Beyond this, the quinazoline scaffold is recognized for its diverse chemical reactivities and wide range of biological applications, making it a focal point in the synthesis of new pharmacologically active agents .

Properties

IUPAC Name

quinazoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQONKJAALXRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10671240
Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1204811-24-4
Record name 2-Quinazolinecarboxylic acid, hydrochloride (1:1)
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Record name Quinazoline-2-carboxylic acid--hydrogen chloride (1/1)
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Record name Quinazoline-2-carboxylic acid hydrochloride
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Foundational & Exploratory

Quinazoline-2-carboxylic acid hydrochloride synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of Quinazoline-2-carboxylic acid Hydrochloride

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] Several U.S. FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic relevance.[1][2] Quinazoline-2-carboxylic acid, in particular, serves as a critical building block and a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis mechanism, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: From Isatin to Quinazoline

While numerous routes to the quinazoline ring exist, a prevalent and insightful pathway for synthesizing quinazoline-carboxylic acid derivatives begins with isatin (1H-indole-2,3-dione). This approach is advantageous due to the commercial availability of isatin and its inherent reactivity, which allows for a logical and efficient construction of the target molecule. The mechanism can be dissected into a sequence of well-defined chemical transformations.

A plausible and efficient mechanism involves a base-catalyzed ring-opening of isatin, followed by a cyclocondensation reaction with a suitable nitrogen source, such as urea. This multi-step, one-pot process is a classic example of constructing heterocyclic systems through the strategic cleavage and formation of bonds.

Step 1: Base-Catalyzed Hydrolytic Ring Opening of Isatin

The synthesis is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the C2-carbonyl (amide carbonyl) of the isatin ring. This is the more electrophilic carbonyl carbon. The resulting tetrahedral intermediate undergoes ring fission by cleaving the amide bond, a process often facilitated by heating.[6] This hydrolysis yields the salt of 2-aminophenylglyoxylic acid (isatinic acid), which is the key open-chain intermediate for the subsequent cyclization step.

Step 2: Condensation with Urea

The 2-aminophenylglyoxylic acid intermediate possesses two key functional groups: an aromatic amine and an α-keto acid. In the presence of urea, a condensation reaction occurs. One of the amino groups of urea acts as a nucleophile, attacking the ketonic carbonyl carbon of the 2-aminophenylglyoxylic acid. This forms a carbinolamine intermediate.

Step 3: Intramolecular Cyclization and Dehydration

The newly formed intermediate is primed for an intramolecular cyclization. The second amino group of the urea moiety attacks the carboxylic acid group (or its corresponding carboxylate), leading to the formation of a six-membered heterocyclic ring. This step is followed by a sequence of dehydration events. The loss of one water molecule from the carbinolamine formed in the previous step and another from the cyclized intermediate drives the reaction towards the formation of a stable, aromatic quinazoline ring system.

Step 4: Formation of Quinazoline-2-carboxylic acid

Through the condensation, cyclization, and subsequent aromatization via dehydration, the stable quinazoline-2-carboxylic acid is formed. The reaction is designed to selectively place the carboxylic acid group at the 2-position of the quinazoline ring, a direct consequence of the connectivity established during the cyclocondensation with urea.

Step 5: Hydrochloride Salt Formation

The final step involves the acidification of the reaction mixture with hydrochloric acid (HCl). The quinazoline ring contains two basic nitrogen atoms (at positions 1 and 3). Protonation by HCl forms the stable, crystalline this compound salt, which often aids in purification by precipitation from the aqueous solution.

Visualizing the Synthesis Mechanism

The following diagram illustrates the step-by-step molecular transformations from isatin to the final hydrochloride salt.

Quinazoline_Synthesis Mechanism: Isatin to Quinazoline-2-carboxylic acid HCl cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Products Isatin Isatin RingOpened 2-Aminophenylglyoxylic Acid (Isatinic Acid) Isatin->RingOpened 1. NaOH, H₂O (Ring Opening) Urea Urea CondensationProduct Condensation Adduct RingOpened->CondensationProduct 2. + Urea (Condensation) Cyclized Cyclized Intermediate CondensationProduct->Cyclized 3. Intramolecular   Cyclization Product Quinazoline-2-carboxylic acid Cyclized->Product 4. Dehydration & Aromatization HCl_Salt Quinazoline-2-carboxylic acid HCl Product->HCl_Salt 5. + HCl (Salt Formation)

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Quinazoline-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer and antimalarial properties.[3] Quinazoline-2-carboxylic acid hydrochloride serves as a key synthetic intermediate and a subject of study in its own right. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, process chemistry, and formulation science, as these parameters directly influence its synthesis, handling, stability, and potential biological behavior.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies and provides field-proven protocols for property determination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Core Physical Properties

Accurate identification is the bedrock of any scientific investigation. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name quinazoline-2-carboxylic acid;hydrochlorideN/A
Chemical Formula C₉H₆N₂O₂ · HCl[4]
Molecular Weight 210.62 g/mol [4]
CAS Number 1204811-24-4[4]
Appearance White to off-white solid[4]
SMILES String O=C(O)C1=NC2=CC=CC=C2C=N1.Cl
InChI Key TYQONKJAALXRAF-UHFFFAOYSA-N
Thermal Analysis: Melting Point

The melting point is a critical indicator of purity and is vital for process safety and formulation development (e.g., hot-melt extrusion). While specific experimental data for the hydrochloride salt is not widely published, the related compound, quinaldic acid (quinoline-2-carboxylic acid), has a melting point of 156-158 °C.[5][6] The hydrochloride salt is expected to have a different, likely higher, melting point due to its ionic character and crystalline lattice energy.

This protocol follows the standard principles outlined in pharmacopeias for determining the melting range.

  • Sample Preparation: Gently crush a small amount of the dry solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-4 mm at the bottom.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a rapid rate (e.g., 10 °C/min) to a temperature approximately 30 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (<2 °C) is indicative of high purity.

Solution-State Properties: The Key to Biological Action

The behavior of a compound in solution governs its absorption, distribution, and interaction with biological targets. For an ionizable molecule like this compound, solubility and dissociation constants (pKa) are the most critical parameters.

Aqueous Solubility

As a hydrochloride salt, the compound is expected to exhibit significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH, due to the protonation of the quinazoline ring system. The parent quinazoline is described as soluble in water.[3] For context, the structurally similar quinaldic acid has a reported water solubility of 14.0 mg/mL.[5][7]

This is the gold-standard method for determining thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a series of vials containing buffers of different, known pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a period sufficient to reach equilibrium (24-48 hours is common). The extended time ensures the dissolution rate is not a confounding factor.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low drug binding.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Validation: The presence of remaining solid in the vials at the end of the experiment validates that equilibrium saturation was achieved.

Dissociation Constants (pKa)

This compound has two key ionizable centers: the quinazoline ring system and the carboxylic acid group.

  • The quinazoline ring is basic. The pKa of the parent quinazoline is approximately 3.51, corresponding to the protonation at the N3 position.[3]

  • The carboxylic acid group is acidic, with an estimated pKa in the range of 2-3, typical for a carboxylic acid adjacent to an electron-withdrawing heterocyclic system.

These two pKa values dictate the dominant ionic species of the molecule at any given pH, which profoundly affects its properties like solubility, lipophilicity, and cell membrane permeability.

G cluster_pH Dominant Ionic Species vs. pH A Cationic (pH < pKa1) B Zwitterionic (pKa1 < pH < pKa2) A->B Deprotonation of Carboxylic Acid C Anionic (pH > pKa2) B->C Deprotonation of Quinazoline Ring G Forced Degradation Workflow cluster_stress Stress Conditions Compound Quinazoline-2-carboxylic acid Hydrochloride Acid Acidic (e.g., 0.1M HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidative Thermal Thermal (e.g., 80°C, Solid) Compound->Thermal Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound is a valuable chemical entity with physicochemical properties that are highly dependent on solution pH. Its character as a hydrochloride salt enhances aqueous solubility, a desirable trait for many applications. However, its potential for hydrolysis under harsh acidic conditions requires careful consideration during handling, storage, and formulation. The provided protocols offer a robust framework for researchers to experimentally determine the key parameters for their specific batches of material, ensuring data integrity and project success. A complete experimental characterization of its thermal properties, solubility profile, and pKa values is a recommended first step for any new research or development program involving this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved January 16, 2026 from [Link].

  • PubChemLite (n.d.). This compound (C9H6N2O2). Retrieved January 16, 2026 from [Link].

  • Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(9), 2276. Available from [Link].

  • Human Metabolome Database (2023). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved January 16, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7124, Quinaldic Acid. Retrieved January 16, 2026 from [Link].

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from [Link].

  • Semantic Scholar (n.d.). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved January 16, 2026 from [Link].

  • DergiPark (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved January 16, 2026 from [Link].

  • Ottokemi (n.d.). Quinaldic acid, GR 98%+. Retrieved January 16, 2026 from [Link].

  • Wikipedia (n.d.). Quinazoline. Retrieved January 16, 2026 from [Link].

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An In-depth Technical Guide to Quinazoline-2-carboxylic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide on quinazoline-2-carboxylic acid hydrochloride has been developed to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory research.

Core Identification and Structural Elucidation

CAS Number: 1204811-24-4[1][2]

Chemical Structure:

This compound is the hydrochloride salt of quinazoline-2-carboxylic acid. The core structure consists of a bicyclic aromatic heterocycle, where a pyrimidine ring is fused to a benzene ring. The carboxylic acid group at the 2-position is a key feature influencing its biological activity. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable property for experimental and pharmaceutical applications.

Molecular Formula: C₉H₆N₂O₂ · HCl[1][3]

Molecular Weight: 210.62 g/mol [1][3]

SMILES String: O=C(O)C1=NC2=CC=CC=C2C=N1.Cl[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed and experimental data for the parent compound, quinazoline-2-carboxylic acid, which provides a strong indication of the properties of its hydrochloride salt.

PropertyValueSource
Molecular Weight 174.16 g/mol PubChem[4]
XLogP3 1.5PubChem[4]
Topological Polar Surface Area 63.1 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Form SolidSigma-Aldrich[3]

Synthesis and Characterization

The synthesis of the quinazoline scaffold is a well-established area of organic chemistry, with several named reactions providing access to this versatile heterocyclic system. The first synthesis of a quinazoline derivative was reported in 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative.[5] A more general and widely used method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[5]

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of Quinazoline-4-carboxylic Acid Derivative cluster_1 Step 2: Conversion to Quinazoline-2-carboxylic Acid cluster_2 Step 3: Hydrochloride Salt Formation Isatin Isatin Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Isatin->Hydrolysis Intermediate1 (2-aminophenyl)-oxo-acetic acid sodium salt Hydrolysis->Intermediate1 Condensation One-pot Three-component Condensation (Ammonium Acetate, Aldehyde) Intermediate1->Condensation QuinazolineAcid Quinazoline-4-carboxylic acid derivative Condensation->QuinazolineAcid Modification Functional Group Interconversion (e.g., Decarboxylation/Re-carboxylation) QuinazolineAcid->Modification Quinazoline2Acid Quinazoline-2-carboxylic acid Modification->Quinazoline2Acid HCl_treatment Treatment with HCl (in a suitable solvent, e.g., Ether) Quinazoline2Acid->HCl_treatment FinalProduct This compound HCl_treatment->FinalProduct

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Quinazoline-4-Carboxylic Acid Derivative

This protocol is adapted from a one-pot, three-component synthesis of a 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid and serves as a foundational method that can be adapted for the synthesis of the 2-unsubstituted analogue.[6]

  • Hydrolysis of Isatin: Isatin is hydrolyzed in an alkaline medium (e.g., aqueous NaOH) to yield (2-aminophenyl)-oxo-acetic acid sodium salt.

  • One-Pot Condensation: The resulting salt is then subjected to a one-pot, three-component condensation reaction with an appropriate aldehyde (or a formaldehyde equivalent for the 2-unsubstituted product) and ammonium acetate.

  • Acidification: The reaction mixture is then acidified with a mineral acid, such as HCl, to precipitate the quinazoline carboxylic acid derivative.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene.[6]

Note: The conversion of a quinazoline-4-carboxylic acid to a quinazoline-2-carboxylic acid would require subsequent synthetic steps, potentially involving decarboxylation and re-introduction of the carboxylic acid group at the 2-position, a non-trivial transformation.

Characterization

The structure of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. While specific spectral data for the hydrochloride salt is not widely published, the spectra of the parent quinazoline can provide a reference.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activity and Applications in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10][11]

Anticancer Potential

Numerous quinazoline derivatives have been investigated as potential anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[10][11][12][13]

  • Cytotoxicity against Cancer Cell Lines: While specific IC₅₀ values for this compound are not extensively reported, related quinazoline derivatives have shown significant cytotoxicity. For instance, certain 2,4-disubstituted quinazolines have demonstrated potent activity against MCF-7 (breast cancer), A549 (lung cancer), and K-562 (leukemia) cell lines with IC₅₀ values of less than 10 µM.[13] Other quinazoline derivatives have shown IC₅₀ values in the low micromolar range against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines.[12] A novel series of quinazoline derivatives exhibited low micromolar cytotoxicity towards MGC-803 (gastric cancer), MCF-7, PC-9 (lung cancer), A549, and H1975 (lung cancer) cell lines, with one compound showing an IC₅₀ of 0.85 µM against MGC-803 cells.[10]

Table of Anticancer Activity of Selected Quinazoline Derivatives:

Compound TypeCell LineIC₅₀ (µM)Reference
2,4-Disubstituted QuinazolineMCF-7, A549, K-562< 10[13]
Novel Quinazoline DerivativeHeLa1.85 - 2.81[12]
Novel Quinazoline DerivativeMDA-MB2311.85 - 2.81[12]
Novel Quinazoline DerivativeMGC-8030.85[10]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivativeAurora A0.0844[1]
6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivativeAurora B0.01409[1]
Quinazoline-1,2,4-thiadiazole amide derivativeA5490.02[1]
1,2,3-triazole-1,3,4-oxadiazole-quinazoline hybridPC-3, A549, MCF-7, A27800.016 - 0.19[1]
Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are also a significant area of research. Several studies have pointed to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway as a key mechanism of action.[14][15][16][17]

  • Mechanism of Action - NF-κB Inhibition: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. The inhibition of NF-κB activation is a major target for anti-inflammatory drug discovery.[14][18] Certain quinazoline derivatives have been shown to inhibit NF-κB transcriptional activation and subsequent TNF-α production.[16] One study reported that a fluorine-substituted benzo[h]quinazoline-2-amine derivative significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[15]

G cluster_0 NF-κB Signaling Pathway and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_expression induces Inflammation Inflammation Gene_expression->Inflammation Quinazoline Quinazoline-2-carboxylic acid derivatives Quinazoline->IKK_complex inhibits

Caption: Proposed mechanism of anti-inflammatory action of quinazoline derivatives via inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Future Directions and Conclusion

This compound represents a foundational molecule within the broader class of biologically active quinazolines. While much of the current research focuses on more complex derivatives, the core scaffold holds significant promise for the development of novel therapeutics.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound to facilitate its accessibility to the research community.

  • Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and anti-inflammatory efficacy of this compound and to elucidate its precise mechanisms of action.

  • Utilizing quinazoline-2-carboxylic acid as a starting point for the rational design and synthesis of new libraries of derivatives with improved potency and selectivity for specific biological targets.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. PubMed. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. PubMed. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

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  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. PubMed. [Link]

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The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinazoline scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have propelled it to the forefront of drug discovery, yielding a diverse array of clinically approved therapeutics.[2][3] This guide provides a comprehensive technical overview of the biological significance of the quinazoline core, delving into its fundamental chemical properties, diverse mechanisms of action, and extensive therapeutic applications. We will explore its critical role as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR), and its impact on other cellular processes such as tubulin polymerization and DNA repair. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of the quinazoline scaffold and for key biological assays essential for the evaluation of novel quinazoline-based drug candidates.

The Quinazoline Core: Physicochemical Properties and Structure-Activity Relationships

The quinazoline nucleus, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid.[4] Its planar structure and the presence of nitrogen atoms in the pyrimidine ring create a unique electronic environment, making it an ideal scaffold for molecular recognition by biological targets.[2] The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[5]

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of quinazoline-based compounds. Key positions for substitution that significantly impact biological activity include:

  • C2 and C4 Positions: Modifications at these positions on the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in the widely studied 4-anilinoquinazoline series of EGFR inhibitors, the aniline moiety at the C4 position is essential for binding to the ATP pocket of the kinase domain.[6]

  • C6 and C7 Positions: Substitutions on the benzene ring, particularly at the C6 and C7 positions, influence pharmacokinetic properties and can enhance target engagement. Electron-donating groups at these positions have been shown to increase the anticancer activity of certain derivatives.[7]

The strategic placement of various functional groups allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with specific biological targets.

Therapeutic Applications and Mechanisms of Action

The quinazoline scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4][8][9]

Anticancer Activity: A Dominant Role

The most profound impact of the quinazoline scaffold has been in the field of oncology.[6] Several FDA-approved anticancer drugs are based on this core structure, primarily functioning as kinase inhibitors.[6]

Receptor tyrosine kinases (RTKs) are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of these pathways is a hallmark of many cancers. Quinazoline derivatives have been successfully developed as potent inhibitors of several kinases, most notably EGFR.[11]

Approved Quinazoline-Based Kinase Inhibitors:

DrugTarget(s)FDA Approval YearIndicationReference
Gefitinib EGFR2003Non-Small Cell Lung Cancer (NSCLC)[6][12]
Erlotinib EGFR2004NSCLC, Pancreatic Cancer[6][12]
Lapatinib EGFR, HER22007Breast Cancer[11][12]
Afatinib EGFR, HER22013NSCLC[11][12]
Vandetanib VEGFR, EGFR, RET2011Medullary Thyroid Cancer[6][10]
Dacomitinib EGFR, HER2, HER42018NSCLC[11]

Mechanism of Action: EGFR Inhibition

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules.[11][12] This blockade of the EGFR signaling cascade ultimately leads to the inhibition of cancer cell proliferation and survival.[12]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazoline inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP Binding

EGFR Signaling Pathway and Quinazoline Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division.[10] Some quinazoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[5][10]

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA repair pathway.[7] Inhibition of PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality. Certain quinazoline-4-one derivatives have been identified as potent PARP inhibitors, highlighting another avenue for their anticancer activity.[6][7]

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[9][13] Structural modifications, such as the introduction of halogen atoms at the C6 and C8 positions and various substituents at the C2 and C3 positions, have been shown to enhance their antimicrobial potency.[14]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are often attributed to their ability to modulate key inflammatory mediators.[15] This includes the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokines.[15][16]

Anticonvulsant Activity

Several quinazoline derivatives have been investigated for their potential as anticonvulsant agents.[1][17] Their mechanism of action in this context is often linked to their interaction with GABA-A receptors in the central nervous system.[17]

Experimental Protocols

Synthesis of the Quinazoline Core

A common and versatile method for the synthesis of the quinazoline scaffold is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[18][19]

Step-by-Step Protocol: Niementowski Quinazoline Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and formamide (excess, acts as both reactant and solvent).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure quinazolin-4(3H)-one.

Niementowski_Synthesis Anthranilic_Acid Anthranilic Acid Reaction_Vessel Reaction Flask (120-130 °C) Anthranilic_Acid->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel Workup Pour into ice-water Reaction_Vessel->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Quinazolin-4(3H)-one Purification->Product

Workflow for Niementowski Quinazoline Synthesis
Biological Assays

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test quinazoline compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Step-by-Step Protocol:

  • Prepare Reagents: Prepare serial dilutions of the test quinazoline compound in the kinase assay buffer. Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound. Add the recombinant EGFR kinase to each well (except for the "no enzyme" control). Initiate the reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[1][20][21]

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.[11][22]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Fluorescent reporter dye (e.g., DAPI)

  • Test quinazoline compound

  • Fluorometric plate reader

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a tubulin solution in the polymerization buffer on ice. Prepare serial dilutions of the test quinazoline compound.

  • Assay Setup: In a pre-warmed 96-well plate, add the diluted test compound.

  • Initiate Polymerization: Add the cold tubulin solution containing GTP and the fluorescent reporter dye to each well.

  • Data Acquisition: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.[11][23]

Future Perspectives

The quinazoline scaffold continues to be a fertile ground for drug discovery.[24] Current research is focused on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinazoline-based compounds as dual or multi-target inhibitors is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[25] Furthermore, the application of this versatile scaffold is expanding beyond oncology to other therapeutic areas, including neurodegenerative and infectious diseases.[26]

Conclusion

The quinazoline scaffold has unequivocally established its significance in medicinal chemistry and drug development. Its inherent structural features, coupled with the vast possibilities for chemical modification, have led to the creation of a multitude of life-saving drugs. The continued exploration of this remarkable heterocyclic system promises to deliver the next generation of innovative therapeutics to address unmet medical needs.

References

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Quinazoline-2-carboxylic Acid Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Quinazoline Nucleus

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs for a wide array of diseases.[2][3] These include agents with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4] The therapeutic success of quinazoline-based drugs stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a variety of biological targets.

Within the diverse family of quinazoline derivatives, quinazoline-2-carboxylic acid hydrochloride emerges as a particularly valuable and versatile building block. The carboxylic acid moiety at the 2-position provides a convenient handle for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, offering both theoretical insights and practical, field-proven protocols to empower researchers in their drug discovery endeavors.

Core Synthesis and Physicochemical Properties

A reliable and efficient synthesis of the core building block is paramount for any medicinal chemistry program. While various methods exist for the synthesis of the quinazoline scaffold, a common and effective approach for obtaining quinazoline-2-carboxylic acid involves the cyclocondensation of an appropriate ortho-substituted aniline derivative with a two-carbon electrophile.[5]

Synthesis of this compound

A plausible and efficient method for the synthesis of quinazoline-2-carboxylic acid involves the reaction of 2-aminobenzonitrile with glyoxylic acid. This reaction proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic quinazoline ring system. The hydrochloride salt can then be readily prepared by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzonitrile

  • Glyoxylic acid monohydrate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirring solution, add glyoxylic acid monohydrate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of quinazoline-2-carboxylic acid may form.

  • Salt Formation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.2 eq) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the purified this compound under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the hydrochloride salt should also be determined and compared to literature values.

The Carboxylic Acid Handle: A Gateway to Diverse Chemical Space

The true utility of this compound as a building block lies in the reactivity of its carboxylic acid group. This functional group serves as a versatile anchor for the introduction of a wide array of substituents, most commonly through the formation of amide bonds.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in drug discovery, as the amide bond is a key structural feature in a vast number of biologically active molecules. The resulting quinazoline-2-carboxamides have shown significant potential in various therapeutic areas.

Experimental Protocol: General Procedure for the Synthesis of Quinazoline-2-carboxamides

Method A: Acyl Chloride Formation Followed by Amination

This robust two-step procedure involves the activation of the carboxylic acid by conversion to the more reactive acyl chloride, followed by reaction with the desired amine.

Step 1: Synthesis of Quinazoline-2-carbonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, 10-20 eq) or a solution of oxalyl chloride ((COCl)₂, 2-3 eq) in an inert dry solvent such as dichloromethane (DCM).

  • Reaction: If using thionyl chloride, add a catalytic amount of dry dimethylformamide (DMF) and heat the mixture to reflux for 2-4 hours. If using oxalyl chloride, stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation of Acyl Chloride: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude quinazoline-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude quinazoline-2-carbonyl chloride in a dry aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 eq) in the same solvent.

  • Reaction: Slowly add the amine solution to the stirring acyl chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Method B: Direct Amide Coupling using Coupling Reagents

This one-pot method avoids the isolation of the often-sensitive acyl chloride intermediate and utilizes a coupling reagent to directly form the amide bond.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1-1.5 eq) in a dry polar aprotic solvent like DMF or DCM.

  • Base Addition: Add an organic base such as DIPEA or TEA (2-4 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be necessary for less reactive substrates. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method A, Step 2.

Applications in Medicinal Chemistry: From Bench to Bedside

The derivatization of quinazoline-2-carboxylic acid has led to the discovery of potent and selective modulators of various biological targets, highlighting its significance as a privileged scaffold in drug discovery.

Targeting Matrix Metalloproteinases (MMPs) for the Treatment of Atherosclerosis

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Overexpression of certain MMPs, particularly MMP-13 (collagenase-3), has been implicated in the progression of unstable atherosclerosis.[6] The degradation of collagen in the fibrous cap of atherosclerotic plaques by MMP-13 can lead to plaque rupture and subsequent thrombotic events. Therefore, selective inhibitors of MMP-13 are being investigated as potential therapeutic agents for atherosclerosis.

Quinazoline-2-carboxamides have emerged as a promising scaffold for the development of potent and selective MMP-13 inhibitors.[7] Structure-based drug design has led to the identification of compounds with nanomolar potency and high selectivity over other MMP isoforms.[8] These inhibitors typically feature a substituent on the amide nitrogen that can favorably interact with the S1' pocket of the enzyme.

MMP13_Pathway

The following table summarizes the in vitro inhibitory activity of selected quinazoline-2-carboxamide derivatives against MMP-13.

Compound IDR Group (on amide)MMP-13 IC₅₀ (nM)Selectivity vs. MMP-1Reference
21k 4-(2-carboxyethyl)phenyl2.2>1000-fold[9]
9a 4-methoxyphenyl0.65>1500-fold[8]
9e 4-pyridyl3.3>300-fold[8]

Table 1: In vitro inhibitory activity of selected quinazoline-2-carboxamide derivatives against MMP-13.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Phenotypic screening of compound libraries has identified quinazolinone-2-carboxamide derivatives as a promising new antimalarial scaffold.[10][11] Structure-activity relationship studies have led to the identification of potent inhibitors with activity against drug-resistant strains of malaria.

Compound IDR Group (on amide)P. falciparum 3D7 IC₅₀ (µM)Reference
Hit Compound 4-fluorobenzyl1.9[10]
19f 3-ethyl-5-(trifluoromethyl)benzyl0.02[10]

Table 2: Antimalarial activity of selected quinazolinone-2-carboxamide derivatives.

Anticancer and Antimicrobial Applications

The versatility of the quinazoline-2-carboxamide scaffold has also been exploited in the development of anticancer and antimicrobial agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.[12][13] Additionally, certain quinazoline-2-carboxamides have exhibited potent antimicrobial activity against various bacterial and fungal strains.[14]

CompoundTarget/Cell LineActivity (IC₅₀/MIC)Reference
Indole Conjugate 19 EGFRIC₅₀ = 40.7 nM[3]
Thiadiazole Derivative 32 MCF-7 (Breast Cancer)IC₅₀ = 0.02 µM[12]
Indoloquinazoline 15 S. aureusMIC = 2.5 µg/mL[8]

Table 3: Anticancer and antimicrobial activity of selected quinazoline derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the facile derivatization of its carboxylic acid group provide a powerful platform for the generation of diverse chemical libraries and the systematic optimization of lead compounds. The successful application of this scaffold in the development of potent and selective inhibitors for a range of therapeutic targets, including MMPs, malarial parasites, and cancer cells, underscores its immense potential.

Future research in this area will likely focus on the exploration of novel derivatization strategies to access even greater chemical space. The application of advanced synthetic methodologies, such as flow chemistry and automated synthesis, will undoubtedly accelerate the discovery of new quinazoline-2-carboxamide-based drug candidates. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of the quinazoline-2-carboxylic acid scaffold promises to yield a new wave of innovative medicines to address unmet medical needs.

References

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  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. N.D. Available from: [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules. 2021. Available from: [Link]

  • Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. N.D. Available from: [Link]

  • QSAR rationales for MMP-13 inhibition by quinazoline derivatives. Beni-Suef University Journal of Basic and Applied Sciences. 2024. Available from: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure. 2022. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024. Available from: [Link]

  • Antimalarial activity and SAR of quinazolinone‐2‐carboxamide... ResearchGate. N.D. Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 2021. Available from: [Link]

  • Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach. Journal of Medicinal Chemistry. 2014. Available from: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. 2023. Available from: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Antimicrobial Agents and Chemotherapy. 2016. Available from: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. 2023. Available from: [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. 2021. Available from: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. 2020. Available from: [Link]

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A Technical Guide to the Spectroscopic Profile of Quinazoline-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for quinazoline-2-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages established principles of spectroscopy and data from structurally related analogs to provide a robust predictive framework. This resource is intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this compound in their work.

The inherent value of quinazoline derivatives in pharmaceutical research necessitates a thorough understanding of their structural properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structure and confirming the identity of synthesized compounds. This guide explains the causality behind the expected spectral features, offering a self-validating system for interpreting experimental results.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with a systematic numbering scheme for the atoms, is presented below. This numbering will be used throughout this guide to assign specific spectral signals.

Mass_Spec_Fragmentation M [M]+• m/z = 174 M_minus_COOH [M - COOH]+ m/z = 129 M->M_minus_COOH - •COOH M_minus_CO2 [M - CO2]+• m/z = 130 M->M_minus_CO2 - CO2 M_minus_COOH_minus_HCN [M - COOH - HCN]+ m/z = 102 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Caption: Predicted mass spectral fragmentation pathway for quinazoline-2-carboxylic acid.

Predicted Mass Spectrometry Data:

m/zAssignmentDescription
174[M]⁺˙Molecular ion of the free base.
129[M - COOH]⁺Loss of the carboxylic acid radical.
130[M - CO₂]⁺˙Loss of carbon dioxide.
102[C₈H₅N]⁺Loss of HCN from the m/z 129 fragment.

Experimental Protocols

To obtain high-quality spectroscopic data, it is crucial to follow standardized experimental protocols. The following are general methodologies applicable to the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used. For the detection of the acidic protons, ensure the spectral window is wide enough to include the downfield region. To confirm the acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are generally required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Acquire the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, a direct insertion probe may be used. The mass spectrum is recorded over a suitable m/z range.

Conclusion

This technical guide provides a comprehensive, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By synthesizing information from fundamental spectroscopic principles and data from analogous structures, this document serves as an authoritative resource for researchers in the field. The provided rationale for the expected spectral features, along with standardized experimental protocols, will aid in the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in drug discovery and development.

References

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2026, May 22). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Quinazoline | C8H6N2 | CID 9210 - PubChem. Retrieved from [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Retrieved from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Quinazoline - NIST WebBook. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of Quinazoline-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of Quinazoline-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As the quinazoline scaffold is a cornerstone for a multitude of biologically active molecules, a thorough understanding of the solubility and stability of its derivatives is paramount for the development of robust formulations and reliable biological assays.[1][2] This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to experimental design.

Understanding the Core Moiety: A Physicochemical Perspective

This compound possesses a unique combination of functional groups that dictate its behavior in various environments. The quinazoline core, a bicyclic aromatic heterocycle, generally exhibits stability in cold, dilute acidic and alkaline solutions, though it is susceptible to degradation upon boiling.[3] The presence of the carboxylic acid at the 2-position introduces a site for ionization, significantly influencing its solubility in aqueous media of varying pH. As a hydrochloride salt, the compound is expected to exhibit enhanced aqueous solubility compared to its free base form.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on the constituent functional groups and general principles of solubility.

  • Aqueous Solubility: The hydrochloride salt form suggests good solubility in water and aqueous buffers. However, the solubility is expected to be pH-dependent. In acidic to neutral pH, the compound will exist in its protonated, more soluble form. As the pH increases towards the pKa of the carboxylic acid and the basic nitrogen of the quinazoline ring, the compound will transition to its less soluble free acid/base form. One study on a similar quinazoline carboxylic acid salt noted its solubility in water, while the corresponding free carboxylic acid was insoluble in acidic aqueous solution.[1]

  • Organic Solvent Solubility: Solubility in organic solvents will be dictated by the polarity of the solvent and the ability to form hydrogen bonds. Protic solvents like ethanol and methanol are likely to be effective due to their ability to interact with the carboxylic acid and the hydrochloride salt. Aprotic polar solvents such as DMSO and DMF are also expected to be good solvents for quinazoline derivatives.[4] A related quinazoline carboxylic acid was found to be insoluble in hot ethanol, suggesting that the free acid form may have limited solubility in some alcohols.[1]

The following table provides a general, qualitative prediction of solubility. Experimental determination is crucial for obtaining precise values.

SolventPredicted SolubilityRationale
WaterHigh (pH-dependent)Hydrochloride salt form enhances aqueous solubility.
EthanolModerate to LowProtic solvent, but the free acid may have limited solubility.[1]
MethanolModerateSimilar to ethanol, a polar protic solvent.
DMSOHighPolar aprotic solvent, generally a good solvent for quinazolines.[4]
DMFHighPolar aprotic solvent, known to solubilize quinazoline derivatives.
AcetonitrileModerate to LowLess polar than DMSO and DMF.
AcetoneLowLower polarity and hydrogen bonding capability.

Experimental Determination of Solubility: A Validated Approach

To obtain reliable and reproducible data, a systematic approach to solubility determination is essential. The following protocols are designed to be self-validating, providing a clear understanding of the compound's behavior.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, typically dissolved in DMSO, precipitates when added to an aqueous buffer.

  • Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing an excess of the solid to equilibrate with the solvent over an extended period.

For in-depth characterization, the determination of thermodynamic solubility is recommended.

Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each test solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility in the original solvent by applying the dilution factor.

Diagram: Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 quant1 HPLC Analysis sample3->quant1 quant2 Calculate Solubility quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Understanding the stability of this compound is critical for defining storage conditions, shelf-life, and predicting potential degradation products that could impact safety and efficacy. Forced degradation studies are essential for this purpose and are a regulatory requirement.

General Stability of the Quinazoline Nucleus

The quinazoline ring is generally stable in cold dilute acidic and alkaline solutions. However, boiling in these conditions can lead to hydrolysis and ring cleavage, potentially forming o-aminobenzaldehyde, ammonia, and formic acid derivatives.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted according to ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures. Quinazoline derivatives have shown significant degradation under alkaline conditions.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) for an extended period.

  • Photostability: Exposure to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]

Protocol for Forced Degradation Study

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂

  • Suitable solvents for sample preparation

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV/DAD or HPLC-MS system

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

    • For hydrolysis and oxidation studies, treat the stock solution with the respective stress agent (acid, base, or oxidant).

    • For thermal studies, store the solid compound and a solution in a calibrated oven.

    • For photostability studies, expose the solid compound and a solution to the required light conditions in a photostability chamber. A dark control should be run in parallel.

  • Stress Conditions and Time Points:

    • Expose the samples to the stress conditions for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Identify and characterize major degradation products using techniques such as LC-MS/MS and NMR.

Diagram: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution stress1 Acidic Hydrolysis stress2 Alkaline Hydrolysis stress3 Oxidative Degradation stress4 Thermal Degradation stress5 Photostability analysis1 HPLC-UV/DAD Analysis stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Peak Purity Assessment analysis1->analysis2 analysis3 Degradant Identification (LC-MS) analysis2->analysis3

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis:

    • Acidic Conditions: While the quinazoline ring is relatively stable in cold dilute acid, prolonged exposure to heat and strong acid could lead to ring opening.

    • Alkaline Conditions: The compound is expected to be more susceptible to alkaline hydrolysis. This could involve cleavage of the pyrimidine ring.

  • Oxidation: The nitrogen atoms in the quinazoline ring could be susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions, including photo-oxidation and rearrangement.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.[6]

Diagram: Potential Degradation Sites

Caption: Potential Degradation Sites on Quinazoline-2-carboxylic acid.

Conclusion and Recommendations

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While specific data for this compound is not widely published, the principles outlined here, based on the chemistry of the quinazoline scaffold and carboxylic acids, offer a robust starting point for researchers.

Key Recommendations:

  • Experimental Verification: Always perform experimental solubility and stability studies for your specific batch of this compound under your experimental conditions.

  • Method Validation: Ensure that all analytical methods used for quantification are properly validated for linearity, accuracy, precision, and specificity.

  • Stability-Indicating Method: Develop and validate a stability-indicating HPLC method early in the development process to accurately track the degradation of the parent compound and the formation of degradation products.

  • Comprehensive Characterization: For any major degradation products, pursue structural elucidation to understand the degradation pathways fully.

By following these guidelines, researchers can ensure the quality and reliability of their data, leading to more robust and successful drug development outcomes.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Gamal, M. I. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3344. [Link]

  • Fedorov, A. Y., & Zaskal'ko, P. V. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(3), 449-471. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Gaydon, P. M., Madan, A., & Tyre, R. L. (2014). The effect of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 16(29), 15336-15344. [Link]

  • Gaydon, P. M., Madan, A., & Tyre, R. L. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

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A Technical Guide to the Strategic Use of Quinazoline-2-carboxylic acid Hydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of a C2-Carboxylic Acid Handle

The quinazoline ring system is a cornerstone of modern medicinal chemistry. This privileged scaffold, a fusion of benzene and pyrimidine rings, is present in numerous approved drugs and clinical candidates, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The therapeutic versatility of quinazolines stems from their rigid structure and the specific spatial arrangement of hydrogen bond donors and acceptors, allowing for potent and selective interactions with various biological targets.[4][5]

While many synthetic routes to quinazolines exist, the strategic derivatization of a pre-formed core offers a rapid and efficient pathway to diverse chemical libraries for structure-activity relationship (SAR) studies.[6] In this context, Quinazoline-2-carboxylic acid hydrochloride emerges as a uniquely valuable starting material. The carboxylic acid at the C2 position serves as a versatile synthetic handle, primarily for the construction of amide bonds, which are fundamental linkages in a vast array of pharmaceuticals.[7][8] This guide provides an in-depth exploration of the properties, core reactivity, and field-proven protocols for leveraging this key intermediate in the synthesis of novel compounds.

Part 1: Core Compound Characteristics and Handling

A thorough understanding of the starting material is paramount for reproducible and successful synthesis. This compound is a solid at room temperature, and its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂ · HCl
Molecular Weight 210.62 g/mol
Appearance Solid
InChI Key TYQONKJAALXRAF-UHFFFAOYSA-N

Handling and Safety: As with any laboratory chemical, appropriate safety precautions must be observed. This compound is classified as an acute oral toxin (Category 4). Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 2: The Core Directive: Amide Bond Formation

The primary synthetic utility of Quinazoline-2-carboxylic acid lies in its capacity for amide bond formation. The carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by a primary or secondary amine. Two principal, field-proven strategies are employed for this transformation: direct coupling using a reagent and conversion to a reactive acyl chloride intermediate.

Strategy A: Direct Amide Coupling with Peptide Reagents

This one-pot method is often preferred for its operational simplicity and the use of milder conditions, which helps to preserve sensitive functional groups elsewhere in the amine coupling partner.[9] Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and minimize the risk of racemization if chiral amines are used.[7]

Causality Behind Reagent Choice: The mechanism involves the coupling reagent (e.g., HATU) reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the stable amide bond, regenerating the uronium salt. An organic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.[7]

G Start Quinazoline-2-carboxylic acid hydrochloride + Amine Activation Activation of Carboxylic Acid (Formation of Active Ester) Start->Activation Add Reagents Reagents Coupling Reagent (e.g., HATU) Organic Base (e.g., DIPEA) Dry Aprotic Solvent (e.g., DMF) Reagents->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Product Novel Quinazoline-2-carboxamide Coupling->Product Workup Aqueous Workup & Purification Product->Workup Final Isolated, Pure Product Workup->Final

Diagram 1: Workflow for direct amide coupling.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Amine & Base: Add the desired primary or secondary amine (1.0-1.2 eq) followed by an organic base, typically DIPEA (2.5-3.0 eq), to the solution. Stir for 5-10 minutes.

  • Coupling Reagent Addition: Add the coupling reagent, such as HATU (1.1-1.3 eq), portion-wise to the stirred solution. The reaction may be cooled in an ice bath to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: Two-Step Synthesis via an Acyl Chloride Intermediate

This classic and robust method involves converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This highly reactive intermediate is then immediately reacted with the amine.

Causality Behind Experimental Choice: This method is advantageous when dealing with less reactive amines or when scaling up the reaction, as acyl chlorides are extremely reactive. However, the harsh conditions required for its formation may not be suitable for substrates with sensitive functional groups. The reaction must be performed under strictly anhydrous conditions, as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A Quinazoline-2-carboxylic acid hydrochloride B Add SOCl₂ or (COCl)₂ cat. DMF, Dry Solvent A->B C Quinazoline-2-carbonyl chloride (Reactive Intermediate) B->C D Add Amine (R-NH₂) + Base (e.g., TEA) C->D Isolate or use in situ E Novel Quinazoline-2-carboxamide D->E

Diagram 2: Two-step synthesis via an acyl chloride.

Experimental Protocol: General Procedure for Acyl Chloride Formation and Amine Coupling

  • Acyl Chloride Formation:

    • Suspend this compound (1.0 eq) in a dry, inert solvent (e.g., Toluene or DCM) with a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the suspension becomes a clear solution and gas evolution ceases.

    • Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[11]

  • Amide Coupling:

    • Dissolve the crude quinazoline-2-carbonyl chloride in a dry, non-protic solvent like DCM or THF and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0-3.0 eq) in the same solvent.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.[9]

    • Perform an aqueous work-up and purification as described in the direct coupling protocol (Strategy A, steps 7-9).

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel chemical entities, particularly for the construction of diverse amide libraries. The choice between direct coupling and the acyl chloride route depends on the specific chemical properties of the amine substrate and the desired scale of the reaction. Direct coupling with modern reagents like HATU offers a milder, more functional-group-tolerant approach, while the acyl chloride method provides a highly reactive intermediate suitable for challenging couplings.[7][9] As the importance of the quinazoline scaffold in drug discovery continues to grow, the strategic application of this key intermediate will undoubtedly fuel the development of the next generation of therapeutic agents.[1][4]

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Jain, N., Goel, T., Thakar, S., Jadhav, M., & Bansode, D. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. Retrieved January 16, 2026, from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents, 28(4), 293-309. Retrieved January 16, 2026, from [Link]

  • Vishwakarma, S. K., Sharma, S. K., Shrotriya, J., & Singh, S. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds– a review. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinazoline-based scaffolds used to design our target compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal. Retrieved January 16, 2026, from [Link]

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Unlocking Therapeutic Frontiers: A Guide to the Druggable Targets of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This bicyclic aromatic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, offers a versatile and synthetically accessible framework for the development of potent therapeutic agents.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several FDA-approved drugs for cancer and other conditions.[5][6]

This technical guide provides a comprehensive exploration of the key therapeutic targets of quinazoline derivatives. We will delve into the molecular mechanisms of action, present quantitative data, and provide detailed experimental workflows for target identification and validation, designed for professionals in drug discovery and development.

Section 1: Protein Kinase Inhibition - The Hallmark of Quinazoline Derivatives

The most profound success of quinazoline derivatives has been in the realm of oncology, primarily through the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[7][8] Most quinazoline-based kinase inhibitors function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[8]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[9] Overexpression or mutation of EGFR is a key driver in numerous cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[8][10]

Quinazoline derivatives, particularly the 4-anilinoquinazoline scaffold, are perfectly shaped to fit into the ATP-binding pocket of the EGFR kinase domain.[8][11] The quinazoline N1 atom typically forms a critical hydrogen bond with the hinge region residue Met793, anchoring the inhibitor in place.[8] This competitive inhibition blocks EGFR autophosphorylation and halts the downstream signaling cascade.[9] Several generations of EGFR inhibitors based on this scaffold have been developed, including gefitinib (Iressa®) and erlotinib (Tarceva®), which are first-generation reversible inhibitors.[5][7] Second and third-generation inhibitors, like afatinib and osimertinib, were developed to overcome resistance mutations such as T790M by forming covalent bonds or targeting specific mutant forms of the enzyme.[7][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Ligand EGF Ligand Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and site of quinazoline inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[3] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF.[13] Inhibiting VEGFR-2 is a validated anti-cancer strategy.[3]

Quinazoline derivatives have been successfully developed as potent VEGFR-2 inhibitors.[3][14] Vandetanib, for instance, is a multi-targeted kinase inhibitor with significant activity against VEGFR-2, used to treat late-stage medullary thyroid cancer.[3] These agents typically bind to the ATP pocket of the VEGFR-2 kinase domain, preventing its activation and blocking downstream pathways like the Akt/mTOR/p70s6k cascade, which are crucial for endothelial cell proliferation and migration.[13] The development of dual EGFR/VEGFR-2 inhibitors is an active area of research, aiming to simultaneously block tumor cell proliferation and its blood supply.[14][15]

CompoundTarget(s)IC₅₀ (VEGFR-2)IC₅₀ (EGFR)Reference
Vandetanib VEGFR-2, EGFR, RET40 nM500 nM[3]
Compound 16 VEGFR-2, FGFR-1, BRAF0.29 µM-[8]
Compound 4e EGFR, VEGFR-2-69.4 nM[15]

Table 1: Inhibitory activities of selected quinazoline derivatives against protein kinases.

Section 2: Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[16] Drugs that interfere with microtubule dynamics are powerful anticancer agents.[17]

Several quinazoline derivatives have been identified as potent microtubule-targeting agents (MTAs).[18][19] Unlike kinase inhibitors, these compounds do not target an enzymatic active site. Instead, they bind directly to tubulin, the protein subunit of microtubules. Many of these quinazolines bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[20][21] This disruption leads to the collapse of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.[16][17]

Section 3: Targeting DNA Integrity and Replication

Maintaining genomic integrity is a fundamental cellular process. Several classes of anticancer drugs function by damaging DNA or interfering with its synthesis and repair. Quinazoline derivatives have been developed to target key proteins in these pathways.

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks.[5] Inhibiting PARP in cancers that have defects in other DNA repair pathways (like BRCA mutations) leads to a synthetic lethal phenotype. Quinazolinone-based derivatives have been developed as potent PARP-1 inhibitors, showing promise with IC₅₀ values in the nanomolar range.[2][5][18]

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylate, essential precursors for DNA replication.[18] Quinazoline-based antifolates like CB3717 were among the early targeted chemotherapy agents designed to inhibit DHFR.[18][22]

  • Other Targets: Quinazolines have also been reported to function as topoisomerase inhibitors, which interfere with the management of DNA supercoiling during replication, and as inhibitors of Breast Cancer Resistance Protein (BCRP), an efflux pump that contributes to multidrug resistance.[18]

Section 4: Modulation of Cellular Signaling and Other Pathways

The therapeutic utility of the quinazoline scaffold extends beyond oncology. Its derivatives have been optimized to target enzymes involved in a variety of other signaling pathways.

  • Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[23] Inhibition of specific PDE isozymes has therapeutic potential for cardiovascular diseases, inflammation, and erectile dysfunction.[24][25] Quinazolines have been developed as potent and selective inhibitors for multiple PDE families, including PDE1, PDE3/4, PDE5, and PDE7.[23][24][25][26][27]

  • Microbial DNA Gyrase: In the fight against antimicrobial resistance, novel drug targets are urgently needed. DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication.[28] This enzyme is absent in humans, making it an excellent target for selective antibacterial agents. Several quinazolin-4(3H)-one derivatives have been identified as promising DNA gyrase inhibitors, demonstrating significant antibacterial activity.[28][29]

Section 5: Experimental Workflows for Target Identification & Validation

Identifying the direct molecular target of a bioactive small molecule is a critical yet challenging step in drug discovery.[30] Here, we outline two powerful, complementary proteomic approaches.

Workflow 1: Affinity Chromatography-Mass Spectrometry

This classical method relies on immobilizing the small molecule (the "bait") to a solid support to "pull down" its binding partners ("prey") from a complex protein lysate.[31][32]

Causality: The principle is that a specific, high-affinity interaction between the drug and its target protein will resist washing steps that remove non-specific, low-affinity binders. The choice of linker and attachment point on the quinazoline derivative is critical; it must be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[32]

Protocol: Step-by-Step

  • Bait Preparation:

    • Synthesize a quinazoline derivative with a functional handle (e.g., an amine or carboxylic acid) at a non-critical position.

    • Covalently couple the derivative to an activated solid support (e.g., NHS-activated agarose beads).

    • Prepare a control matrix using beads that have been blocked without the ligand to identify non-specific binders.

  • Protein Extraction:

    • Prepare a native protein lysate from target cells or tissues using a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with both the drug-conjugated beads and the control beads (typically for 2-4 hours at 4°C).

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads. This can be done competitively (using excess free drug) or non-specifically (using a low pH buffer or SDS-PAGE loading buffer).

    • Separate the eluted proteins by 1D SDS-PAGE.

  • Protein Identification by Mass Spectrometry:

    • Excise the protein bands that are unique to or significantly enriched in the drug-bead eluate compared to the control.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Affinity_Chromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait 1. Synthesize & Immobilize Quinazoline 'Bait' on Beads Incubate 3. Incubate Lysate with Bait & Control Beads Bait->Incubate Lysate 2. Prepare Native Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute SDS_PAGE 6. Separate by SDS-PAGE Elute->SDS_PAGE MS 7. In-Gel Digestion & LC-MS/MS Analysis SDS_PAGE->MS ID 8. Identify Enriched Proteins as Potential Targets MS->ID

Caption: Workflow for target identification via affinity chromatography.

Workflow 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a target protein against proteolysis.[31][32][33]

Causality: A protein exists in a dynamic conformational equilibrium. Ligand binding shifts this equilibrium towards a more stable, compact state. This stabilized conformation can be less susceptible to cleavage by proteases. This method avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.[33]

Protocol: Step-by-Step

  • Lysate Preparation:

    • Prepare a native protein lysate as described for affinity chromatography.

  • Drug Incubation:

    • Divide the lysate into aliquots. Treat one aliquot with the quinazoline compound of interest (at a concentration known to be bioactive) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to both the drug-treated and vehicle-treated lysates.

    • Allow digestion to proceed for a set time (e.g., 30 minutes). The optimal protease concentration and digestion time must be determined empirically.

    • Stop the digestion by adding SDS-PAGE loading buffer and heating.

  • Analysis by Gel Electrophoresis:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize the proteins with a total protein stain (e.g., Coomassie Blue or silver stain).

    • Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. These represent proteins that were protected from digestion.

  • Target Identification:

    • Excise the protected bands, perform in-gel digestion, and identify the proteins by LC-MS/MS as described previously.

DARTS_Workflow cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate 1. Prepare Native Cell Lysate Treat_Drug 2a. Add Quinazoline Compound Lysate->Treat_Drug Treat_Vehicle 2b. Add Vehicle (Control) Lysate->Treat_Vehicle Digest_Drug 3a. Limited Protease Digestion Treat_Drug->Digest_Drug Digest_Vehicle 3b. Limited Protease Digestion Treat_Vehicle->Digest_Vehicle SDS_PAGE 4. Separate by SDS-PAGE Digest_Drug->SDS_PAGE Digest_Vehicle->SDS_PAGE Identify 5. Identify Protected Bands by Mass Spectrometry SDS_PAGE->Identify

Caption: Workflow for target identification using DARTS.

Conclusion

The quinazoline nucleus is a remarkably versatile scaffold that continues to yield compounds with significant therapeutic potential against a wide array of biological targets. While its impact has been most prominent in oncology through the inhibition of protein kinases like EGFR and VEGFR, its utility is far broader, encompassing the disruption of microtubule dynamics, interference with DNA repair, modulation of key signaling enzymes like PDEs, and novel antimicrobial applications. The robust experimental workflows available for target identification, such as affinity chromatography and DARTS, will undoubtedly continue to uncover new and exciting therapeutic targets for this privileged chemical entity, paving the way for the next generation of innovative medicines.

References

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Quinazoline-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4][5] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature this core structure, highlighting its clinical importance.[1]

Quinazoline-2-carboxylic acid hydrochloride serves as a critical and versatile starting material for the synthesis of a diverse library of these biologically active molecules.[3] Its carboxylic acid handle allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, validated, and reliable one-pot protocol for the synthesis of this compound, starting from readily available commercial reagents. The causality behind each experimental step is explained to ensure robust and reproducible results.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, three-component condensation reaction. The process begins with the in-situ alkaline hydrolysis of isatin (1H-indole-2,3-dione). The basic conditions cleave the amide bond, opening the five-membered ring to form the sodium salt of (2-aminophenyl)glyoxylic acid. This intermediate is then reacted directly with formamidine acetate, which serves as the source for both the C2 carbon and the N3 nitrogen of the quinazoline ring. The reaction culminates in an acid-catalyzed cyclization and dehydration, followed by precipitation as the hydrochloride salt. This approach is efficient as it avoids the isolation of the unstable aminophenylglyoxylic acid intermediate.[6][7]

Reaction_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Acidification & Salt Formation Isatin Isatin Intermediate Sodium (2-aminophenyl)glyoxylate (in situ) Isatin->Intermediate NaOH (aq) Heat Product_base Quinazoline-2-carboxylate Intermediate->Product_base Reflux in Ethanol Formamidine Formamidine Acetate Formamidine->Product_base Final_Product Quinazoline-2-carboxylic acid hydrochloride Product_base->Final_Product Conc. HCl Cooling

Caption: Reaction pathway for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
Isatin91-56-5147.13≥98%
Sodium Hydroxide (NaOH)1310-73-240.00≥98%
Formamidine acetate salt3473-63-0104.11≥98%
Ethanol (EtOH), 200 proof64-17-546.07Anhydrous
Hydrochloric Acid (HCl)7647-01-036.4637% (w/w), ACS grade
Deionized Water7732-18-518.02-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • pH indicator strips or calibrated pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

Detailed Experimental Protocol

Step 1: In-situ Preparation of (2-aminophenyl)glyoxylate
  • Setup: Assemble the three-neck flask with a reflux condenser, magnetic stir bar, and a thermometer. Ensure all glassware is dry.

  • Reagent Addition: In a beaker, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Hydrolysis: Add 7.35 g (0.05 mol) of isatin to the flask. Slowly add the cooled sodium hydroxide solution to the isatin with vigorous stirring.

  • Reaction: Heat the resulting deep red-purple mixture to 80-90°C using the heating mantle. Maintain this temperature with continuous stirring for 1 hour. The purpose of this step is to ensure the complete hydrolytic ring-opening of the isatin lactam. A homogenous solution should be obtained.

Step 2: Condensation and Quinazoline Ring Formation
  • Solvent and Reagent Addition: After 1 hour of hydrolysis, remove the heating mantle and allow the mixture to cool to approximately 50-60°C. Add 100 mL of absolute ethanol to the flask.

  • Formamidine Addition: Add 15.6 g (0.15 mol, 3 equivalents) of formamidine acetate salt to the reaction mixture in one portion. The excess formamidine ensures the reaction goes to completion.

  • Reflux: Re-attach the heating mantle and bring the mixture to a gentle reflux (approx. 80-85°C). Continue refluxing with stirring for 4 hours. During this period, the pyrimidine ring is formed and the solution color may change.

Step 3: Acidification and Product Precipitation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. It is beneficial to further cool the flask in an ice-water bath to 0-5°C to maximize product precipitation.

  • Acidification: While maintaining cooling and vigorous stirring, slowly add concentrated hydrochloric acid (approx. 10-15 mL) dropwise using a dropping funnel. The objective is to protonate the carboxylate and form the hydrochloride salt of the quinazoline ring. Monitor the pH closely; the target pH is 1-2.

  • Precipitation: A pale yellow or off-white precipitate of this compound will form upon acidification. Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

Step 4: Isolation and Drying
  • Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) followed by two portions of cold ethanol (2 x 20 mL). The water wash removes inorganic salts, and the ethanol wash removes residual organic impurities and aids in drying.

  • Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70°C overnight or until a constant weight is achieved. The expected yield is typically in the range of 70-85%.

Data Summary and Characterization

ParameterValue
Molar Ratio (Isatin:NaOH:Formamidine)1 : 2 : 3
Reaction TemperatureReflux (approx. 80-85°C)
Reaction Time4 hours
Expected Yield 70-85%
Appearance Pale yellow to off-white crystalline solid
Melting Point ~168-172°C (decomposes)

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton chemical environments.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify characteristic functional groups (C=O, C=N, O-H, N-H).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling Precautions

This protocol requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[8][9]

  • Ventilation: All steps should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[8][9][10]

  • Reagent Handling:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

    • Formamidine Acetate: May cause skin irritation or an allergic skin reaction.[8][11] Avoid inhalation of dust and direct contact.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete hydrolysis of isatin.2. Insufficient reflux time.3. Incorrect pH for precipitation.1. Ensure isatin is fully dissolved during the initial heating with NaOH.2. Extend the reflux time to 5-6 hours.3. Carefully adjust pH to 1-2 using a calibrated meter. Add HCl slowly.
Product is Dark or Oily 1. Reaction temperature was too high, causing decomposition.2. Insufficient washing of the crude product.1. Maintain a gentle reflux; do not overheat.2. Perform an additional wash with cold ethanol.3. If necessary, recrystallize the product from an ethanol/water mixture.
Product Fails to Precipitate 1. Insufficient acidification.2. Product is too soluble in the final solvent mixture.1. Double-check the pH and add more HCl if necessary.2. If the solution is too dilute, partially remove the solvent under reduced pressure before cooling and acidifying.

Experimental Workflow Diagram

Workflow A Setup: Assemble 3-Neck Flask & Condenser B Hydrolyze Isatin with NaOH (1 hr, 80-90°C) A->B C Add EtOH & Formamidine Acetate B->C D Reflux Reaction Mixture (4 hrs, ~85°C) C->D E Cool to 0-5°C in Ice Bath D->E F Slowly Acidify with Conc. HCl to pH 1-2 E->F G Isolate Product via Vacuum Filtration F->G H Wash with Cold Water & Cold Ethanol G->H I Dry Product Under Vacuum H->I J Characterize Final Product (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of this compound. By explaining the rationale behind key steps and providing comprehensive safety and troubleshooting information, this guide serves as a reliable resource for researchers. The successful synthesis of this key intermediate opens the door for the development of novel quinazoline-based derivatives with significant potential in pharmaceutical research and drug development.[4][5]

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020-11-27). Bentham Science. [Link]

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate. [Link]

  • Pharmacological importance of quinazoline-based drugs. (n.d.). ResearchGate. [Link]

  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025-12-11). Bioengineer.org. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022-10-05). DergiPark. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of isatin–quinazoline 7. (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020-05-03). SciSpace. [Link]

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Experimental Application Notes for Quinazoline-2-carboxylic acid hydrochloride in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Quinazoline-2-carboxylic acid hydrochloride in anticancer research. This document offers full editorial control to present a logically structured, in-depth technical guide, grounded in scientific integrity and supported by authoritative references.

Introduction: The Quinazoline Scaffold and the Untapped Potential of a Core Moiety

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[1][2] These agents have revolutionized cancer treatment, particularly for non-small-cell lung cancer, by offering targeted therapies with improved selectivity over traditional cytotoxic agents.[1] The therapeutic success of quinazoline derivatives stems from their ability to interact with a wide range of biological targets, including protein tyrosine kinases, which are pivotal in cancer cell signaling pathways.[1][3][4]

While extensive research has focused on complex derivatives, the foundational molecule, Quinazoline-2-carboxylic acid, and its hydrochloride salt, remain largely unexplored in the context of anticancer activity. Historically, Quinazoline-2-carboxylic acid is recognized as a precursor in the synthesis of the parent quinazoline ring.[5] This document, therefore, serves as a forward-looking guide, proposing a systematic approach to investigate the potential anticancer properties of this compound. We will extrapolate from the known mechanisms of its chemical relatives to provide a robust framework for its initial screening and characterization. The protocols herein are designed to be self-validating systems to rigorously assess its cytotoxic, pro-apoptotic, and cell cycle-modulating effects.

Hypothesized Mechanisms of Action: A Starting Point for Investigation

The anticancer activity of the vast family of quinazoline derivatives is attributed to several key mechanisms.[2] For this compound, initial investigations should focus on these well-established pathways as potential modes of action.

  • Enzyme Inhibition: A primary mechanism for many quinazoline-based drugs is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5] These kinases are crucial for cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Many successful anticancer agents, including various quinazoline derivatives, exert their effects by inducing programmed cell death, or apoptosis.[4][6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of effective cancer therapies. Some quinazolinones have been shown to cause cell cycle arrest at the G2/M phase.[4]

  • PARP Inhibition: Certain quinazoline derivatives act as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair.[6] Inhibiting PARP-1 can be particularly effective in cancers with existing DNA repair deficiencies.

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics, essential for cell division, is another mechanism attributed to some quinazolinone compounds.[4]

The following diagram illustrates a potential signaling pathway that could be inhibited by a quinazoline-based compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 Inhibits Apoptosis by stabilizing Bcl-2 Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release from mitochondria Apoptosis Apoptosis Cytochrome_c->Apoptosis Quinazoline_Compound Quinazoline-2-carboxylic acid hydrochloride Quinazoline_Compound->EGFR Potential Inhibition

Caption: Potential mechanism of action via EGFR/PI3K/Akt pathway inhibition.

Experimental Protocols

The following protocols provide a standardized workflow for the initial in vitro screening of this compound for anticancer activity.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., water or DMSO) and an untreated control (cells in fresh medium only). A positive control such as doxorubicin is also recommended.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at a low speed to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at its IC₅₀ concentration for 24 hours. Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature to degrade RNA, ensuring that PI only binds to DNA.

  • PI Staining: Add 400 µL of PI solution and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) MTT_Assay 3. MTT Cytotoxicity Assay (Determine IC50) Cell_Culture->MTT_Assay Compound_Prep 2. Prepare Stock Solution of Quinazoline-2-carboxylic acid hydrochloride Compound_Prep->MTT_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Use IC50 value Cell_Cycle_Assay 5. Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Use IC50 value Data_Analysis 6. Analyze Flow Cytometry and Plate Reader Data Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion 7. Conclude on Anticancer Potential and Mechanism Data_Analysis->Conclusion

Sources

The Antimicrobial Potential of Quinazoline-2-carboxylic acid hydrochloride: A Methodological Framework for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The quinazoline scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent antimicrobial and anticancer effects[1]. Quinazoline-2-carboxylic acid hydrochloride, as a member of this versatile class, represents a promising candidate for antimicrobial drug discovery. However, specific experimental data on this particular compound is not extensively covered in currently available literature. This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It provides a series of detailed, self-validating protocols and the scientific rationale necessary to systematically evaluate the antimicrobial efficacy and preliminary safety profile of this compound. The protocols are adapted from established international standards and the broader scientific literature on quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Antimicrobial Research

Quinazoline and its oxidized form, quinazolinone, are bicyclic aromatic heterocycles that form the core of numerous biologically active compounds[2][3]. Their structural versatility allows for functionalization at multiple positions, leading to a wide spectrum of therapeutic applications[1]. Several quinazoline derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens[4][5].

The primary objective of this application note is to equip researchers with the foundational knowledge and practical, step-by-step protocols to initiate and conduct a thorough in vitro investigation of this compound's antimicrobial properties.

Postulated Mechanism of Action of Quinazoline Derivatives

While the precise mechanism for every derivative can vary, a significant body of research suggests that quinazolines exert their antimicrobial effects by targeting essential bacterial processes. One of the well-documented mechanisms involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. By binding to these enzymes, quinazoline compounds can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, cell death. Another reported mechanism for some quinazolinone derivatives is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the peptidoglycan cell wall, mimicking the action of β-lactam antibiotics[6].

Quinazoline_MoA cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topo IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for DNA_Breaks Double-Strand DNA Breaks Cell_Death1 Bacterial Cell Death DNA_Breaks->Cell_Death1 Leads to PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Wall Cell Wall Integrity Compromised Cell_Death2 Bacterial Cell Death Cell_Wall->Cell_Death2 Leads to Quinazoline Quinazoline-2-carboxylic acid hydrochloride Quinazoline->DNA_Gyrase Inhibits Quinazoline->PBP Inhibits

Caption: Postulated antimicrobial mechanisms of the quinazoline scaffold.

A Systematic Workflow for Antimicrobial Evaluation

A structured, stepwise approach is essential for the comprehensive evaluation of a novel antimicrobial agent. The workflow should progress from determining basic inhibitory activity to understanding the nature and rate of that activity, and finally, assessing its selectivity for microbial cells over mammalian cells.

Antimicrobial_Workflow Start Start: Quinazoline-2-carboxylic acid hydrochloride MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Initial Screening MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine Lethality TimeKill Protocol 3: Time-Kill Kinetic Assay MBC->TimeKill Characterize Dynamics Cytotoxicity Protocol 4: In Vitro Cytotoxicity (MTT Assay) TimeKill->Cytotoxicity Assess Safety Analysis Data Analysis: - MBC/MIC Ratio - Kill Curve Plotting - CC50 Calculation - Selectivity Index (SI) Cytotoxicity->Analysis End End: Candidate Profile Analysis->End

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Quinazoline-2-carboxamides from a Hydrochloride Salt Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of quinazoline-2-carboxamides, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. We present two robust and validated synthetic routes starting from a generic quinazoline hydrochloride salt. The primary route involves the formation of a 2-cyanoquinazoline intermediate via a Reissert-type reaction, followed by its selective hydrolysis to the desired carboxamide. An alternative, powerful strategy utilizing palladium-catalyzed aminocarbonylation of a 2-chloroquinazoline intermediate is also detailed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and actionable protocols for laboratory application.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds. They are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. Specifically, the quinazoline-2-carboxamide moiety is a key structural feature in various biologically active molecules, making its efficient synthesis a critical task for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[1] This guide offers a detailed roadmap for the synthesis of this important molecular scaffold.

Overall Synthetic Strategy Overview

Starting from a quinazoline hydrochloride salt, the primary challenge is the introduction of a carboxamide functional group at the C2 position of the quinazoline ring. The C2 position is electron-deficient, making it susceptible to nucleophilic attack, a property we will exploit in our synthetic design. This guide outlines two effective pathways to achieve this transformation.

Figure 1: High-level overview of the two synthetic pathways for quinazoline-2-carboxamide.

Route A: The Reissert-Cyanation and Selective Hydrolysis Pathway

This classic and reliable two-step approach first introduces a nitrile group at the C2 position, which then serves as a precursor to the carboxamide.

Step A1: Synthesis of 2-Cyanoquinazoline via Reissert Reaction

The Reissert reaction provides an effective method for the C2-cyanation of nitrogen-containing heterocycles like quinazoline.[2][3] The reaction proceeds through the formation of a 1-acyl-2-cyano-1,2-dihydroquinazoline, known as a Reissert compound, which is subsequently hydrolyzed to yield the 2-cyanoquinazoline.

  • Neutralization: The starting material is a hydrochloride salt. The initial step is a simple acid-base neutralization to generate the free quinazoline base, which is necessary for the subsequent reaction with the acid chloride. A weak base like sodium bicarbonate is sufficient.

  • Reissert Compound Formation: The quinazoline nitrogen attacks an acid chloride (e.g., benzoyl chloride), forming a reactive quinazolinium salt. This activation dramatically increases the electrophilicity of the C2 carbon, facilitating the nucleophilic attack by the cyanide anion. Trimethylsilyl cyanide (TMSCN) is often preferred over KCN or NaCN due to its better solubility in organic solvents and reduced toxicity.

  • Hydrolysis of Reissert Compound: The intermediate Reissert compound is typically hydrolyzed under mild basic conditions to eliminate the acyl group and rearomatize the ring, yielding the stable 2-cyanoquinazoline product.

G cluster_workflow Workflow for Step A1 A 1. Neutralize Quinazoline HCl B 2. Dissolve Free Base in DCM A->B C 3. Add Benzoyl Chloride & TMSCN at 0°C B->C D 4. Warm to RT & Stir C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purify by Chromatography E->F G Product: 2-Cyanoquinazoline F->G

Figure 2: Experimental workflow for the synthesis of 2-cyanoquinazoline.

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Purpose/Notes
Quinazoline HCl1.01.65 gStarting Material
Saturated NaHCO₃-~50 mLNeutralization
Dichloromethane (DCM)-100 mLAnhydrous Solvent
Benzoyl Chloride1.21.40 mL (1.69 g)Activating Agent
Trimethylsilyl Cyanide (TMSCN)1.52.00 mL (1.49 g)Cyanide Source
Reaction Temperature-0°C to Room TempControlled Addition
Reaction Time-12-16 hoursCompletion

Procedure:

  • Neutralization: Suspend quinazoline hydrochloride (1.0 eq) in dichloromethane (DCM, ~50 mL). Add saturated aqueous sodium bicarbonate solution (~50 mL) and stir vigorously for 30 minutes until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the quinazoline free base.

  • Reaction Setup: Dissolve the crude quinazoline free base in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add benzoyl chloride (1.2 eq) to the cooled solution, followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq). Caution: TMSCN is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-cyanoquinazoline.

Step A2: Selective Hydrolysis of 2-Cyanoquinazoline to Quinazoline-2-carboxamide

The conversion of a nitrile to a primary amide requires controlled (or partial) hydrolysis. Overly harsh acidic or basic conditions will lead to the formation of the corresponding carboxylic acid.[4][5] Several methods can achieve this selective transformation. We present a reliable protocol using basic hydrogen peroxide, often referred to as the Radziszewski reaction.[2]

  • Reaction Mechanism: The Radziszewski reaction involves the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ and a base) on the nitrile carbon. The resulting intermediate rearranges to form the primary amide.

  • Mild Conditions: This method is advantageous as it often proceeds under mild conditions (room temperature to gentle heating), which helps prevent the over-hydrolysis of the newly formed amide to the carboxylic acid. The choice of a solvent like ethanol or DMSO helps to solubilize the starting material.

Reagent/ParameterMolar Eq.Amount (for 5 mmol scale)Purpose/Notes
2-Cyanoquinazoline1.0775 mgStarting Material
Ethanol-25 mLSolvent
Sodium Hydroxide (6M aq.)1.00.83 mLBase Catalyst
Hydrogen Peroxide (30% aq.)5.02.84 mLOxidizing Agent
Reaction Temperature-Room Temperature to 50°CControlled Reaction
Reaction Time-2-4 hoursCompletion

Procedure:

  • Reaction Setup: Dissolve 2-cyanoquinazoline (1.0 eq) in ethanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Add 6M aqueous sodium hydroxide (1.0 eq) to the solution. Then, add 30% aqueous hydrogen peroxide (5.0 eq) dropwise while stirring. An exotherm may be observed; maintain the temperature below 50°C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate. If so, collect the solid by filtration. If not, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to yield pure quinazoline-2-carboxamide.

Route B: Palladium-Catalyzed Aminocarbonylation Pathway

This modern and highly efficient route is an excellent alternative, particularly if a 2-chloroquinazoline precursor is available or can be readily synthesized. Palladium-catalyzed carbonylation reactions are powerful tools for forming C-C and C-N bonds.[6][7]

Step B1: Synthesis of 2-Chloroquinazoline

The synthesis of 2-chloroquinazoline is typically achieved from the corresponding quinazolinone precursor. For instance, 2,4-dichloroquinazoline can be prepared from 2,4-quinazolinedione, which is synthesized from anthranilic acid.[8] Selective substitution at the C4 position can then yield a 2-chloro-4-substituted quinazoline. For the purpose of this guide, we will assume 2-chloroquinazoline is the available starting material for the key carbonylation step.

Step B2: Palladium-Catalyzed Aminocarbonylation

This reaction involves the coupling of the 2-chloroquinazoline with carbon monoxide and an ammonia source, catalyzed by a palladium complex, to directly form the amide.

  • Catalytic Cycle: The reaction proceeds via a standard palladium-catalyzed cross-coupling cycle. This involves oxidative addition of the 2-chloroquinazoline to a Pd(0) species, insertion of carbon monoxide into the Pd-C bond to form a palladated acyl chloride intermediate, and subsequent nucleophilic attack by ammonia followed by reductive elimination to release the product and regenerate the Pd(0) catalyst.

  • CO Source: Carbon monoxide is typically supplied from a cylinder. Alternatively, CO-releasing molecules (CORMs) can be used for easier handling on a lab scale.

  • Ammonia Source: Aqueous ammonia or ammonium chloride can be used as the nitrogen source.

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bidentate ligands like Xantphos are often effective in promoting the desired transformation.[7]

Reagent/ParameterMolar Eq.Amount (for 2 mmol scale)Purpose/Notes
2-Chloroquinazoline1.0329 mgStarting Material
Pd(OAc)₂0.02511.2 mgPalladium Pre-catalyst
Xantphos0.02528.9 mgLigand
Triethylamine (Et₃N)3.00.84 mLBase
Ammonium Chloride1.5160 mgAmmonia Source
DMF (anhydrous)-10 mLSolvent
Carbon Monoxide (CO)-1 atm (balloon)C1 Source
Reaction Temperature-80-100°CThermal Energy
Reaction Time-12-24 hoursCompletion

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinazoline (1.0 eq), palladium(II) acetate (0.025 eq), Xantphos (0.025 eq), and ammonium chloride (1.5 eq).

  • Solvent and Base: Evacuate and backfill the flask with nitrogen. Add anhydrous DMF (10 mL) and triethylamine (3.0 eq) via syringe.

  • CO Atmosphere: Purge the flask by bubbling carbon monoxide gas through the solution for 5-10 minutes, then maintain a CO atmosphere using a balloon.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the quinazoline-2-carboxamide product.

Conclusion

The synthesis of quinazoline-2-carboxamides from a hydrochloride salt can be accomplished effectively through two primary routes. The Reissert-cyanation followed by selective hydrolysis offers a classic and dependable pathway. For a more modern and direct approach, palladium-catalyzed aminocarbonylation of a 2-chloroquinazoline intermediate is a powerful alternative. The choice of route may depend on the availability of starting materials, reagents, and specific laboratory capabilities. Both protocols provided herein are based on well-established chemical principles and offer robust starting points for the synthesis of this valuable heterocyclic scaffold.

References

  • Radziszewski, B. (1885). Ueber die Oxydation der Nitrile. Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356. [Link]

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(16), 6143-6148. [Link]

  • Popp, F. D. (1968). The Reissert Reaction. Heterocyclic Compounds, 23, 251-280. [Link]

  • Kaur, N. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706497. [Link]

  • Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry, 2018, 1-7. [Link]

  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles. [Link]

  • Zhang, Y., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry, 105, 104394. [Link]

  • Google Patents. (2009).
  • Popp, F. D., & Wefer, J. M. (1967). Studies with Reissert compounds. Part 17. Mono-Reissert compound formation at the 1,2-position of the quinazoline system. Journal of the Chemical Society C: Organic, 18, 1849-1852. [Link]

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Wu, X., et al. (2013). Palladium‐Catalyzed Carbonylative Synthesis of Quinazolinones from 2‐Aminobenzamide and Aryl Bromides. Chemistry – A European Journal, 19(38), 12635-12638. [Link]

  • Al-Zoubi, R. M., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(10), 4597-4618. [Link]

  • Wikipedia. Reissert reaction. [Link]

  • Törös, S., et al. (2021). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 26(23), 7244. [Link]

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Quinazoline-2-carboxylic acid hydrochloride in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Quinazoline-2-Carboxylic Acid Scaffold: A Core Moiety in Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role of Quinazolines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Within the vast landscape of medicinal chemistry, the quinazoline ring system has emerged as a "privileged scaffold".[2][3] This is due to its structural features that are well-suited for binding to the ATP-binding site of various kinases.[1]

This privileged status is evidenced by the number of FDA-approved drugs for cancer therapy that are built upon this core, including gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2][4][5] These molecules typically feature a 4-anilinoquinazoline structure, which has demonstrated high affinity for the EGFR kinase active site.[1][4]

Quinazoline-2-carboxylic acid, often supplied as a hydrochloride salt for improved stability and solubility, represents a key starting material and a versatile molecular scaffold for the synthesis of novel kinase inhibitors.[1] Its carboxylic acid group serves as a crucial synthetic handle, allowing for the generation of diverse chemical libraries through derivatization. This guide provides an in-depth look at the mechanism of quinazoline-based inhibitors and offers detailed protocols for their evaluation in a kinase inhibitor development workflow.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The efficacy of quinazoline-based kinase inhibitors stems from their ability to act as ATP-competitive inhibitors. The quinazoline ring system mimics the adenine ring of ATP, allowing it to anchor within the active site of the kinase.

Key interactions typically include:

  • Hinge Region Binding: The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, forming a critical interaction with a backbone amide proton in the hinge region of the kinase (e.g., Met793 in EGFR).[1] This interaction is fundamental for anchoring the inhibitor.

  • Hydrophobic Pockets: The aniline group at the C4 position projects into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance potency and selectivity for different kinases.[2][6]

  • Solvent-Accessible Region: Substitutions at the C6 and C7 positions of the quinazoline ring extend into the solvent-accessible region, providing opportunities to modulate physicochemical properties like solubility and to introduce functionalities that can form additional interactions.[6]

The carboxylic acid moiety at the C2 position, as in our core topic, can be strategically utilized. While not part of the classic pharmacophore of first-generation inhibitors, it can be used to explore interactions with different regions of the ATP pocket or serve as a point of attachment for linkers in the development of PROTACs or dual-target inhibitors.

cluster_0 Kinase ATP-Binding Site cluster_1 HINGE Hinge Region (e.g., Met793 in EGFR) HYDRO_POCKET Hydrophobic Pocket GATEKEEPER Gatekeeper Residue SOLVENT Solvent-Accessible Region INHIBITOR N1 Quinazoline Core C4-Anilino Group C6/C7 Substituents INHIBITOR:n1->HINGE H-Bond (Key Anchor) INHIBITOR:c4->HYDRO_POCKET Hydrophobic Interactions INHIBITOR:c67->SOLVENT Modulates Solubility & Specificity

Caption: General binding mode of a quinazoline inhibitor in a kinase ATP pocket.

Workflow for Kinase Inhibitor Discovery and Evaluation

The development of a novel kinase inhibitor from a quinazoline scaffold follows a logical, multi-step process. This workflow ensures that compounds are rigorously tested, moving from broad biochemical activity to specific cellular effects and target engagement.

A Step 1: Library Synthesis (Derivatives of Quinazoline-2-COOH) B Step 2: In Vitro Biochemical Assay (Determine IC50 against target kinase) A->B High-Throughput Screen C Step 3: Cell-Based Proliferation Assay (Determine GI50 on cancer cell lines) B->C Active Hits D Step 4: Cellular Target Engagement (Confirm kinase inhibition in cells) C->D Potent Compounds E Step 5: Lead Optimization & In Vivo Studies D->E Validated Leads

Caption: Workflow for evaluating quinazoline-based kinase inhibitors.

Experimental Protocols

Here we provide standardized protocols for the key assays in the kinase inhibitor evaluation workflow.

Protocol 1: In Vitro Biochemical Kinase Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. This protocol is adapted for a generic fluorescence-based assay that measures ADP production.[7]

Rationale: This is the primary screen to identify compounds that directly inhibit the enzymatic activity of the target kinase. Measuring ADP formation is a universal method for tracking kinase activity.[8]

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • Quinazoline-2-carboxylic acid derivative (test compound)

  • Staurosporine or relevant approved drug (positive control inhibitor)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener®)

  • White, opaque 384-well microplates

  • Multichannel pipettor and plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for 0% inhibition control) to the appropriate wells of a 384-well plate.

    • Add 1 µL of the positive control inhibitor to control wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mixture in Kinase Assay Buffer. The final concentration of kinase and substrate must be optimized for the specific assay (typically in the low nM range for the enzyme and µM for the substrate).

    • Add 10 µL of the 2X Kinase/Substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be near the Km of the kinase for ATP (often 10-100 µM).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.

  • Detect ADP Production:

    • Stop the kinase reaction and detect ADP formation by adding the detection reagents according to the manufacturer's protocol (e.g., add 20 µL of ADP-Glo™ Reagent).

    • Incubate as required by the kit (e.g., 40 minutes at room temperature).

    • Measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (positive control) wells.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Target Kinase Biochemical IC50 (nM)
Derivative 6e[9]Aurora A~10,000 (at 10 µM)
Compound 47[1]EGFR12
Compound 46[1]VEGFR-25.4
Gefitinib (Control)EGFR39

Table 1: Example data representation for biochemical IC50 values. Data shown is illustrative and based on published findings for various quinazoline derivatives.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.

Rationale: This assay determines if the biochemical activity of the compound translates into a functional anti-proliferative effect in a cellular context. It is a critical step to weed out compounds that are potent biochemically but have poor cell permeability or high cytotoxicity.[10]

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HCT-116 for various kinases)[3]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound and control inhibitor

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Clear, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, until a color change is apparent.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot viability versus log concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

Rationale: A positive result in this assay provides strong evidence that the observed anti-proliferative effect is due to the on-target inhibition of the intended signaling pathway.[11]

Materials:

  • Cancer cell line known to have an active signaling pathway for the target kinase.

  • Serum-free medium and complete medium.

  • Growth factor (e.g., EGF for EGFR pathway).

  • Test compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and Western blot imaging system.

Procedure:

  • Cell Culture and Starvation: Grow cells to ~80% confluency in a 6-well plate. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the starved cells with various concentrations of the test compound (and controls) for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize samples to the same protein concentration and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin) to ensure equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.

References

  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Shaik, F., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • Gaber, N. N., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available at: [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved January 16, 2026, from [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). ResearchGate. Available at: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2018). National Institutes of Health. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Stork. Retrieved January 16, 2026, from [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). National Institutes of Health. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2011). PubMed. Available at: [Link]

  • Quinazolines as cyclin dependent kinase inhibitors. (2001). PubMed. Available at: [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2018). PubMed Central. Available at: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2022). National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling with Quinazoline-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4][5][6] Specifically, functionalization at the 2-position of the quinazoline core is a pivotal strategy for modulating the therapeutic profile of these molecules.[1]

Quinazoline-2-ylboronic acid and its esters have emerged as indispensable building blocks for accessing these valuable 2-substituted quinazolines.[7] They serve as highly effective nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[7][8][9] This guide provides a detailed exploration of the reaction mechanism, an in-depth look at the critical parameters, and a robust, field-proven protocol for researchers, scientists, and drug development professionals aiming to leverage this chemistry.

The Engine of Discovery: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a complex yet elegant process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide, Ar-Br). This step transforms the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the entire process.[8][11][12]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its quinazoline group to the Pd(II) complex, displacing the halide.[11][12][13][14]

  • Reductive Elimination : In the final step, the newly formed Pd(II) intermediate, now bearing both the quinazoline and the aryl group, collapses. A new carbon-carbon bond is formed between the two organic partners, yielding the desired 2-arylquinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][10][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_inputs Inputs cluster_output Product Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)L₂-Quinazoline (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Quinazoline-B(OR)₃⁻) TM_Complex->Pd0 Reductive Elimination (- Ar-Quinazoline) Product 2-Arylquinazoline TM_Complex->Product BoronicAcid Quinazoline-B(OH)₂ Boronate [Quinazoline-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base (OH⁻) Boronate->OA_Complex Enters Cycle ArX Aryl Halide (Ar-X) Base Base

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Causality in Experimental Design: Selecting the Right Tools

A successful cross-coupling reaction is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.

  • The Ligand's Critical Role : Phosphine ligands are not passive spectators. They coordinate to the palladium center, stabilizing it and profoundly influencing its reactivity.[10]

    • Function : Ligands modulate the electron density at the palladium center, which affects the rates of oxidative addition and reductive elimination. Their steric bulk can accelerate the final reductive elimination step and help generate a coordinatively unsaturated, highly active catalyst.[16]

    • Selection : Simple ligands like triphenylphosphine (PPh₃) are effective for reactive partners (aryl iodides/bromides).[1] However, for less reactive electrophiles like aryl chlorides, or for challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are superior, as they promote the difficult oxidative addition step.[15][16]

  • The Indispensable Base : The base is essential for activating the boronic acid.[11][13] Without it, the transmetalation step is prohibitively slow.

    • Mechanism of Action : The base converts the neutral, trivalent boronic acid into an anionic, tetracoordinate boronate complex, which is significantly more nucleophilic and readily participates in transmetalation.[14]

    • Common Choices : Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][13] The choice can depend on the substrate's sensitivity to basicity and the desired reaction kinetics.

  • The Boronic Acid Surrogate: Pinacol Esters : Quinazoline-2-ylboronic acid itself can be unstable. For this reason, its pinacol ester derivative, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline , is the preferred reagent.[7] This ester offers significantly enhanced stability, is easier to handle and purify, and is readily available, making it a more reliable and practical choice for synthesis.[7][14]

Data Summary: Typical Reaction Parameters

The following tables provide a summary of typical conditions and the relative reactivity of coupling partners for this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Quinazoline-2-ylboronic Acid Pinacol Ester

ComponentExample Reagent(s)Typical Loading (mol%)Purpose
Substrates Quinazoline-2-ylboronic acid pinacol ester, Aryl Halide1.2 equiv. Boronic EsterCoupling Partners
Pd Pre-catalyst Pd(OAc)₂, Pd(dppf)Cl₂0.5 - 5 mol%Source of active Pd(0) catalyst
Ligand PPh₃, SPhos, XPhos1 - 10 mol%Stabilize Pd, modulate reactivity
Base K₂CO₃, Na₂CO₃, Cs₂CO₃2 - 3 equivalentsActivate the boronic ester
Solvent Dioxane/H₂O, Toluene/H₂O (e.g., 3:1 to 10:1 v/v)-Reaction Medium
Temperature 80 - 115 °C-Provide activation energy

Table 2: Relative Reactivity of Aryl Electrophiles (Ar-X)

Leaving Group (X)Relative ReactivityTypical Conditions
Iodide (I) Very HighMild conditions, broad catalyst choice
Triflate (OTf) HighVery effective, comparable to bromide
Bromide (Br) HighStandard and widely used partner
Chloride (Cl) LowerRequires more active catalysts/ligands (e.g., Buchwald ligands) and higher temperatures

Detailed Experimental Protocol: Synthesis of 2-Arylquinazolines

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl bromide.

Workflow start Start setup 1. Reaction Setup - Add solids to oven-dried flask:  • Aryl Bromide  • Boronic Ester  • Pd Catalyst & Ligand  • Base start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask  with Argon or Nitrogen (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent mixture  (e.g., Dioxane/Water) via syringe inert->solvent reaction 4. Reaction - Heat mixture (e.g., 90 °C) - Stir vigorously - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to room temperature - Dilute with water - Extract with organic solvent  (e.g., Ethyl Acetate) reaction->workup purify 6. Purification - Dry combined organic layers - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Isolated 2-Arylquinazoline) purify->end

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.
Materials & Reagents:
  • Aryl bromide (1.0 equivalent)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃), finely ground (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Step-by-Step Methodology:
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1.0 mmol), 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[1]

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Add the degassed dioxane/water mixture (e.g., 5 mL for a 1 mmol scale) to the flask via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[1]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (e.g., 20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure 2-arylquinazoline product.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Targeting Kinases

The 2-arylquinazolines synthesized via this protocol are of immense interest in drug discovery, particularly as kinase inhibitors.[7] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known driver of diseases like cancer.[7] The quinazoline scaffold effectively mimics the adenine ring of ATP, allowing these compounds to act as competitive inhibitors at the enzyme's active site.[7] This strategic value is underscored by the number of approved drugs based on this core structure, including the EGFR inhibitors erlotinib and gefitinib, used in cancer therapy.[17][18] The ability to rapidly generate diverse libraries of 2-arylquinazolines using this palladium-catalyzed protocol is therefore a powerful engine for structure-activity relationship (SAR) studies and the discovery of next-generation therapeutics.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of Quinazoline-2-ylboronic acid (or its more stable pinacol ester) is a robust, reliable, and highly versatile method for the synthesis of 2-arylquinazolines. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, and base allows for rational optimization and troubleshooting. The protocol detailed herein provides a validated starting point for researchers to access a class of compounds with proven importance in medicinal chemistry and drug development, facilitating the exploration of new chemical space and the creation of potentially life-saving therapeutics.[7]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Study on quinazolinone derivative and their pharmacological actions. Preprints.org. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • (PDF) The Medicinal Functionality of Quinazolines. ResearchGate. [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and Applications of Quinazoline Derivatives. Open Access Journals. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

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Application Note: Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The relentless demand for novel quinazoline derivatives in drug discovery pipelines necessitates synthetic methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry.[2][3]

Conventional synthesis of these heterocycles often involves multi-step procedures, harsh reaction conditions, and prolonged heating, leading to significant energy consumption and waste generation.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[5] By utilizing microwave irradiation instead of conventional conductive heating, MAOS dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[6] This application note provides an in-depth guide to the principles, protocols, and best practices for the microwave-assisted synthesis of quinazoline derivatives, designed to empower researchers to harness this technology for rapid and sustainable drug discovery.[7]

The Engine of Acceleration: Understanding Microwave Heating

Unlike conventional heating methods that transfer energy indirectly through conduction and convection from the vessel walls, microwave synthesis employs a fundamentally different mechanism of energy transfer.[4] This "in-core" or volumetric heating is the primary reason for the observed rate enhancements.[8]

The process is driven by two main phenomena:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which translates into rapid and efficient heating.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[11]

This direct coupling of microwave energy with the molecules in the reaction leads to instantaneous and uniform heating, avoiding the thermal gradients and superheated vessel surfaces common in conventional methods.[9] This can lead to higher product purity by minimizing the formation of thermally-induced byproducts.[7]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a External Heat Source (Oil Bath) b Reaction Vessel Wall a->b Conduction c Reaction Medium (Solvent & Reactants) b->c Convection/ Conduction d Microwave Source (Magnetron) e Reaction Medium (Solvent & Reactants) d->e Direct Irradiation (Volumetric Heating) f Reaction Vessel (Transparent)

Diagram 1: Conventional vs. Microwave Heating Mechanisms.

Designing a Microwave-Assisted Protocol: Key Parameters

Transitioning from conventional to microwave-assisted synthesis requires consideration of several factors that are critical for success, safety, and reproducibility.

  • Solvent Choice: The ability of a solvent to absorb and transmit microwave energy is crucial. Polar solvents like DMF, ethanol, NMP, and even water are excellent microwave absorbers due to their high dielectric constants and are frequently used.[11] Non-polar solvents such as toluene or hexane are microwave transparent and are generally used only when a reactant or catalyst is a strong absorber. Furthermore, solvent-free, or "neat," reactions are highly advantageous under microwave conditions, particularly when at least one of the reactants is polar, offering a greener synthetic route.[12]

  • Reaction Vessel: Specialized microwave-safe glass vials designed to withstand high pressures and temperatures are mandatory. Domestic microwave ovens should not be used for chemical synthesis due to the lack of temperature and pressure controls, which can lead to safety hazards and poor reproducibility.

  • Temperature and Pressure Monitoring: Modern monomode microwave reactors provide precise control over reaction parameters.[13] Temperature is typically monitored using an external infrared (IR) sensor on the vessel surface or an internal fiber-optic probe. Reactions are often run in sealed vessels, allowing the temperature to be raised far above the solvent's normal boiling point, which is another key factor in accelerating reaction rates.

G start Define Synthetic Target select_reagents Select Starting Materials & Catalysts start->select_reagents select_solvent Choose Microwave-Absorbing Solvent or Solvent-Free select_reagents->select_solvent setup Assemble in Sealed Microwave Vessel select_solvent->setup irradiate Microwave Irradiation (Set Temp, Time, Power) setup->irradiate monitor Monitor Reaction (TLC, LC-MS) irradiate->monitor monitor->irradiate Incomplete? workup Work-up & Purification monitor->workup Complete? end Characterize Product workup->end

Diagram 2: General experimental workflow for MAOS.

Application Protocols for Quinazoline Synthesis

The following protocols are representative examples demonstrating the power and versatility of microwave assistance in synthesizing diverse quinazoline derivatives.

Protocol 1: One-Pot, Solvent-Free Synthesis of 2-Alkyl-4-Aminoquinazolines

This protocol demonstrates a highly efficient and green multi-component reaction (MCR) to access 4-aminoquinazolines. The use of ammonium acetate as the nitrogen source and solvent-free conditions makes this an excellent example of sustainable chemistry.[14]

Rationale: The reaction proceeds via an initial condensation, followed by cyclization. Microwave irradiation dramatically accelerates these steps without the need for a solvent, simplifying the work-up procedure and reducing waste.[14]

Reagents & Equipment:

  • 2-Aminobenzonitrile derivatives

  • Orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Ammonium acetate (AcONH₄)

  • Monomode microwave reactor with appropriate sealed reaction vials

  • Magnetic stirrer bar

Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial, add 2-aminobenzonitrile (1.0 mmol), the desired orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add a magnetic stirrer bar and securely seal the vial with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate at 120-140°C for 5-10 minutes with magnetic stirring. Maintain a maximum power setting of 200-300 W.

  • After irradiation, allow the vial to cool to room temperature (typically via a compressed air stream in the reactor).

  • Once cooled, open the vial carefully. Add ethyl acetate (15 mL) and water (15 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure 2-alkyl-4-aminoquinazoline.

Data Summary:

EntryR Group (from Orthoester)Temp (°C)Time (min)MW Yield (%)[14]Conventional Yield (%) / Time
1H12059285% / 3h
2CH₃13088881% / 4h
3C₂H₅140108575% / 5h
Protocol 2: Niementowski Synthesis of Quinazolin-4(3H)-ones on a Solid Support

The Niementowski reaction is a classic method for synthesizing 4-quinazolinones. Combining it with microwave irradiation and a solid-supported catalyst like Montmorillonite K-10 under solvent-free conditions enhances its efficiency and green credentials.

Rationale: The acidic clay, Montmorillonite K-10, acts as a catalyst and a solid support, distributing the reactants and absorbing microwave energy efficiently. This "supported reagent" approach facilitates an easier work-up, as the catalyst can be simply filtered off.

Reagents & Equipment:

  • Anthranilic acid derivatives

  • Formamide

  • Montmorillonite K-10 clay

  • Monomode microwave reactor

  • Mortar and pestle

Step-by-Step Protocol:

  • Thoroughly grind anthranilic acid (1.0 mmol) and Montmorillonite K-10 (0.5 g) in a mortar and pestle.

  • Add formamide (2.0 mL) and continue to mix until a uniform paste is formed.

  • Transfer the paste to an open glass beaker or vial suitable for microwave irradiation.

  • Place the vessel in the microwave reactor.

  • Irradiate at a power of 300-450 W for 3-5 minutes. Monitor the reaction progress by TLC.

  • After cooling, add 20 mL of ethyl acetate to the solid residue and stir for 15 minutes.

  • Filter the mixture to remove the Montmorillonite K-10 support.

  • Wash the filtrate with a 5% sodium bicarbonate solution (10 mL) followed by water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize from ethanol to yield pure quinazolin-4(3H)-one.

G start Grind Anthranilic Acid with Montmorillonite K-10 add_formamide Add Formamide to form a paste start->add_formamide irradiate Microwave Irradiation (3-5 min @ 300W) add_formamide->irradiate cool Cool to Room Temp irradiate->cool extract Extract with Ethyl Acetate cool->extract filter Filter to Remove Solid Support extract->filter wash Wash Filtrate (NaHCO₃, H₂O) filter->wash purify Dry and Evaporate Solvent wash->purify end Recrystallize Product purify->end

Diagram 3: Workflow for Supported Niementowski Synthesis.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis

This modern protocol utilizes an economical copper catalyst for the synthesis of quinazolinones from 2-aminobenzamides and alcohols under solvent-free, aerobic conditions, showcasing the synergy between MAOS and transition-metal catalysis.[12]

Rationale: The copper catalyst facilitates the aerobic oxidation of the alcohol to an aldehyde in situ. This aldehyde then undergoes condensation with the 2-aminobenzamide, followed by cyclization. Microwave heating accelerates both the catalytic turnover and the cyclization step, enabling a one-pot process with high efficiency.[12]

Reagents & Equipment:

  • 2-Aminobenzamide derivatives

  • Alcohols (e.g., benzyl alcohol)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Monomode microwave reactor with oxygen supply capability (or use an oxygen balloon)

  • Magnetic stirrer bar

Step-by-Step Protocol:

  • In a 10 mL microwave vial, combine the 2-aminobenzamide (0.5 mmol), alcohol (2.5 mmol, 5.0 equiv.), CuI (0.01 g, 10 mol%), and Cs₂CO₃ (0.244 g, 0.75 mmol).

  • Add a magnetic stirrer bar and seal the vial.

  • Evacuate the vial and backfill with oxygen (repeat three times), leaving the final atmosphere as oxygen (e.g., via a balloon).

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130°C for 2 hours with continuous stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to afford the desired quinazolinone product.

Data Summary:

Entry2-AminobenzamideAlcoholMW Yield (%)[12]Conventional Yield (%) / Time
1UnsubstitutedBenzyl alcohol9255% / 16h
25-ChloroBenzyl alcohol85Not Reported
3Unsubstituted4-Me-benzyl alcohol88Not Reported
4Unsubstituted1-Butanol75Not Reported

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Insufficient temperature or time; Poor microwave coupling; Inactive catalyst.Increase temperature in 10-20°C increments or time in 5-minute increments. Add a small amount of a polar "sensitizer" (e.g., a few drops of DMF). Ensure the catalyst is fresh and handled under appropriate conditions.
Charring/Decomposition Temperature is too high; Localized overheating ("hot spots").Reduce the reaction temperature. Use a lower power setting with a longer reaction time to allow for more even heat distribution. Ensure efficient stirring.
Poor Reproducibility Inconsistent vial positioning; Inaccurate temperature reading; Use of a domestic oven.Use a dedicated monomode reactor with fixed vial positioning. Verify the IR temperature sensor is clean and calibrated. Avoid using domestic ovens for scientific work.
Pressure Limit Exceeded Formation of gaseous byproducts; Solvent heated too far above its boiling point.Reduce the amount of starting material. Choose a higher-boiling point solvent. Perform the reaction in an open vessel if feasible and safe.

Conclusion: Accelerating Discovery with Green Technology

Microwave-assisted synthesis has unequivocally established itself as an indispensable tool in the modern drug discovery laboratory.[5] For the synthesis of quinazoline derivatives, it provides a clear advantage over traditional methods, offering dramatic reductions in reaction times, improved yields, and cleaner reaction profiles.[13] The ability to perform reactions under solvent-free conditions or with green solvents further enhances its appeal from an environmental and economic perspective.[1][3] By understanding the core principles and adopting the protocols outlined in this guide, researchers can significantly accelerate the synthesis of novel quinazoline libraries, paving the way for the faster discovery and development of next-generation therapeutics.

References

  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Gadek, Z., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Polyclinical Institute. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Kappe, C. O. (2004). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Jarak, I., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Unissa, A., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Negative Results. [Link]

  • Various Authors. (2024). Microwave assisted synthesis. Pharma Focus Asia. [Link]

  • Berrino, E., & Supuran, C. T. (2018). Advances in Microwave-Assisted Synthesis and the Impact of Novel Drug Discovery. Expert Opinion on Drug Discovery, 13(9), 861-873. [Link]

  • Sharma, A., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Sharma, P., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Patil, J.P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Research. [Link]

  • Bouattour, Y., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]

  • Thansamer, T., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances. [Link]

Sources

One-Pot Synthesis of Substituted Quinazolines Using Novel Catalysts: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of modern one-pot methodologies for the synthesis of substituted quinazolines, a core scaffold in numerous pharmaceuticals. We move beyond conventional approaches to focus on the application of novel catalytic systems that offer enhanced efficiency, broader substrate scope, and improved environmental profiles. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only detailed, reproducible protocols but also a deep understanding of the mechanistic principles that underpin these advanced synthetic strategies. We will delve into the rationale behind catalyst selection, reaction optimization, and present comparative data to guide your experimental design.

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged heterocyclic motif, forming the structural core of a wide array of biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.

Traditional multi-step syntheses of quinazolines, while foundational, often suffer from drawbacks such as harsh reaction conditions, the need to isolate intermediates, and the generation of significant waste. The development of one-pot, multi-component reactions catalyzed by novel systems represents a significant leap forward, offering atom economy, operational simplicity, and access to diverse chemical libraries with greater efficiency. This guide will focus on the practical application of these cutting-edge catalytic methods.

The Strategic Advantage of Novel Catalytic Systems

The choice of catalyst is paramount in dictating the success, efficiency, and environmental impact of a synthetic transformation. In the realm of one-pot quinazoline synthesis, recent innovations have centered on transition metal complexes and heterogeneous nanocatalysts, each offering distinct advantages.

  • Transition Metal Catalysis (Cu, Co, Fe, Mn): These catalysts are prized for their ability to facilitate a range of transformations, including C-H activation, dehydrogenative coupling, and cascade reactions, all of which are central to modern quinazoline syntheses.[1] Their versatility allows for the use of readily available starting materials, avoiding the need for pre-functionalized substrates.

  • Heterogeneous Nanocatalysts: This class of catalysts, particularly magnetic nanoparticles, has gained significant traction due to its "green" credentials.[2] The key advantages include high catalytic activity owing to a large surface-area-to-volume ratio, operational simplicity, and, most notably, the ease of recovery and recyclability, often with a simple magnet.[3][4] This not only reduces costs but also minimizes contamination of the final product with residual metal, a critical consideration in pharmaceutical synthesis.

Comparative Performance of Selected Catalytic Systems

To assist in the selection of an appropriate catalytic system, the following table summarizes the performance of several novel catalysts in the one-pot synthesis of substituted quinazolines. This data, compiled from recent literature, highlights key reaction parameters and outcomes.

Catalyst SystemStarting Material 1Starting Material 2Starting Material 3Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuFe₂O₄ Nanoparticles 2-AminobenzophenoneBenzaldehydeNH₄OAc10WaterRoom Temp0.2-0.565-94[5]
Cobalt (II) Acetate 2-Aminobenzyl alcoholBenzonitrile-10Toluene12012up to 95[6]
Manganese (I) Complex 2-Aminobenzyl alcoholBenzamide-2Toluene1302458-81[7]
Iron (II) Chloride (2-Aminophenyl)methanolBenzamide-10Toluene1302443-92[8]
Copper (I) Chloride 2-AminobenzylamineBenzaldehyde-10CH₃CN801240-98[7]
ZIF-67 (Co-based MOF) 2-AminobenzophenoneBenzylamine-5Toluene80375-89[8]
Magnetic Ionic Liquid 2-AminobenzophenoneBenzaldehydeNH₄OAc20Solvent-free402.586-95[5]

Note: This table presents a selection of data for comparative purposes. Yields are highly substrate-dependent. Please consult the original publications for detailed substrate scope and specific reaction conditions.

Mechanistic Insights and Workflow Visualization

A foundational understanding of the reaction mechanism is crucial for troubleshooting and adapting protocols to new substrates. Below, we visualize a generalized mechanistic pathway for the synthesis of quinazolines and a typical experimental workflow.

Generalized Reaction Mechanism

The one-pot synthesis of quinazolines often proceeds through a cascade of reactions. A common pathway involves the initial formation of an imine intermediate from an amino-functionalized precursor and a carbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline core. The catalyst's role is multifaceted, activating substrates and facilitating key bond-forming and dehydrogenation steps.

Generalized Quinazoline Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 2-Amino Precursor (e.g., 2-aminobenzylamine) C Imine Intermediate A->C Condensation (-H₂O) B Carbonyl Compound (e.g., Aldehyde) B->C D Dihydroquinazoline C->D Intramolecular Nucleophilic Attack E Substituted Quinazoline D->E Oxidation (-2H) Catalyst Catalyst Catalyst->C Activates Catalyst->D Facilitates Oxidant Oxidant (e.g., O₂, TBHP) Oxidant->E Drives

Caption: Generalized mechanistic pathway for quinazoline synthesis.

Experimental Workflow

The one-pot nature of these syntheses streamlines the experimental procedure considerably. The following diagram illustrates a typical workflow, from reaction setup to product isolation.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, solvent, and catalyst to the reaction vessel. Start->Reaction_Setup Reaction Reaction: - Heat and stir for the specified time and temperature. Reaction_Setup->Reaction Monitoring Monitoring: - Track reaction progress using TLC or LC-MS. Reaction->Monitoring Workup Work-up: - Catalyst removal (e.g., filtration, magnetic decantation) - Solvent evaporation Monitoring->Workup Upon Completion Purification Purification: - Column chromatography or recrystallization. Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry, IR Purification->Characterization End Final Product Characterization->End

Caption: Typical one-pot quinazoline synthesis workflow.

Detailed Application Protocols

The following protocols provide step-by-step instructions for the synthesis of substituted quinazolines using two distinct and highly efficient catalytic systems.

Protocol 1: Green Synthesis of 2-Arylquinazolines using Magnetic CuFe₂O₄ Nanoparticles

This protocol leverages a magnetically recoverable, heterogeneous catalyst in an aqueous medium, representing a highly sustainable and environmentally benign approach.[1] The causality for choosing this system lies in its exceptional "green" characteristics: water as a solvent, ambient temperature, and facile catalyst recyclability, which is crucial for minimizing waste and cost in drug development.

Catalyst Synthesis (CuFe₂O₄ Nanoparticles):

  • Rationale: The co-precipitation method is chosen for its simplicity and scalability in producing nanoparticles with a high surface area, which is essential for catalytic activity.

  • Procedure:

    • Dissolve copper(II) nitrate (Cu(NO₃)₂) and iron(III) nitrate (Fe(NO₃)₃) in a 1:2 molar ratio in deionized water.

    • Heat the solution to 80°C with vigorous stirring.

    • Slowly add a solution of sodium hydroxide (NaOH) to induce co-precipitation.

    • Maintain the temperature and stirring for 2 hours.

    • Cool the mixture, and separate the precipitate using an external magnet.

    • Wash the nanoparticles repeatedly with deionized water and ethanol, then dry under vacuum.

    • Characterize the synthesized nanoparticles using XRD, SEM, and TEM to confirm their size, morphology, and crystalline phase.[1]

One-Pot Quinazoline Synthesis:

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Substituted benzaldehyde (1.0 mmol)

    • Ammonium acetate (NH₄OAc) (2.0 mmol)

    • CuFe₂O₄ nanoparticles (10 mol%)

    • Deionized water (5 mL)

  • Procedure:

    • To a round-bottom flask, add 2-aminobenzophenone, the substituted benzaldehyde, ammonium acetate, and the pre-synthesized CuFe₂O₄ nanoparticles.

    • Add deionized water (5 mL) to the flask.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

    • Upon completion, add ethyl acetate to the reaction mixture and separate the catalyst using a strong external magnet.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford the pure 2-arylquinazoline.

  • Self-Validation: The protocol's robustness is confirmed by the high yields (typically >85%) and short reaction times. The recovered catalyst should be washed with ethanol, dried, and can be reused for at least five cycles without a significant loss in catalytic activity, validating its stability and cost-effectiveness.[1]

Protocol 2: Cobalt-Catalyzed Dehydrogenative Synthesis from 2-Aminobenzyl Alcohols and Nitriles

This protocol demonstrates a powerful transition-metal-catalyzed approach that constructs the quinazoline ring via a dehydrogenative coupling cascade.[6] The choice of a cobalt catalyst is strategic; it is a more earth-abundant and less expensive alternative to noble metals like palladium or rhodium, while still offering excellent catalytic activity for the necessary dehydrogenation and cyclization steps.

  • Materials:

    • 2-Aminobenzyl alcohol derivative (0.5 mmol)

    • Nitrile derivative (1.0 mmol)

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (10 mol%)

    • Potassium carbonate (K₂CO₃) (1.0 mmol)

    • Toluene (2 mL)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the 2-aminobenzyl alcohol derivative, cobalt(II) acetate tetrahydrate, and potassium carbonate.

    • Add the nitrile derivative and toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 120°C.

    • Stir the reaction mixture for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure substituted quinazoline.

  • Expert Insights & Causality: The dehydrogenative coupling mechanism is initiated by the cobalt catalyst, which facilitates the oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde in situ. This highly reactive aldehyde then readily condenses with the nitrile. The base (K₂CO₃) is crucial for promoting the cyclization and subsequent aromatization steps. Toluene is selected as the solvent due to its high boiling point, which is necessary to drive the reaction to completion.

Troubleshooting and Further Considerations

  • Low Yields: If yields are suboptimal, consider increasing the reaction time or temperature. For nanoparticle-catalyzed reactions, ensure the catalyst has been properly activated and has a high surface area. In transition metal-catalyzed reactions, the purity of the starting materials and the exclusion of air and moisture can be critical.

  • Catalyst Deactivation: In the case of recyclable nanocatalysts, a gradual decrease in activity may be observed after multiple cycles due to agglomeration or surface poisoning. Washing the catalyst thoroughly between runs can mitigate this.

  • Substrate Scope: Electron-donating or -withdrawing groups on the aromatic rings of the starting materials can significantly influence reaction rates and yields. Electron-withdrawing groups on the aldehyde, for instance, can sometimes lead to faster reactions. Optimization of reaction conditions may be necessary for particularly challenging substrates.

Conclusion

The one-pot synthesis of substituted quinazolines has been significantly advanced by the introduction of novel catalytic systems. Methodologies employing transition metals like cobalt and heterogeneous catalysts such as magnetic copper ferrite nanoparticles offer efficient, versatile, and often more sustainable routes to this vital class of heterocycles. By understanding the underlying mechanisms and following robust, validated protocols, researchers can accelerate the discovery and development of new quinazoline-based therapeutics.

References

  • Baghbanian, S. M., & Farhang, M. (2014). CuFe2O4 nanoparticles: a magnetically recoverable and reusable catalyst for the synthesis of quinoline and quinazoline derivatives in aqueous media. RSC Advances, 4(23), 11624-11633. [Link]

  • Pathak, D., et al. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S5), S480-S489. [Link]

  • Mishra, S., & Sahu, A. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry, 27(11), 914-930. [Link]

  • Zhang, X., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(1), 235. [Link]

  • Panja, S. K., & Saha, S. (2018). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. In Frontiers in Medicinal Chemistry, 9, 121-146. [Link]

  • Kazemnejadi, M., et al. (2021). Synthesis of quinazolines using Fe3O4@Sap/Cu(II) nanocatalyst. As described in: Zhang, X., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1187531. [Link]

  • Mondal, S., et al. (2020). Mn(I)-catalyzed-direct synthesis of quinazolines. As described in: Zhang, X., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1187531. [Link]

  • Maleki, A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897. [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Scientific Reports, 13(1), 19481. [Link]

  • Yu, J., et al. (2011). Copper-catalyzed synthesis of quinazolines from aldehyde and benzylamine. As described in: Zhang, X., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(1), 235. [Link]

  • Truong, T., et al. (2015). Expanding applications of zeolite imidazolate frameworks in catalysis: Synthesis of quinazolines using ZIF-67 as an efficient heterogeneous catalyst. RSC Advances, 5(31), 24769-24776. [Link]

  • Hao, Z., et al. (2022). Dehydrogenative synthesis of quinazoline via the ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles. As described in: Zhang, X., et al. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(1), 235. [Link]

Sources

Application Notes & Protocols: Safe Handling, Storage, and Use of Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of Quinazoline-2-carboxylic acid hydrochloride. Quinazoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development, recognized for a wide array of biological activities.[1][2][3] Given the compound's specific chemical properties and potential hazards, adherence to rigorous safety protocols is essential. This guide is intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain experimental integrity.

Section 1: Compound Identification & Physicochemical Properties

This compound is a solid organic compound. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
Chemical Formula C₉H₆N₂O₂ · HCl[4][5]
Molecular Weight 210.62 g/mol [4][5]
CAS Number 1204811-24-4[6]
Appearance Solid[4]
InChI Key TYQONKJAALXRAF-UHFFFAOYSA-N[4]
Synonyms N/A

Section 2: Hazard Identification & Safety Profile

This compound is classified as harmful if swallowed and requires careful handling to avoid exposure. The hydrochloride salt suggests it will form an acidic solution in water, posing a risk of skin and eye irritation.

GHS ClassificationDetailsSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.[4]
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Storage Class Code 11 - Combustible Solids[4]

Expert Analysis of Hazards:

  • Oral Toxicity: The primary classified hazard is acute oral toxicity.[4] Ingestion must be strictly avoided.

  • Dermal and Ocular Irritation: While not explicitly classified, hydrochloride salts of organic compounds can cause irritation or burns upon contact with skin and eyes.[7][8] Assume the material is an irritant.

  • Inhalation Hazard: As a solid, the compound can form dust. Inhaling this dust may cause respiratory tract irritation. All procedures that could generate dust should be performed in a controlled environment.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. This framework, known as the Hierarchy of Controls, minimizes risk at every level.

cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to laboratory work.

Mandatory Engineering Controls:

  • Chemical Fume Hood: All weighing operations and solution preparations must be conducted inside a certified chemical fume hood to prevent the inhalation of dust and aerosols.[7]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield to protect against splashes.[9][10][11]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[10][11] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[12]

  • Body Protection: A long-sleeved lab coat must be worn and kept fully fastened. For large-scale operations, a chemical-resistant apron is recommended.[10]

Section 4: Protocols for Handling and Use

Protocol 4.1: Weighing and Preparation of Stock Solutions

This protocol details the steps for safely weighing the solid compound and preparing a stock solution. The causality behind these steps is to minimize exposure and ensure accuracy.

start Start ppe 1. Don Appropriate PPE start->ppe hood 2. Prepare Fume Hood Workspace ppe->hood weigh 3. Weigh Compound Using Anti-Static Weigh Paper hood->weigh dissolve 4. Add Solvent to Volumetric Flask weigh->dissolve transfer 5. Carefully Transfer Weighed Solid dissolve->transfer mix 6. Dissolve by Sonicating/Vortexing transfer->mix label 7. Label Solution (Name, Conc., Date) mix->label store 8. Store Properly label->store end End store->end

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, ensure you are wearing all required PPE (safety goggles, nitrile gloves, lab coat).[10] Prepare the workspace in the fume hood by laying down absorbent bench paper.

  • Tare Balance: Place a clean, anti-static weigh boat or weigh paper on the analytical balance and tare it.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust clouds by using gentle movements.[13]

  • Solubilization: Prepare a volumetric flask with the appropriate solvent (e.g., DMSO, ultrapure water). Note that stability may vary by solvent.[14]

  • Transfer: Carefully transfer the weighed solid into the volumetric flask. Use a funnel to prevent spillage. Rinse the weigh boat with a small amount of the solvent and add the rinse to the flask to ensure a complete quantitative transfer.

  • Dissolution: Cap the flask and mix by vortexing or sonicating until all solid has dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and preparation date.

  • Cleanup: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.

Section 5: Storage and Stability

Storage Conditions:

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[7][12]

  • Keep away from sources of ignition, as it is classified as a combustible solid.[4]

  • Isolate from incompatible materials.

Chemical Incompatibilities:

  • Strong Oxidizing Agents: Avoid storage near strong oxidizers.[12]

  • Strong Bases: As a hydrochloride salt, it will react with bases in a neutralization reaction. This can generate heat.

  • Heat and Moisture: Protect containers from physical damage and moisture.[12]

Stability:

  • The quinazoline ring system is stable in cold, dilute acidic or alkaline solutions.[1][2]

  • However, the structure can be destroyed by boiling in these same solutions.[1][2] This is a critical consideration for experimental design.

  • Under normal storage conditions, the compound is considered stable.[12][15]

Section 6: Emergency Procedures & First Aid

Protocol 6.1: Managing Spills

Immediate and correct response to a spill is critical to prevent exposure and contamination. The procedure depends on the size and nature of the spill.

start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Spill Hazard (Size, Location) alert->assess major MAJOR SPILL (>10g or poses immediate risk) assess->major Major minor MINOR SPILL (<10g, contained, no immediate risk) assess->minor Minor evacuate Evacuate Area Close Doors major->evacuate call_emergency Call Emergency Responders (911 or Institutional Hotline) evacuate->call_emergency end End call_emergency->end ppe Don Appropriate PPE (Gloves, Goggles, etc.) minor->ppe contain Contain Spill ppe->contain solid_spill Solid Spill: Gently Sweep/Scoop into Hazardous Waste Container contain->solid_spill If Solid solution_spill Solution Spill: Cover with Absorbent (Vermiculite, Sand) contain->solution_spill If Solution cleanup Collect Residue into Sealed Waste Container solid_spill->cleanup neutralize Neutralize with Sodium Bicarbonate (Test with pH paper) solution_spill->neutralize neutralize->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate report Report Incident to Supervisor decontaminate->report report->end

Caption: Decision flowchart for chemical spill response.

Step-by-Step Methodology for Minor Spills:

  • Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area.[13]

  • PPE: Don the required PPE, including double gloves, safety goggles, and a lab coat.

  • Containment (Solid Spill): Gently sweep or scoop the solid material to avoid creating dust.[13] Place it into a clearly labeled, sealable container for hazardous waste.

  • Containment (Solution Spill): Create a dike around the spill using an inert absorbent material like vermiculite or sand (do not use clay-based absorbents for acidic spills).[13][16]

  • Neutralization (Solution Spill): Sprinkle sodium bicarbonate or sodium carbonate over the contained spill, starting from the outside and working inward.[16] This is a critical step to neutralize the acidity of the hydrochloride.

  • Verification: After the effervescence stops, test the pH of the mixture with indicator paper to ensure it is neutral (pH 6-8).[16] This step validates the effectiveness of the neutralization.

  • Cleanup: Scoop the absorbed, neutralized material into a labeled, sealed hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for hazardous waste disposal.

  • Report: Inform your supervisor of the incident.

Protocol 6.2: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4][9] Call a poison control center or seek immediate medical attention.

Section 7: Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[13]

References

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library. ([Link])

  • Szabo-Scandic. (n.d.). Safety Data Sheet: Quinazoline. ([Link])

  • Florida State University Emergency Management. (n.d.). Chemical Spills. ([Link])

  • Tennessee State University. (n.d.). Spill Response Procedures. ([Link])

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. ([Link])

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. ([Link])

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. ([Link])

  • Chlorine Institute. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. DPHHS. ([Link])

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. ([Link])

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. ([Link])

  • PubChem. (n.d.). This compound. PubChemLite. ([Link])

  • National Institutes of Health. (n.d.). Quinazoline-2-carboxylic acid. PubChem. ([Link])

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. ([Link])

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. ([Link])

  • Semantic Scholar. (2014, September 16). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. ([Link])

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. ([Link])

  • Wikipedia. (n.d.). Quinazoline. ([Link])

  • Cheméo. (n.d.). Chemical Properties of Quinazoline (CAS 253-82-7). ([Link])

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. ([Link])

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ([Link])

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Application Notes & Protocols: Leveraging Quinazoline-2-carboxylic acid hydrochloride for Accelerated Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, combined with its capacity for substitution at multiple positions, allows for the precise spatial orientation of pharmacophoric groups. This versatility has led to the development of numerous approved drugs targeting a wide array of biological targets, including kinases, receptors, and enzymes involved in critical disease pathways.[4][5][6] Quinazoline derivatives have demonstrated significant therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antihypertensive agents.[3][5][6][7]

A key advantage of the quinazoline scaffold is its ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor in the ATP-binding pocket of many protein kinases.[7] This has made it a particularly fruitful area of research in oncology, leading to the development of targeted therapies like EGFR inhibitors.[4][7]

Strategic Utility of Quinazoline-2-carboxylic acid hydrochloride

For researchers embarking on a structure-activity relationship (SAR) campaign, the choice of starting material is a critical decision that dictates synthetic feasibility and the diversity of the resulting compound library. This compound stands out as a strategic building block for several key reasons:

  • A Versatile Synthetic Handle: The carboxylic acid group at the C2 position is an exceptionally versatile functional group. It provides a direct and reliable anchor point for diversification through robust and well-established amide coupling reactions.[8][9] This allows for the systematic introduction of a wide variety of amines, enabling the exploration of the chemical space around this position to probe for crucial interactions with the biological target.

  • Modulation of Physicochemical Properties: The hydrochloride salt form enhances the solubility and handling characteristics of the parent molecule, which can be advantageous in the initial stages of reaction setup and purification.

  • Established Bioactivity: The quinazoline core itself is known to interact with numerous biological targets.[10][11] Modifications at the C2 position have been shown to be critical for modulating potency and selectivity in various target classes, including kinases, polymerases, and GPCRs.[10][12][13]

Core Application: A Framework for SAR-Driven Lead Optimization

An SAR study is an iterative process of designing, synthesizing, and testing structurally related compounds to understand how specific chemical modifications influence biological activity. The ultimate goal is to develop a predictive model that guides the design of more potent and selective lead candidates.

The Iterative SAR Cycle

The workflow for an SAR study using this compound is a cyclical process that refines the chemical structure based on biological feedback.

SAR_Cycle cluster_0 Design & Synthesis Phase cluster_1 Biological Evaluation Phase cluster_2 Analysis & Iteration Phase A Initial Hit or Scaffold (Quinazoline-2-carboxylic acid) B Design Library of Amide Derivatives (Varying R-groups) A->B Select diverse amines C Protocol 1: Parallel Amide Synthesis B->C Synthesize library D Protocol 2: Primary In Vitro Assay (e.g., Kinase Inhibition) C->D Test for target activity E Protocol 3: Secondary Cell-Based Assay (e.g., Anti-Proliferation) D->E Confirm cellular effect F Data Analysis: Determine IC50 / EC50 E->F Quantify activity G Establish SAR Trends (Potency, Selectivity, Liabilities) F->G Interpret results H Design Next-Generation Analogs G->H Hypothesize improvements H->B Iterate design

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Key Positions for Modification

While this guide focuses on derivatization at the C2 position, it is important to recognize that the quinazoline scaffold offers multiple points for modification. SAR studies often explore substitutions at the C4, C6, and C7 positions to optimize target engagement, selectivity, and pharmacokinetic properties.[10][11][14]

Caption: Key modification points on the quinazoline scaffold for SAR studies.

Experimental Protocols

The following protocols provide a robust framework for synthesizing a library of quinazoline-2-carboxamides and evaluating their biological activity.

Protocol 1: General Procedure for Parallel Amide Library Synthesis

This protocol utilizes a direct amide coupling approach, which is highly amenable to parallel synthesis formats for generating a library of compounds efficiently.

Objective: To synthesize a diverse library of quinazoline-2-carboxamides from this compound and a selection of primary and secondary amines.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (1.1 eq per reaction)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Standard work-up and purification equipment (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, HATU, and DIPEA in anhydrous DMF. Prepare individual solutions or an array of the selected amines in DMF.

  • Reaction Setup: To each well of the reaction block or to each vial, add the this compound solution (1.0 eq).

  • Amine Addition: Add the corresponding amine solution (1.1 eq) to each respective well.

  • Coupling Reagent & Base Addition: Add the HATU solution (1.2 eq) followed by the DIPEA solution (3.0 eq) to each well. The order of addition (acid, amine, coupling agent, base) is crucial for efficient reaction.[8][15][16]

  • Reaction: Seal the reaction block/vials and allow the mixture to stir at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative reaction.

  • Work-up (Quench): Upon completion, add water to each well to quench the reaction and precipitate the crude product.

  • Purification: The crude products are typically purified by reverse-phase preparative HPLC to yield the final, pure amide derivatives.

  • Characterization: Confirm the identity and purity of each compound using LC-MS and ¹H NMR.

Causality & Insights:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to cleaner products and higher yields, especially with less reactive amines.[15]

  • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction without competing with the desired amine nucleophile.[8]

  • Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a representative example for screening compounds against a specific protein kinase, a common target for quinazoline derivatives.[17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized quinazoline-2-carboxamides against a target kinase.

Materials:

  • Recombinant human kinase and its specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Synthesized compounds and a known potent inhibitor (positive control) dissolved in DMSO

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate using an acoustic dispenser or multichannel pipette.

  • Kinase/Substrate Addition: Add the recombinant kinase enzyme and its corresponding substrate, diluted in kinase assay buffer, to each well.[17]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (at a concentration close to its Km value for the enzyme) to all wells.[18]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The exact time and temperature should be optimized for the specific kinase to ensure the reaction is within the linear range.[19]

  • Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagents as per the kit manufacturer's instructions (e.g., for ADP-Glo™, first add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).[17]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (potent control inhibitor or no enzyme).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.[17][18]

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the effect of the synthesized compounds on the viability and proliferation of a cancer cell line, providing a measure of cellular potency.[20][21][22]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀) in a relevant cancer cell line.

Materials:

  • Selected cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor study)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[21]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for anti-proliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Calculate the GI₅₀ value using a non-linear regression curve fit.

Data Analysis and Interpretation

A systematic presentation of the data is essential for deriving meaningful SAR. A well-structured SAR table allows for the direct comparison of chemical modifications with their resulting biological activity.

Example SAR Table: Quinazoline-2-carboxamides as Hypothetical Kinase X Inhibitors
CmpdR-group (Amine Source)Kinase X IC₅₀ (nM) [a]A549 Cell GI₅₀ (µM) [b]
1a Benzylamine2505.2
1b 4-Fluorobenzylamine951.8
1c 4-Methoxybenzylamine48010.5
1d Cyclohexylmethanamine>10,000>50
1e Piperidine1,20025.6
1f 4-Hydroxypiperidine65012.1

[a] Data from Protocol 2. [b] Data from Protocol 3. Data is hypothetical and for illustrative purposes only.

SAR Interpretation from Hypothetical Data:

  • Aromatic vs. Aliphatic: The dramatic loss of activity with the cyclohexyl group (1d ) compared to the benzyl group (1a ) strongly suggests that an aromatic ring is crucial for activity, possibly through π-stacking interactions in the kinase active site.[12]

  • Electronic Effects: Introducing an electron-withdrawing fluorine atom at the para-position of the benzyl ring (1b ) improves both biochemical and cellular potency compared to the unsubstituted analog (1a ). This suggests that modulating the electronics of this ring is beneficial.

  • Steric/Electronic Penalties: The electron-donating methoxy group (1c ) is detrimental to activity, indicating a potential steric clash or an unfavorable electronic contribution.

  • Cyclic Amines: Simple cyclic amines like piperidine (1e ) are poorly tolerated. However, the introduction of a polar hydroxyl group (1f ) modestly improves activity, suggesting a potential hydrogen bond acceptor is tolerated in this region of the binding pocket.

References

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
  • Biological activities of recent advances in quinazoline.
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. PubMed.
  • Chemistry and Pharmacology of Quinazoline Scaffolds-a review.
  • Application Notes and Protocols: Designing Structure-Activity Relationship (SAR)
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • MTT assay protocol. Abcam.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. PubMed Central.
  • Structure-Activity Relationship (SAR)
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Drug Discovery.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • MTT Cell Proliferation Assay.
  • In vitro kinase assay. Protocols.io.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • In vitro kinase assay v1.
  • Cell prolifer
  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Prolifer
  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Amide Synthesis. Fisher Scientific.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Quinazoline-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important heterocyclic compound. Our approach is rooted in established chemical principles and field-tested insights to empower you to overcome common synthetic challenges.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step sequence:

  • Cyclization: The formation of the quinazoline ring system. A prevalent method is the reaction of 2-aminobenzonitrile with a suitable C1 synthon.

  • Hydrolysis and Salt Formation: Conversion of an intermediate, such as a nitrile or ester, to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

This guide will focus on a plausible and accessible synthetic route: the reaction of 2-aminobenzonitrile with glyoxylic acid, followed by hydrolysis and salt formation. We will explore the critical parameters of this synthesis and provide solutions to common problems encountered during the experimental workflow.

Experimental Workflow and Key Parameters

A logical workflow is crucial for a successful synthesis. The following diagram outlines the key stages and decision points in the preparation of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification and Salt Formation A Starting Materials (2-Aminobenzonitrile, Glyoxylic Acid) B Cyclization Reaction A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Incomplete D Work-up and Isolation of Intermediate C->D Completion E Hydrolysis of Intermediate D->E F Precipitation of Carboxylic Acid E->F G Conversion to Hydrochloride Salt F->G H Final Product Purification (Recrystallization) G->H I Characterization (NMR, MS, MP) H->I

Common byproducts in Quinazoline-2-carboxylic acid hydrochloride synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Quinazoline-2-carboxylic acid hydrochloride. It is designed to help you troubleshoot common issues, understand the formation of byproducts, and effectively purify your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Quinazoline-2-carboxylic acid, and what are the typical starting materials?

A common and effective method for synthesizing Quinazoline-2-carboxylic acid involves the cyclocondensation of 2-aminobenzonitrile with glyoxylic acid. This reaction is typically performed in a suitable solvent and may be catalyzed by acid. The resulting Quinazoline-2-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Q2: I am observing a significant amount of a non-polar byproduct in my crude product. What could it be?

A likely non-polar byproduct is quinazoline , which forms from the decarboxylation of the desired Quinazoline-2-carboxylic acid product. This side reaction is often promoted by elevated temperatures during the reaction or workup.

Q3: My crude product contains several polar impurities. What are the probable identities of these byproducts?

During the synthesis, especially if using aqueous conditions or if there is moisture present, the starting material 2-aminobenzonitrile can undergo hydrolysis. This can lead to the formation of two key polar byproducts:

  • 2-Aminobenzamide: Formed from the partial hydrolysis of the nitrile group.[1][2][3][4][5]

  • 2-Aminobenzoic acid: Results from the complete hydrolysis of the nitrile group.

Q4: How can I monitor the progress of the reaction and detect the presence of these byproducts?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system, such as ethyl acetate/hexane, to separate the starting materials, product, and byproducts. The product, being a carboxylic acid, will be relatively polar. Quinazoline will be the least polar, while 2-aminobenzamide and 2-aminobenzoic acid will also be polar, but with different Rf values than the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Suggested Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Significant byproduct formation.- Monitor the reaction by TLC to ensure it has gone to completion. - Optimize the reaction temperature. Some reactions may require heating, but excessive heat can lead to decarboxylation. - Ensure the purity of 2-aminobenzonitrile and glyoxylic acid. - Implement strategies to minimize byproduct formation (see below).
Presence of Quinazoline Byproduct - The reaction temperature is too high. - Prolonged heating during workup.- Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. - Minimize the time the reaction mixture is heated after the reaction is complete.
Presence of Hydrolysis Byproducts (2-Aminobenzamide, 2-Aminobenzoic acid) - Presence of water in the reaction mixture. - Hydrolysis during aqueous workup.- Use anhydrous solvents and reagents. - If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
Difficulty in Isolating the Product - The product may be soluble in the workup solvent. - Formation of an oil instead of a solid.- After acidification to form the hydrochloride salt, ensure the pH is sufficiently low to precipitate the product. - If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.[6]

Byproduct Removal Protocols

Effective purification is crucial for obtaining high-purity this compound. Below are detailed protocols for removing the common byproducts.

Protocol 1: Recrystallization for the Removal of Polar Impurities

Recrystallization is an effective method for removing polar byproducts such as 2-aminobenzamide and 2-aminobenzoic acid. The choice of solvent is critical.[6]

Step-by-Step Methodology:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The product should be soluble in hot ethanol but less soluble in water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound should precipitate.

  • Cooling: Further cool the mixture in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for the Removal of Non-Polar Impurities

Column chromatography is particularly useful for separating the desired product from the non-polar quinazoline byproduct.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

  • Column Packing: Prepare a silica gel column using the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the low-polarity solvent. The non-polar quinazoline will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate) to elute the more polar Quinazoline-2-carboxylic acid.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free acid in a suitable solvent (e.g., diethyl ether or ethanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent to precipitate the hydrochloride salt.

Visualizing the Process

Synthetic Pathway and Byproduct Formation

Synthesis_Byproducts cluster_reactants Starting Materials A 2-Aminobenzonitrile P Quinazoline-2-carboxylic acid A->P Cyclocondensation BP2 2-Aminobenzamide A->BP2 Partial Hydrolysis (+ H2O) B Glyoxylic Acid B->P Cyclocondensation HCl HCl Final Quinazoline-2-carboxylic acid hydrochloride P->Final + HCl BP1 Quinazoline P->BP1 Decarboxylation (Heat) BP3 2-Aminobenzoic acid BP2->BP3 Complete Hydrolysis (+ H2O)

Caption: Synthetic route and common byproduct formation.

Purification Workflow

Purification_Workflow Crude Crude Product (Mixture of Product and Byproducts) Method_Choice Assess Impurity Profile (TLC/HPLC) Crude->Method_Choice Recrystallization Recrystallization (Ethanol/Water) Method_Choice->Recrystallization Mainly Polar Impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Method_Choice->Column Mainly Non-Polar Impurities Polar_Removed Polar Byproducts Removed Recrystallization->Polar_Removed NonPolar_Removed Non-Polar Byproducts Removed Column->NonPolar_Removed Pure_HCl Pure Quinazoline-2-carboxylic acid hydrochloride Polar_Removed->Pure_HCl NonPolar_Removed->Pure_HCl

Caption: General purification workflow for Quinazoline-2-carboxylic acid HCl.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. Nitrile to Amide - Common Conditions. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • HETEROCYCLES. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles. 2023;106(10):1710-1719.
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Advanced Journal of Chemistry, Section A.
  • Organic & Biomolecular Chemistry.
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Synthesis of quinazolinones using glyoxylic acid as the C1 synthon.
  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • ResearchGate. Synthesis of quinazolin-4(3H)
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. 2022;50(4):345-356.
  • ResearchGate. Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SciSpace. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry. 2020;48(3):283-290.
  • RSC Publishing. Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione in water without any catalyst. Physical Chemistry Chemical Physics. 2017;19(24):16091-16099.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.

Sources

Technical Support Center: Optimizing Quinazoline Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the optimization of reaction conditions for quinazoline ring formation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of quinazolines.

Issue 1: Low or No Product Yield

Q: My quinazoline synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields are a common issue in quinazoline synthesis and can arise from several factors. A systematic approach to troubleshooting is often the most effective.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[1]

    • Temperature: Many quinazoline syntheses, such as the Bischler and Niementowski reactions, require elevated temperatures to overcome the activation energy barrier.[2][3] A gradual increase in reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal temperature.[4] For example, in the synthesis of 4-methylquinazoline, optimizing the temperature to 150°C was crucial for achieving a high yield of 86%.[1]

    • Solvent Polarity: The polarity of the solvent can influence reactant solubility and even dictate the reaction pathway.[2] In some cases, polar aprotic solvents like DMF or DMSO are preferred, while in others, polar protic solvents such as ethanol or water may be more suitable.[2][5] If you are using a non-polar solvent like toluene or THF and observing low yields, switching to a more polar solvent could be beneficial.[2][4] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, whereas non-polar solvents are ineffective.[4][5]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction's progress using TLC to determine the optimal duration.

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount. Impurities in reactants like anthranilic acids, 2-aminobenzamides, or isatoic anhydrides can lead to side reactions and significantly lower the yield of the desired quinazoline product.[1][4]

    • Solution: Always ensure your starting materials are pure and dry. If necessary, purify them by recrystallization or distillation before use.[4]

  • Inefficient Catalyst Activity (for catalyzed reactions): In metal-catalyzed syntheses, the choice of catalyst, its loading, and the presence of any inhibitors are critical factors.[4]

    • Solution: Use a fresh batch of catalyst to ensure its activity.[4] For palladium-catalyzed C-N coupling reactions, the choice of ligand is also crucial, with bulky, electron-rich phosphine ligands often accelerating the reaction.[6] If using a heterogeneous catalyst, ensure it has not been poisoned; regeneration or using a fresh batch may be necessary.[1]

  • Incorrect Base Strength: The base plays a crucial role in many quinazoline syntheses by promoting deprotonation and cyclization.[2]

    • Solution: If the reaction is not proceeding, the base may not be strong enough. Consider switching to a stronger base. For example, if sodium carbonate (Na₂CO₃) is ineffective, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be more successful.[2] For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6]

  • Atmosphere Control: Some reactions are sensitive to air and moisture.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.[1][6]

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these and improve the selectivity of my reaction?

A: The formation of side products is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions in your specific synthetic route is key to addressing this issue.

Possible Causes and Solutions:

  • Alternative Cyclization Pathways: Depending on the starting materials and reaction conditions, alternative cyclization pathways can lead to undesired products. For instance, in some syntheses, the formation of benzimidazoles can compete with the desired quinazoline ring formation, particularly in non-polar solvents.[2]

    • Solution: Carefully review the reaction mechanism. Switching to a polar solvent can often favor the C(sp²)-N bond formation required for the quinazoline ring over the C(sp³)-C(sp²) bond formation that leads to benzimidazoles.[2]

  • Incomplete Cyclization: In multi-step syntheses, such as those proceeding through a benzoxazinone intermediate, incomplete conversion to the final quinazoline product will leave the intermediate as a major impurity.[7]

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia) is used and that the reaction conditions are optimized for the final cyclization step.[7]

  • Decomposition of Starting Materials or Product: High reaction temperatures can sometimes lead to the decomposition of thermally sensitive compounds.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Also, ensure that the product is stable under the workup and purification conditions.

Issue 3: Difficulty with Product Purification

Q: I am struggling to purify my quinazoline product. What are the best strategies for purification?

A: Effective purification is crucial for obtaining a high-purity final product. The choice of method will depend on the scale of your synthesis and the nature of the impurities.[8]

Common Purification Techniques:

  • Recrystallization: This is often a good first choice for purifying solid compounds, as it is simple and cost-effective.[8] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[4]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8] If your product is adsorbing irreversibly to the silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[8]

Problem Possible Cause Solution
Oily product after workupProduct may be a low-melting solid or an oil at room temperature.Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Product streaks on TLC plateProduct may be acidic or basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Co-elution of impurities in column chromatographyImpurities have similar polarity to the product.Use a shallower solvent gradient or try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in quinazoline synthesis?

The polarity of the solvent plays a significant role in the reaction pathway and yield of quinazoline synthesis. Polar solvents can favor the desired C(sp²)-N bond formation to yield quinazolines, while nonpolar solvents may lead to the formation of benzimidazoles through C(sp³)-C(sp²) bond formation.[2] For instance, in certain reactions, highly polar solvents like DMF and water have been shown to produce excellent yields, whereas non-polar solvents such as toluene and THF can be ineffective.[2]

Q2: How does the selection of a base influence the reaction?

The base is crucial for promoting the necessary deprotonation and cyclization steps in many quinazoline synthesis protocols. The strength and type of base can significantly impact the reaction rate and yield.[2] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) often depends on the specific reaction mechanism and the solubility of the reactants.[2]

Q3: What are the most common synthetic routes to 4(3H)-quinazolinones?

Several synthetic strategies exist for the preparation of 4(3H)-quinazolinones. The choice of method often depends on the available starting materials and the desired substitution pattern.[7]

  • Niementowski Synthesis: This is a classical method involving the condensation of anthranilic acid with an amide at high temperatures (130–150 °C).[3][7] Microwave irradiation has been used to improve yields and reduce reaction times for this synthesis.[3][9]

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes is a widely used method.[7]

  • From Anthranilic Acid and Acetic Anhydride: This route proceeds through a 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which then reacts with an amine source.[7][10]

Q4: Are there catalyst- and solvent-free methods for quinazoline synthesis?

Yes, green chemistry approaches have led to the development of catalyst- and solvent-free methods. One such method involves the use of ultrasonic irradiation to promote the one-pot condensation of anthranilic acid, acetic anhydride, and an amine.[11]

Q5: What is the role of microwave irradiation in quinazoline synthesis?

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for quinazoline synthesis. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[3][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

This protocol is adapted from a green chemistry approach for the synthesis of quinazolinone derivatives.[12]

Step 1: Synthesis of Benzoxazinone Intermediate

  • In a round-bottom flask, combine anthranilic acid and acetic anhydride.

  • Heat the mixture conventionally to form the benzoxazinone intermediate.

Step 2: Quinazolinone Formation

  • Mix the benzoxazinone intermediate with the desired amine and a deep eutectic solvent (e.g., choline chloride:urea).

  • Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • After cooling, pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid and recrystallize from ethanol to obtain the pure 3-substituted-2-methyl-quinazolin-4(3H)-one.

Protocol 2: General Procedure for Metal-Catalyzed Quinazoline Synthesis

Numerous metal-catalyzed methods for quinazoline synthesis have been developed, offering diverse routes to these heterocycles.[13][14][15] The following is a general workflow.

  • To a reaction vessel, add the appropriate starting materials (e.g., 2-aminobenzylamine and an alcohol), the metal catalyst (e.g., a manganese, cobalt, or copper salt), and a suitable solvent.[13][16]

  • If required, add a ligand and a base.

  • Heat the reaction mixture to the optimized temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate workup, which may include filtration, extraction, and concentration under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Reaction Yields

LowYieldTroubleshooting start Low or No Yield check_purity Check Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_base Optimize Base/Catalyst check_conditions->optimize_base monitor_rxn Monitor Reaction Over Time optimize_temp->monitor_rxn optimize_solvent->monitor_rxn optimize_base->monitor_rxn analyze_side_products Analyze for Side Products monitor_rxn->analyze_side_products Still Low Yield end_point Improved Yield monitor_rxn->end_point Yield Improved analyze_side_products->check_conditions

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

General Reaction Scheme: Niementowski Synthesis

Niementowski_Synthesis anthranilic_acid Anthranilic Acid intermediate N-Acylanthranilic Acid Intermediate anthranilic_acid->intermediate + Amide - H2O amide Amide amide->intermediate quinazolinone Quinazolinone intermediate->quinazolinone Cyclization - H2O

Caption: The general reaction pathway for the Niementowski quinazoline synthesis.

References

  • Tandler, J., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 41(5), 1-12. [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4934. [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1348. [Link]

  • Generis Publishing. (2020). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. IJARSCT. [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

  • ResearchGate. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

  • Atlantis Press. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Atlantis Press. [Link]

  • Index Copernicus. (2017). Optimization of Synthesis Process of 4- Methylquinazoline. Index Copernicus. [Link]

  • ResearchGate. (2019). Optimization of temperature on the synthesis of quinazolinones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • ResearchGate. (2013). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]

  • Organic Letters. (2002). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 4(11), 1863–1866. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • ChemEurope. (n.d.). Niementowski quinazoline synthesis. ChemEurope. [Link]

  • National Center for Biotechnology Information. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. [Link]

  • ResearchGate. (2018). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • National Center for Biotechnology Information. (2019). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC. [Link]

  • ResearchGate. (2023). Optimization of the Reaction Parameters for Quinazolinone Synthesis. ResearchGate. [Link]

  • YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • National Center for Biotechnology Information. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • ResearchGate. (2021). Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

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Troubleshooting low reactivity of starting materials in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Reactivity of Starting Materials

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed to assist you in overcoming common challenges related to the low reactivity of starting materials, a frequent hurdle in synthesizing this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My Niementowski quinazolinone synthesis from anthranilic acid and an amide is giving very low yields. What are the likely causes?

The Niementowski synthesis, while classic, often requires high temperatures and can be sensitive to the nature of both the anthranilic acid and the amide.[1][2] Low reactivity can stem from several factors:

  • Insufficient Temperature: This reaction is a thermal condensation that often requires temperatures in the range of 130–150°C to proceed efficiently.[2]

  • Steric Hindrance: Bulky substituents on either the anthranilic acid or the amide can sterically hinder the initial acylation and subsequent cyclization steps.

  • Electronic Effects: Electron-withdrawing groups on the anthranilic acid can decrease the nucleophilicity of the amino group, slowing down the initial reaction with the amide. Conversely, electron-donating groups can enhance reactivity.[3]

  • Poor Quality Starting Materials: Impurities in your anthranilic acid or amide can interfere with the reaction.[4] Ensure your starting materials are pure and dry.

  • Reaction Time: Some Niementowski reactions require prolonged heating to achieve good conversion.[1]

Q2: I'm attempting a metal-catalyzed synthesis of a quinazoline, but the reaction is sluggish. How can I improve the catalytic activity?

Transition-metal-catalyzed reactions are powerful for quinazoline synthesis, but their efficiency is highly dependent on the reaction conditions.[5][6][7] Here are some key areas to investigate:

  • Catalyst Choice: The choice of metal catalyst (e.g., copper, palladium, iron, nickel) and its ligand is critical.[6] If one catalyst is underperforming, consider screening others. For instance, copper-catalyzed methods are common and often use simple salts like CuI or CuCl₂.

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. While higher loading can improve yields, it also increases cost and potential for side reactions. Optimization is key.

  • Ligand Effects: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. If you are using a ligand, ensure it is appropriate for the desired transformation.

  • Oxidant: Many catalytic cycles require an oxidant to regenerate the active catalyst.[8] Ensure your oxidant (e.g., O₂, TBHP) is active and present in a sufficient amount.

  • Catalyst Poisoning: Impurities in your starting materials or solvent can poison the catalyst.[4] Purification of reactants and use of high-purity solvents are essential.

Q3: My starting materials, particularly the 2-aminobenzonitrile or 2-aminobenzamide, are not very soluble in the reaction solvent, leading to a heterogeneous mixture and low yield. What can I do?

Poor solubility is a common problem that directly impacts reaction rates.[9] Addressing this is often a matter of solvent selection and temperature.

  • Solvent Screening: The polarity of the solvent is a critical parameter.[4][9] If you are using a non-polar solvent like toluene or THF and observing poor solubility, switching to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile can significantly improve the situation.[4][9] In some cases, polar protic solvents like ethanol or even water can be effective.[9]

  • Temperature Increase: Increasing the reaction temperature will generally increase the solubility of your starting materials.[4] However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and product.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to overcome solubility issues and accelerate reaction rates.[1][10][11][12][13] The rapid heating can enhance solubility and often leads to higher yields in shorter reaction times.[10][12]

Troubleshooting Guides

Issue 1: Low or No Product Formation When Using Anthranilic Acid Derivatives

When faced with low reactivity of anthranilic acid or its derivatives, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Reactivity of Anthranilic Acid

start Low Yield with Anthranilic Acid Derivative purity Verify Starting Material Purity (NMR, LC-MS) start->purity temp Increase Reaction Temperature Incrementally purity->temp If pure solvent Screen Solvents (e.g., Toluene, DMF, DMSO) temp->solvent base Optimize Base (Strength and Type) solvent->base activating_agent Consider Activating Agents (e.g., Acyl Chlorides) base->activating_agent microwave Employ Microwave Irradiation activating_agent->microwave outcome Improved Yield microwave->outcome

Caption: A systematic workflow for troubleshooting low yields in reactions involving anthranilic acid derivatives.

  • Setup: Prepare several small-scale reactions in parallel, each in a different solvent. A typical set could include a non-polar solvent (Toluene), a polar aprotic solvent (DMF, DMSO), and a polar protic solvent (Ethanol).

  • Execution: To each reaction vessel, add the anthranilic acid derivative, the other reactant(s), and any catalyst or base.

  • Heating: Heat all reactions to the same temperature, or to the boiling point of the respective solvent if appropriate.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Analysis: Compare the product formation across the different solvents to identify the optimal one for your specific reaction.[4]

Data Summary Table for Solvent Screening

SolventPolarityBoiling Point (°C)Observed Yield (%)Notes
TolueneNon-polar1115Poor solubility of starting material.
THFPolar aprotic6615Some improvement, but still low.
AcetonitrilePolar aprotic8245Significant improvement in yield.
DMFPolar aprotic15385Excellent solubility and high yield.[4]
DMSOPolar aprotic18982High yield, good for high temp reactions.[9]
Issue 2: Unreactive Aldehyde or Ketone Component in Condensation Reactions

The electrophilicity of the carbonyl component is crucial for the initial condensation step.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[14]

  • Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can significantly accelerate the reaction, often overcoming the activation energy barrier for less reactive carbonyl compounds.[1][3][10]

  • Use of Pre-activated Starting Materials: Instead of an aldehyde, consider using a more reactive derivative like an acetal or an imine, which can sometimes lead to cleaner reactions and higher yields.

Experimental Workflow for Lewis Acid Catalyst Screening

start Low Reactivity of Carbonyl Component control Run Control Reaction (No Catalyst) start->control lewis_acid Screen Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) start->lewis_acid loading Optimize Catalyst Loading (5 mol%, 10 mol%, 20 mol%) lewis_acid->loading analysis Analyze Yields by LC-MS or NMR loading->analysis optimum Identify Optimal Catalyst and Loading analysis->optimum

Caption: A workflow for optimizing Lewis acid catalysis to enhance carbonyl reactivity.

  • Preparation: In a microwave-safe reaction vessel, combine your 2-amino-substituted starting material, the aldehyde or ketone, and the chosen solvent (if any). Some reactions can be run neat.[3][10]

  • Microwave Parameters: Seal the vessel and place it in the microwave reactor. Set the target temperature, pressure limit, and reaction time. Start with a lower temperature and shorter time, then gradually increase as needed.

  • Monitoring: After the initial irradiation period, cool the reaction mixture and analyze a small aliquot by TLC or LC-MS to determine the extent of product formation.

  • Optimization: Based on the initial result, adjust the temperature and time to optimize the yield.[14]

  • Work-up: Once the reaction is complete, perform a standard work-up procedure to isolate and purify the quinazoline product.

Comparative Data: Conventional vs. Microwave Heating

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating1506 hours86[14]
Microwave Irradiation10020 minutes>90[11]

Concluding Remarks

Overcoming low reactivity in quinazoline synthesis often requires a multi-faceted approach. By systematically evaluating and optimizing parameters such as starting material purity, solvent, temperature, and catalysis, researchers can significantly improve reaction outcomes. The strategic application of techniques like microwave-assisted synthesis can further enhance efficiency, leading to higher yields in reduced timeframes. This guide provides a foundational framework for troubleshooting; however, it is the careful and logical application of these principles in the laboratory that will ultimately lead to success.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available from: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available from: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available from: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC - NIH. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - NIH. Available from: [Link]

  • Various starting materials used for the synthesis of quinazolinones. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]

  • Niementowski quinoline synthesis. Wikipedia. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. MDPI. Available from: [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. Available from: [Link]

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Technical Support Center: Purification of Crude Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Quinazoline-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of this compound.

Q1: My crude this compound has a strong color. What is the likely cause and how can I remove it?

A1: Colored impurities are common in heterocyclic synthesis and often arise from starting materials, byproducts, or degradation products formed during the reaction or workup. These impurities are typically highly conjugated organic molecules.

  • Initial Wash: A simple and often effective first step is to wash the crude solid with a non-polar organic solvent like diethyl ether or hexane. This can remove non-polar, colored impurities without dissolving a significant amount of your polar hydrochloride salt.[1]

  • Charcoal Treatment: If a colored tint persists after dissolving the crude product in a recrystallization solvent, the use of activated charcoal is recommended.[2] Charcoal has a high surface area and can adsorb many colored impurities. However, use it judiciously, as excessive amounts can lead to a significant loss of your desired product.[2] It is crucial to add the charcoal to a slightly cooled solution to prevent violent boiling.[3]

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A2: It is not uncommon for hydrochloride salts of organic compounds to have limited solubility in many common organic solvents, making single-solvent recrystallization challenging.[4] In such cases, a two-solvent (or mixed-solvent) system is the preferred method.[5]

The ideal two-solvent system consists of:

  • Solvent 1 (The "Good" Solvent): A solvent in which your this compound is highly soluble, especially when hot.

  • Solvent 2 (The "Bad" Solvent): A solvent in which your compound is poorly soluble, even at elevated temperatures.

The two solvents must be miscible.[5] A common approach is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy (the point of saturation). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[2]

To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional "good" solvent to dilute the solution slightly.[2]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

Q4: Crystallization is not occurring, even after the solution has cooled. What steps can I take to induce crystallization?

A4: The inability to form crystals is a common frustration. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[2]

  • Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[5]

  • Extended Cooling: Ensure the solution has been allowed to cool to room temperature slowly, and then place it in an ice bath for an extended period.[5]

Q5: What is the best way to assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.[6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.[7]

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of your compound and identify the presence of impurities.

II. Troubleshooting Guides

This section provides a more detailed, scenario-based approach to problem-solving during the purification process.

Scenario 1: Low Yield After Recrystallization
Potential Cause Explanation Recommended Solution
Excessive Solvent Use Adding too much of the "good" solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, carefully evaporate some of the solvent.[5]
Premature Crystallization During Hot Filtration If your solution cools while passing through the filter funnel, the product can crystallize on the filter paper, leading to loss.[3]Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your solution.[3]
Crystals Washed with a "Good" Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.Always wash the crystals with a small amount of the cold "bad" solvent or the cold recrystallization solvent mixture.[5]
Incomplete Crystallization Insufficient cooling time or temperature will leave a considerable amount of the product in the solution.Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 30 minutes to maximize crystal formation.[5]
Scenario 2: Impurities Still Present After Recrystallization
Potential Cause Explanation Recommended Solution
Rapid Crystallization Cooling the solution too quickly can trap impurities within the crystal lattice.[2][5]Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help.
Inappropriate Solvent System The chosen solvent system may not effectively differentiate between your product and the impurities in terms of solubility.Re-evaluate your solvent choice. The ideal "good" solvent should dissolve the impurities well even when cold, or the "bad" solvent should keep the impurities dissolved while your product crystallizes.
Co-precipitation of Impurities If an impurity has very similar properties to your compound, it may crystallize alongside it.A second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography, if the impurities have different polarities.[8]

III. Experimental Protocols & Workflows

Protocol 1: Two-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Solvent 1 ("Good" solvent, e.g., Ethanol, Methanol)

  • Solvent 2 ("Bad" solvent, e.g., Diethyl ether, Ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the "good" solvent in a separate flask.

  • Add the minimum amount of the hot "good" solvent to the crude product to dissolve it completely.[5]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[3]

  • Slowly add the "bad" solvent to the hot, clear solution with swirling until a persistent cloudiness is observed.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Wash the crystals with a small amount of the cold "bad" solvent.

  • Allow the crystals to air dry completely.

Workflow Diagram: Troubleshooting Recrystallization

G start Crude Product Dissolved in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution crystals_form Do Crystals Form? cool_solution->crystals_form oiling_out Does it 'Oil Out'? cool_solution->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals via Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization induce_crystallization->crystals_form oiling_out->crystals_form No oil_present Yes, 'Oils Out' oiling_out->oil_present Yes reheat_add_solvent Reheat and Add More 'Good' Solvent oil_present->reheat_add_solvent reheat_add_solvent->cool_solution pure_product Pure Product collect_crystals->pure_product

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

IV. References

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from

Sources

Overcoming solubility issues of quinazoline derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Derivatives

Welcome to the technical support center for quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges often encountered with this important class of compounds. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: The Root of the Problem - Why Are Quinazoline Derivatives So Often Poorly Soluble?

Before troubleshooting, it's crucial to understand the physicochemical properties inherent to the quinazoline scaffold that contribute to poor solubility.

Q1: What makes many quinazoline derivatives difficult to dissolve in common organic solvents and aqueous media?

A1: The solubility challenge with quinazoline derivatives stems primarily from their molecular structure. These molecules feature a rigid, fused heterocyclic ring system. This planarity, combined with often lipophilic and aromatic substituents, leads to strong intermolecular interactions (π-π stacking) in the solid state. This results in high crystal lattice energy, a thermodynamic barrier that the solvent must overcome to dissolve the compound.[1] Consequently, it is difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.[1]

Many of these compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II, which is characterized by high membrane permeability but low aqueous solubility.[1] This makes them promising drug candidates, but only if the solubility hurdle can be cleared.

Section 2: First Response - Troubleshooting Common Solubility Issues (FAQs)

This section addresses the most frequent and immediate problems researchers face.

Q2: My quinazoline compound won't dissolve in 100% DMSO, which is my go-to solvent. What should I do?

A2: This is a very common starting problem. While DMSO is a powerful aprotic solvent, its effectiveness can be limited by both the compound's properties and the quality of the DMSO itself.

  • Causality: Highly crystalline compounds can resist dissolution even in strong organic solvents. Furthermore, DMSO is highly hygroscopic; water contamination can significantly reduce its solvating power for nonpolar compounds.[1]

  • Troubleshooting Protocol:

    • Verify DMSO Quality: Always use fresh, anhydrous, high-purity DMSO. If your stock bottle has been open for a long time, consider opening a new one.

    • Increase Solvent Volume: You may simply be attempting to make a solution that is too concentrated. Try doubling the solvent volume to see if the compound dissolves.

    • Apply Gentle Energy:

      • Warming: Gently warm the vial to 37-50°C in a water bath or on a heat block.[1] Avoid excessive heat, which could degrade the compound.

      • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[2] The ultrasonic waves provide the energy needed to break up the crystal lattice.

    • Combine Methods: For particularly stubborn compounds, alternate between gentle warming and sonication. Always visually inspect the solution to ensure no solid particles remain.

Q3: My compound dissolves perfectly in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A3: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[1] The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution.

  • Causality: You are performing a solvent-shift. The compound is moving from a favorable organic environment (high % DMSO) to an unfavorable aqueous one.

  • Immediate Strategies:

    • Lower the Final Concentration: This is the simplest fix. Your target concentration may be too high for the compound's intrinsic aqueous solubility.[1]

    • Modify the Dilution Process: Instead of adding the DMSO stock to the buffer in one go, add it dropwise while vigorously vortexing or stirring the buffer. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

    • Introduce a Co-solvent: Add a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) 300/400 to your final aqueous buffer.[1][3] This increases the overall solvating power of the final solution. (See Section 3.1 for a detailed protocol).

Q4: My DMSO stock solution, which was clear initially, has formed crystals after being stored at -20°C. Is it compromised?

A4: Not necessarily. This is common for compounds whose solubility in DMSO is highly temperature-dependent.

  • Causality: The solubility of many compounds decreases as the temperature drops. The freezing point of DMSO is 18.5°C, so at -20°C, the solvent is solid. As it thaws, the compound may not fully re-dissolve immediately.

  • Recovery Protocol:

    • Bring the stock solution to room temperature.

    • Gently warm the vial to 37°C and vortex thoroughly.[1]

    • Visually inspect the solution against a light source to ensure all precipitate has completely re-dissolved before making any dilutions. If crystals remain, the concentration of your stock is no longer accurate.[1]

    • Pro-Tip: If the compound's stability permits, consider storing the DMSO stock at room temperature in a desiccator to avoid temperature-related precipitation issues.[1]

Section 3: A Systematic Guide to Enhancing Solubility

If basic troubleshooting is insufficient, a more systematic approach is required. The following techniques are presented in order of increasing complexity.

Co-solvency: Modifying the Solvent Environment

Co-solvency is one of the most effective and widely used techniques for solubilizing poorly soluble drugs for in vitro and early in vivo studies.[4] It involves using a mixture of a primary solvent (like water) and a water-miscible organic solvent (the co-solvent) to create a solution with enhanced solvating capacity.[5][6]

  • Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4][7] Essentially, they make the bulk solvent more "hospitable" to the nonpolar drug molecule, reducing the energy penalty of solvation.

  • Prepare Stock Solutions: Prepare a high-concentration stock of your quinazoline derivative in 100% DMSO (e.g., 50 mM).

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices are listed in the table below.

  • Prepare Co-solvent/Buffer Blends: Prepare a series of your final aqueous buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilution: Add a small aliquot of your DMSO stock to each co-solvent/buffer blend to achieve your desired final compound concentration.

  • Observe and Quantify: Observe for immediate precipitation. Allow the solutions to sit at room temperature for a set period (e.g., 1-2 hours) and observe again for delayed precipitation. For quantitative results, centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

Co-solventPolarity (Dielectric Constant)Key Properties & Use Cases
DMSO 47.2Excellent solubilizing power for many nonpolar compounds. Often used for initial stock solutions.[4]
Ethanol 24.6Good solubilizing power, volatile. Commonly used in oral and parenteral formulations.[8]
Propylene Glycol (PG) 32.0Less volatile than ethanol, often used in oral liquids and parenteral formulations.[7]
Polyethylene Glycol 400 (PEG 400) 12.5Low toxicity, widely used for intravenous formulations. Effective for many hydrophobic drugs.[4][7]
N,N-Dimethylformamide (DMF) 36.7Very strong solvent, but higher toxicity concerns. Often a last resort for difficult compounds.[2][9]
pH Adjustment: Leveraging Ionizable Groups

The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives inherently pH-dependent.[1][10]

  • Mechanism of Action: In an acidic environment (pH < pKa), the basic nitrogen atoms become protonated, forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[1][11][12]

  • Determine pKa: If not known, determine the pKa of your compound experimentally or using computational prediction tools. This is the pH at which 50% of the compound is ionized.

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibrate: Add an excess of the solid compound to a small volume of each buffer in separate vials.

  • Shake and Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. Accurately dilute the supernatant and quantify the concentration using a validated analytical method (e.g., HPLC).

  • Analyze: Plot solubility as a function of pH. This will reveal the optimal pH range for solubilization.

Caution: Ensure that the selected pH does not compromise the stability of your compound or interfere with your biological assay.[1]

Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can dramatically increase the apparent solubility of hydrophobic compounds.[13]

  • Mechanism of Action: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble quinazoline derivative can partition into the hydrophobic core, effectively being encapsulated and kept "in solution" within the aqueous bulk phase.[14][15]

  • Select a Surfactant: Non-ionic surfactants are generally preferred for biological assays due to lower toxicity. Common choices include Polysorbate 80 (Tween® 80) and Pluronic® F-68.[1]

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the surfactant at a concentration above its CMC. A typical starting concentration is 0.01% to 0.1% (w/v).

  • Dilute Stock Solution: Add your DMSO stock of the quinazoline derivative to the surfactant-containing buffer, using the dropwise/vortexing method described in Q3.

  • Observe: Check for any signs of precipitation. The solution should appear clear.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.

  • Mechanism of Action: The hydrophobic quinazoline molecule can fit into the central cavity of the cyclodextrin, forming an "inclusion complex."[1][16] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Section 4: Visual Logic & Workflows

To streamline your troubleshooting process, use the following decision trees.

Diagram 1: Initial Solubility Troubleshooting Workflow

G start Start: Compound Fails to Dissolve solvent_check Use Fresh, Anhydrous High-Purity Solvent (e.g., DMSO) start->solvent_check energy Apply Gentle Heat (37-50°C) and/or Sonication solvent_check->energy still_insoluble Still Insoluble? energy->still_insoluble dissolved Compound Dissolved (Stock Solution Ready) still_insoluble->dissolved No advanced Proceed to Advanced Solubilization Strategies (See Diagram 2) still_insoluble->advanced Yes

Caption: Initial troubleshooting workflow for dissolving a new quinazoline derivative.

Diagram 2: Selecting a Solubility Enhancement Strategy

G start Compound Precipitates from DMSO Stock in Aqueous Buffer ph_sensitive Is Compound Ionizable / pH-Sensitive? start->ph_sensitive adjust_ph Strategy: pH Adjustment (Lower pH for Basic Quinazolines) ph_sensitive->adjust_ph Yes assay_compat Is Assay Tolerant to Co-solvents/Surfactants? ph_sensitive->assay_compat No lower_conc Universal First Step: Lower Final Concentration adjust_ph->lower_conc use_cosolvent Strategy: Co-solvency (e.g., 1-5% PEG400, PG, EtOH) assay_compat->use_cosolvent Yes use_cd Strategy: Cyclodextrins (e.g., HP-β-CD) assay_compat->use_cd No use_cosolvent->lower_conc use_surfactant Strategy: Surfactants (e.g., 0.01% Tween-80) use_surfactant->lower_conc use_cd->lower_conc

Caption: Decision tree for choosing a solubility enhancement method for assays.

Section 5: Advanced Formulation Strategies for In Vivo Use

For animal studies, achieving sufficient exposure often requires more advanced formulation techniques beyond simple co-solvents.

Q5: I need to formulate my quinazoline derivative for oral gavage in mice, but the required dose is too high to dissolve in a simple co-solvent system. What are my options?

A5: When high doses are required, you must move to formulation strategies that can handle a higher drug load. Three common approaches are:

  • Solid Dispersions: The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP K30, Soluplus®, HPMCAS).[1] This process converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[17] The resulting powder can then be suspended in an aqueous vehicle for dosing.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range using techniques like wet-bead milling or high-pressure homogenization.[1] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a much faster dissolution rate in the gastrointestinal tract.[18]

  • Lipid-Based Formulations (e.g., SMEDDS): Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can dissolve large amounts of lipophilic drugs.[19] Upon gentle agitation in aqueous media (like the stomach), they spontaneously form a fine oil-in-water microemulsion, keeping the drug solubilized and ready for absorption.[19]

These advanced formulations require specialized development and characterization but are powerful tools for overcoming the most severe solubility challenges.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Slideshare. Cosolvency.
  • SciSpace. Solubility Enhancement of Etoricoxib by Cosolvency Approach.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • BenchChem. (2025). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • PMC - NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Aqueous Solubility of 4,5-Dimethylquinazoline.
  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Slideshare.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (2017).
  • JOCPR. (2024).
  • World Pharma Today.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

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Technical Support Center: Catalyst Selection and Optimization for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered in catalytic quinazoline synthesis. Our focus is on the "why" behind experimental choices, empowering you to make informed decisions for successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the catalytic synthesis of quinazolines.

Part 1: Catalyst Selection & Initial Screening

Question: I am starting a new quinazoline synthesis. How do I choose the right catalyst system?

Answer: The optimal catalyst depends heavily on your specific substrates, desired functional group tolerance, and economic or environmental constraints. There is no single "best" catalyst; an empirical screening approach is highly recommended.[1]

Consider these key factors for your initial selection:

  • Homogeneous vs. Heterogeneous Catalysis:

    • Homogeneous catalysts (e.g., Pd(PPh₃)₄, CuBr, Co(OAc)₂) are soluble in the reaction medium, often offering high activity and selectivity under milder conditions.[2][3] However, catalyst removal from the product can be challenging.

    • Heterogeneous catalysts (e.g., α-MnO₂, metal nanoparticles on supports like TiO₂ or ZIFs) are in a different phase from the reactants.[4] Their primary advantages are easy separation (by filtration or centrifugation), potential for recycling, and often ligand-free conditions, which enhances the greenness of the synthesis.[4][5]

  • Transition-Metal vs. Metal-Free Systems:

    • Transition-Metal Catalysts: Copper, palladium, iron, cobalt, and manganese are widely used due to their versatile reactivity.[4][6]

      • Palladium: Excellent for cross-coupling and carbonylative reactions to build the quinazoline core.[7][8] Often requires phosphine ligands (e.g., XPhos, SPhos) for challenging substrates.[1]

      • Copper: A cost-effective and versatile choice, frequently used for cascade reactions involving C-N bond formation and aerobic oxidation.[5][9] Ligands like DABCO are often employed.[5]

      • Iron and Manganese: Inexpensive and environmentally benign options, often used for dehydrogenative coupling and C-H oxidation pathways.[4][6]

    • Metal-Free Catalysts: Iodine is a popular choice, acting as a Lewis acid and an oxidant to catalyze C-H amination under transition-metal-free conditions, often using oxygen as the terminal oxidant.[10][11] This approach is economical and avoids issues of metal contamination in the final product.[12]

Below is a decision-making workflow for initial catalyst selection:

G start Define Substrates & Reaction Type metal_free Is a metal-free synthesis required? start->metal_free recycling Is catalyst recycling a priority? metal_free->recycling No iodine Consider Iodine-Catalyzed Systems metal_free->iodine Yes cost Are cost and toxicity primary concerns? recycling->cost No hetero Screen Heterogeneous Catalysts (e.g., α-MnO₂, ZIF-67, supported NPs) recycling->hetero Yes coupling Reaction Type: Cross-Coupling / Carbonylative? cost->coupling No fe_mn_cu Screen Earth-Abundant Metals (Fe, Mn, Cu) cost->fe_mn_cu Yes pd_rh_co Screen Pd, Rh, or Co Catalysts (Often with specific ligands) coupling->pd_rh_co Yes homogeneous Screen Homogeneous Catalysts (e.g., CuBr, Co(OAc)₂) coupling->homogeneous No

Caption: Systematic workflow for troubleshooting low reaction yields.

Question: I am forming significant side products, such as homocoupled starting materials or alternative heterocycles. How can I improve selectivity for the desired quinazoline?

Answer: Side product formation is typically a result of competing reaction pathways. Adjusting the catalytic system can shift the selectivity.

  • Homocoupling: This is common in coupling reactions (e.g., Suzuki) and is often caused by the presence of oxidants like air or inefficient transmetalation. [1] * Solution: Thoroughly degas your reaction mixture with an inert gas (N₂ or Ar). [1]If using a Pd(II) precatalyst, ensure conditions favor complete reduction to the active Pd(0) species. Optimizing the base and ligand can also accelerate the desired transmetalation step, outcompeting homocoupling. [1]

  • Formation of Alternative Heterocycles (e.g., Benzimidazoles): This indicates that an alternative cyclization pathway is kinetically or thermodynamically favored.

    • Solution: This is often highly dependent on solvent choice. As noted, non-polar solvents can sometimes favor pathways leading to benzimidazoles, while polar solvents promote quinazoline formation. [13]Switching from a solvent like toluene to DMSO or DMF can dramatically alter the product distribution. [13]

Data Summary: Comparison of Catalytic Systems

The table below summarizes various successful catalytic systems for quinazoline synthesis, providing a quick reference for selecting a starting point for optimization.

Catalyst SystemCo-Catalyst / Ligand / AdditiveOxidantTypical SolventTemp (°C)Yield Range (%)Key FeaturesReferences
Palladium-Catalyzed dppf, XPhos, SPhos- (or Air/O₂)Dioxane, Toluene100-14059-99Versatile for C-C/C-N couplings, good functional group tolerance.[1][8][14]
Copper-Catalyzed DABCO, 4-HO-TEMPO, 1,10-phenO₂ (Air), TBHPDMSO, CH₃CN80-13040-99Cost-effective, excellent for aerobic oxidative cascades.[4][5][15]
Iron-Catalyzed NoneO₂ (Air), t-BuOOHChlorobenzene, DMSO25-11043-94Inexpensive, environmentally friendly, C-H oxidation.[4][5]
Manganese-Catalyzed NNN-tridentate ligand- (Acceptorless) / TBHPToluene80-13058-91Earth-abundant, good for dehydrogenative coupling.[4][5][6]
Cobalt-Catalyzed None- (Internal) / AirDCE, tert-AmOH95-12039-95Ligand-free options available, C-H activation pathways.[4][5]
Iodine (Metal-Free) NoneO₂ (Air)Solvent-free, EtOH80-12049-97Metal-free, economical, green oxidant.[10][11][12]
Heterogeneous (α-MnO₂) NoneTBHPChlorobenzene8059-91Reusable, easy separation, ligand-free.[4][5]
Heterogeneous (ZIF-67) NoneTBHPToluene8075-89Reusable, mild conditions, good functional group tolerance.[5][11]
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand/Base Screening (Palladium-Catalyzed Example)

This protocol describes a parallel screening approach for a Suzuki-type reaction to form a 2-arylquinazoline.

Objective: To identify the optimal combination of catalyst, ligand, and base for the coupling of Quinazolin-2-ylboronic acid with an aryl halide.

Methodology:

  • Array Preparation: In a glovebox or under an inert atmosphere, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).

  • Reagent Stock Solutions: Prepare stock solutions of the aryl halide, Quinazolin-2-ylboronic acid (or its more stable pinacol ester derivative), and an internal standard in a degassed solvent (e.g., dioxane). [1]3. Dispensing Reagents: To each vial, add the aryl halide (1.0 eq), Quinazolin-2-ylboronic acid (1.2 eq), and the internal standard via the prepared stock solutions.

  • Adding Solid Reagents: Add the specific palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq) to each designated vial. Ensure each vial or well tests a unique combination.

  • Reaction Initiation: Add the final volume of degassed solvent to each vial, seal the plate/vials, and place the assembly on a pre-heated shaker block at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each well, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.

  • Optimization: Based on the results, select the most promising conditions for further optimization on a larger scale.

Protocol 2: Procedure for a Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol is a general method for the synthesis of quinazolines from 2-aminobenzylamines and aldehydes. [4][5] Objective: To synthesize a 2-substituted quinazoline via a copper-catalyzed aerobic oxidative cascade.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser (open to air via a drying tube), add the 2-aminobenzylamine (1.0 eq), the aldehyde (1.1 eq), CuCl (10 mol%), and DABCO (20 mol%). [4]2. Solvent Addition: Add the solvent (e.g., acetonitrile or DMSO). [5]3. Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. The reaction is open to the air, which provides the oxygen required as the terminal oxidant. [5]4. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using DMSO, pour the mixture into ice-cold water to precipitate the product. [13]Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.

References
  • Benchchem. (n.d.). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • Mallick, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Retrieved from [Link]

  • Index Copernicus. (2017). Optimization of Synthesis Process of 4- Methylquinazoline.
  • Wang, L., et al. (2018). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. PMC. Retrieved from [Link]

  • Mallick, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Retrieved from [Link]

  • Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Retrieved from [Link]

  • Kumar, P., et al. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]

  • Chen, M., et al. (2014). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. RSC Publishing. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Tripathi, R. P., et al. (2014). One-Pot Copper(I)-Catalyzed Ligand/Base-Free Tandem Cyclooxidative Synthesis of Quinazolinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Convenient Palladium-Catalyzed Carbonylative Synthesis of Quinazolines from 2-Aminobenzylamine and Aryl Bromides. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for quinazoline synthesis. Retrieved from [Link]

  • Nature. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in transition metal catalysis for quinazolinone synthesis. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). Homogeneous and heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Homogenous and Heterogenous Catalysis. Retrieved from [Link]

  • MDPI Books. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Homogeneous Catalysis. Retrieved from [Link]

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Technical Support Center: Managing Reaction Temperature for Selective Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management in their experiments. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the scaffold for numerous pharmaceuticals. Achieving high yield and selectivity in their synthesis is paramount, and reaction temperature is arguably the most critical parameter influencing the outcome. This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in quinazoline synthesis?

Reaction temperature directly governs the kinetics and thermodynamics of the chemical transformation. Its precise control is essential for several reasons:

  • Overcoming Activation Energy: Many synthetic routes to quinazolines, particularly classical methods like the Bischler or Niementowski syntheses, require significant energy input to overcome the activation barrier for the initial condensation and subsequent cyclization steps.[1][2] Insufficient temperature will lead to a sluggish or incomplete reaction.

  • Controlling Selectivity: Quinazoline syntheses can often proceed through multiple competing pathways, leading to undesired side products. Temperature can dictate which pathway is favored. For example, in reactions involving amidines, the use of a non-polar solvent might favor the formation of benzimidazole byproducts, a trend that can be influenced by temperature.[1] Shifting to a polar solvent and optimizing the temperature can steer the reaction toward the desired quinazoline.[1][3]

  • Minimizing Decomposition: While heat is often necessary, excessive temperatures can cause the degradation of sensitive starting materials, intermediates, or even the final quinazoline product, leading to reduced yields and complex purification profiles.[4]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the formation of the kinetic product (the product formed fastest). At higher temperatures, the system has enough energy to reach equilibrium, favoring the formation of the more stable thermodynamic product. Understanding this relationship is key to isolating the desired isomer or product.

Q2: What are the typical temperature ranges for common quinazoline synthesis methods?

The optimal temperature varies significantly depending on the specific synthetic strategy. Modern catalytic methods often allow for much milder conditions compared to classical thermal condensations.

Synthesis MethodTypical ReactantsTypical Temperature Range (°C)Key Considerations
Niementowski Synthesis Anthranilic Acid + Amide/Formamide130–200 °C[5][6]Classical methods require high heat. Microwave-assisted protocols can significantly reduce reaction times at similar or slightly elevated temperatures (e.g., 150°C).[6][7][8][9]
Bischler Synthesis N-acyl-2-aminobenzylamine> 120 °C[1]Often requires high temperatures and can be challenging to control, potentially leading to degradation if not optimized.[1]
From 2-Aminobenzonitriles 2-Aminobenzonitrile + Aldehyde/Orthoester70–120 °C[10]Temperature can be substrate-dependent. Some modern catalytic versions proceed at lower temperatures.
Transition Metal-Catalyzed e.g., 2-Aminobenzophenones + Amines60–130 °C[11][12]The choice of catalyst (e.g., Co, Cu, Fe, Mn) is crucial. Catalysts can lower the activation energy, enabling reactions at significantly milder temperatures (e.g., 80°C).[11][12][13]
Microwave-Assisted (MAOS) Various70–170 °C[7][8]Offers rapid, uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating.[14][15][16][17] Temperature control is critical.
Q3: My reaction is producing a significant amount of a byproduct instead of the desired quinazoline. How can temperature manipulation help?

This is a classic selectivity problem. The formation of byproducts like benzimidazoles or incompletely cyclized intermediates is often governed by a delicate balance of reaction conditions, with temperature playing a lead role.

Causality: Different reaction pathways have different activation energies. A higher temperature may provide sufficient energy to access an alternative pathway leading to a stable byproduct. Conversely, the desired pathway may require a specific temperature threshold to proceed efficiently without triggering side reactions.

Troubleshooting Strategy:

  • Lower the Temperature: This is the first and most crucial step. Reduce the reaction temperature in 10-20°C increments. This may slow the reaction down but can dramatically increase selectivity for the desired kinetic product.

  • Analyze Solvent Effects: Solvent polarity can dictate the reaction pathway. Non-polar solvents may favor byproduct formation in some cases.[1] Switching to a polar aprotic solvent (e.g., DMSO, DMF) can enhance solubility and promote the desired quinazoline formation pathway.[2][18]

  • Introduce a Catalyst: Modern transition-metal catalysts are designed to promote specific bond formations at lower temperatures, effectively "turning off" high-energy side reaction pathways.[11][19] For example, a cobalt-zeolite imidazolate framework (ZIF-67) has been used for efficient quinazoline synthesis at a relatively low 80°C.[11][12][13]

Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction

You've run your reaction for the specified time, and TLC or LC-MS analysis shows significant amounts of unreacted starting material.

Possible Cause: The reaction temperature is insufficient to overcome the activation energy barrier for a key step in the synthesis. This is common in thermally driven reactions like the Niementowski synthesis.[5][6]

Troubleshooting Protocol: Systematic Temperature Screening

  • Setup: Prepare several small-scale reactions (e.g., 0.1 mmol) in parallel under identical conditions (reactant stoichiometry, solvent, concentration).

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range is your original temperature, followed by increments of 10-20°C (e.g., 80°C, 100°C, 120°C).[2]

  • Monitoring: Monitor each reaction at set time intervals (e.g., every hour) using a suitable analytical method like TLC or LC-MS.

  • Analysis: Compare the rate of product formation and consumption of starting materials across the different temperatures. Identify the temperature that provides the best conversion rate without significant byproduct formation or decomposition.

  • Optimization: Once an optimal temperature is identified, you can perform a time-course experiment at that temperature to determine the ideal reaction duration.

Logical Workflow for Low Yield Troubleshooting

G start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials start->check_purity purify Purify/Recrystallize Starting Materials check_purity->purify Impure temp_screen Perform Temperature Screening (e.g., 80, 100, 120°C) check_purity->temp_screen Pure purify->temp_screen solvent_screen Screen Solvents (e.g., Toluene, DMF, DMSO) temp_screen->solvent_screen catalyst_check Is a Catalyst Used? solvent_screen->catalyst_check optimize_catalyst Use Fresh Catalyst, Optimize Loading catalyst_check->optimize_catalyst Yes analyze_result Analyze Outcome: Yield vs. Selectivity catalyst_check->analyze_result No optimize_catalyst->analyze_result

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Product Decomposition Observed

Your analysis shows the formation of the desired quinazoline, but also several smaller, unidentified peaks, and the product concentration decreases after prolonged heating.

Possible Cause: The reaction temperature is too high, causing thermal decomposition of the product or a key intermediate. Quinazoline scaffolds, while aromatic, can be susceptible to degradation under harsh conditions.[4]

Troubleshooting Strategy:

  • Reduce Temperature and Extend Time: The most straightforward solution is to lower the reaction temperature and compensate with a longer reaction time. This maintains the thermal energy input over a longer period, reducing the instantaneous thermal stress on the molecules.

  • Employ Microwave-Assisted Synthesis (MAOS): Dedicated microwave reactors allow for precise temperature control and rapid heating to the set point.[7][8] This minimizes the time the reaction mixture spends at high temperatures, often preventing decomposition and improving yields.[14][16] For example, a Niementowski condensation that takes hours with conventional heating might be completed in minutes under microwave irradiation at 150°C.[7][8][9]

  • Utilize a Lower-Temperature Catalytic System: If a thermal reaction is problematic, switch to a catalyzed method. Many transition-metal-catalyzed syntheses proceed efficiently at temperatures between 80-110°C, well below the decomposition threshold for many compounds.[11][12][19]

Kinetic vs. Thermodynamic Pathway Control

G cluster_0 Reaction Coordinate Reactants Reactants (A+B) TS1 Transition State 1 (Lower Ea) Reactants->TS1 TS2 Transition State 2 (Higher Ea) Reactants->TS2 Kinetic Kinetic Product (Less Stable) Reactants->Kinetic Low Temp (Favored Pathway) Thermo Thermodynamic Product (More Stable) Reactants->Thermo High Temp (Overcomes Barrier) TS1->Kinetic TS2->Thermo

Caption: Temperature influences pathway selection.

References
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Wikipedia. Niementowski quinoline synthesis.
  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Al-Suwaidan, I. A., et al. (2015).
  • Tamatam, R., Kim, S.-H., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562.
  • ResearchGate. Optimization of temperature on the synthesis of quinazolinones.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Sharma, V., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Tamatam, R., Kim, S.-H., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562.
  • MDPI.
  • Benchchem. The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • Benchchem.
  • Liu, X.-F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones in deep eutectic solvents. Taylor & Francis Online.
  • ResearchGate. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Thienthong, N., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Review on 4(3H)-quinazolinone synthesis.
  • MDPI.
  • Benchchem. Addressing side reactions in the synthesis of N-substituted quinazolinones.

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Navigating the Niementowski Quinazoline Synthesis: A Technical Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for the Niementowski quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classical yet powerful reaction. As Senior Application Scientists, we understand the nuances and challenges that can arise during this synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls, particularly the formation of unwanted byproducts, and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yield is significantly low, and I've identified aniline as a major byproduct. What is causing this, and how can I prevent it?

Answer:

The presence of aniline strongly suggests that your starting material, anthranilic acid, is undergoing decarboxylation. This is a common side reaction, especially given the high temperatures (often exceeding 150°C) typically required for the Niementowski synthesis.[1][2][3]

Causality: At elevated temperatures, the carboxylic acid group of anthranilic acid can be eliminated as carbon dioxide, yielding aniline. This side reaction consumes your starting material, directly impacting the yield of the desired quinazoline product.

Workflow for Mitigating Decarboxylation:

Caption: Troubleshooting workflow for incomplete cyclization.

Recommended Protocols:

  • Reaction Time and Temperature: The most straightforward approach is to increase the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal conditions for your specific substrates.

  • Dehydrating Conditions: The cyclization step involves the elimination of a molecule of water. Employing a dehydrating agent can shift the equilibrium towards the product. As mentioned, polyphosphoric acid (PPA) is a good option. Alternatively, the reaction can be run in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though these are harsher reagents and may not be compatible with all functional groups. [4]* Solvent Selection: While often performed neat, using a high-boiling point solvent can sometimes be advantageous. Solvents like Dowtherm A or diphenyl ether can provide better temperature control and facilitate the reaction. For microwave synthesis, polar aprotic solvents like DMF or DMSO are often effective.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Niementowski synthesis, and where do byproducts arise?

A1: The Niementowski synthesis proceeds through two key steps:

  • N-Acylation: The amino group of the anthranilic acid attacks the carbonyl group of the amide, leading to the formation of an N-acylanthranilic acid intermediate and the elimination of ammonia.

  • Cyclization and Dehydration: The amide nitrogen of the N-acylanthranilic acid then attacks the carboxylic acid carbon, followed by the elimination of a water molecule to form the final 4(3H)-quinazolinone product.

Byproducts primarily arise from competing reactions with the starting materials or intermediates, as illustrated below.

Reaction Mechanism and Byproduct Formation Pathways:

Niementowski_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A Anthranilic Acid + Amide B N-acylanthranilic acid (Intermediate) A->B N-Acylation (-NH3) D Aniline + CO2 A->D Decarboxylation (High Temperature) C 4(3H)-Quinazolinone (Product) B->C Cyclization (-H2O) E Dimerized/Polymeric Byproducts B->E Intermolecular Reactions

Caption: Mechanism of Niementowski synthesis and byproduct pathways.

Q2: Are there greener or milder alternatives to the classical Niementowski synthesis?

A2: Yes, several modifications and alternative routes have been developed to address the often harsh conditions of the traditional Niementowski synthesis.

  • Microwave-Assisted Synthesis: As detailed in the troubleshooting section, this is a key green chemistry approach that significantly reduces reaction times and energy consumption. [5][6]* Catalytic Methods: The use of catalysts, such as montmorillonite K-10 clay, silica gel, or various metal catalysts, can promote the reaction under milder conditions. [5][7][8]* Alternative Starting Materials: Using isatoic anhydride in place of anthranilic acid can sometimes offer a milder route to quinazolinones. [5]* Solvent-Free Reactions: Many modern protocols for the Niementowski synthesis are performed under solvent-free conditions, which reduces waste and simplifies purification. [6][9] Q3: How does the choice of amide affect the reaction and potential byproducts?

A3: The nature of the amide reactant is crucial. Generally, the reactivity decreases as the steric bulk of the amide increases. Formamide is often the most reactive amide partner. When using higher molecular weight amides, more forcing conditions (higher temperatures or longer reaction times) may be necessary, which in turn can increase the likelihood of byproduct formation, particularly decarboxylation. [10]

Experimental Protocols

Protocol 1: Conventional Heating Method
  • Combine anthranilic acid (1.0 eq) and the desired amide (2.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 130-180°C (the optimal temperature will depend on the specific substrates).

  • Maintain the temperature and monitor the reaction progress by TLC (e.g., every 30-60 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Triturate the resulting solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove excess amide.

  • Collect the solid product by filtration, wash with the cold solvent, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq), the amide (2.0-5.0 eq), and a high-boiling point solvent (e.g., DMF, NMP) or a solid support (e.g., silica gel, alumina).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a predetermined time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Work up the residue as described in the conventional protocol (steps 5-7).

Quantitative Data Summary

MethodTemperature (°C)TimeTypical Yield (%)Key Byproducts
Conventional Heating130 - 2002 - 24 hours40 - 80Aniline, N-acylanthranilic acid
Microwave-Assisted150 - 2205 - 40 minutes60 - 95Often minimal
Catalytic (e.g., PPA)100 - 1501 - 6 hours50 - 90Substrate-dependent

References

  • Semantic Scholar. (n.d.). The Decarboxylation of Anthranilic Acid. Retrieved from [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Decarboxylation of Anthranilic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Decarboxylation of Anthranilic Acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Decarboxylation of Anthranilic Acid. Retrieved from [Link]

  • MSU chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ecoQuery. (n.d.). anthranilic acid production. Retrieved from [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing anthranilic acids.
  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Route to the Niementowski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. Retrieved from [Link]

  • ResearchGate. (n.d.). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved from [Link]

  • arkat usa. (n.d.). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2. Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/ii/17-3801
  • National Center for Biotechnology Information. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PubMed. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Reaction Between Anthanilic Acids and Isocyanides: A Novel Approach for the Synthesis of 2-Unsubstituted 4(3H)-Quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol. Retrieved from [Link]

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Scale-up challenges in the synthesis of Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Quinazoline-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Quinazoline-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, often serving as key intermediates for pharmacologically active agents.[1]

Scaling a synthesis from the bench to a pilot or manufacturing scale introduces complexities beyond simple stoichiometric multiplication. Issues such as heat transfer, mass transport, reagent addition rates, impurity profiles, and product isolation become paramount. This document provides a framework for understanding these challenges, troubleshooting common problems, and implementing robust, scalable solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and scale-up strategy for this compound.

Q1: What is a common and scalable synthetic route for Quinazoline-2-carboxylic acid?

A common and robust method for synthesizing the quinazoline core involves the condensation of an anthranilamide derivative with a suitable carbonyl compound or its equivalent.[2] For Quinazoline-2-carboxylic acid, a highly effective route starts from Isatoic Anhydride .

  • Causality: Isatoic anhydride is an excellent starting material for scale-up because it is a stable, crystalline solid that serves as a protected form of 2-aminobenzoyl species.[3][4][5] Its reaction with a nucleophile, followed by cyclization, is often clean and high-yielding. A plausible route involves reacting isatoic anhydride with a glycine equivalent or a reagent like glyoxylic acid under conditions that promote cyclization and subsequent aromatization. A multi-component reaction involving isatoic anhydride, an amine, and a carbonyl source is a common strategy for building the quinazoline core.[3][6]

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

A2: On a larger scale, minor variations can have significant impacts. The following CPPs require strict control:

  • Temperature: Exothermic events (e.g., initial reaction, quenching, crystallization) must be managed. Poor temperature control can lead to side reactions, such as decarboxylation of the desired product to form quinazoline, or the formation of thermal degradation impurities.

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial to manage exotherms and maintain a desired concentration profile, preventing the buildup of reactive intermediates that could lead to side products.

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high concentration, leading to non-uniform reaction progress and a broader impurity profile. The choice of impeller type and agitation speed is critical.

  • pH Control: The final precipitation and isolation of the hydrochloride salt are highly dependent on pH. Precise pH control ensures maximum yield and minimizes the co-precipitation of pH-sensitive impurities.

Q3: How does solvent selection impact the scalability of the synthesis?

A3: Solvent choice extends beyond just reactant solubility; it affects reaction kinetics, impurity formation, workup, and safety.[7][8]

  • Reaction Pathway: The polarity of the solvent can influence the reaction pathway. In some cases, non-polar solvents might favor the formation of undesired benzimidazole byproducts, whereas polar aprotic solvents (e.g., DMAc, NMP) can promote the desired cyclization.[7]

  • Workup & Isolation: The ideal solvent should allow for high reactant solubility at reaction temperature but low product solubility at ambient or cooled temperatures to facilitate isolation. It should also be immiscible with the wash solvents (e.g., water) to allow for efficient extraction.

  • Safety & Environmental: On a large scale, solvents with high boiling points can be difficult to remove, while those with low flash points (e.g., THF, Et2O) pose significant fire hazards. Green chemistry principles should guide the selection towards safer, more environmentally benign options where possible.

Q4: What are the typical impurities and how can they be controlled?

A4: Understanding impurity formation is key to developing a robust process. A summary of potential impurities is provided in the table below.

Impurity NameStructureFormation Pathway & Control Strategy
Isatoic Anhydride Starting MaterialPathway: Incomplete reaction. Control: Ensure sufficient reaction time and temperature. Monitor reaction progress by HPLC/TLC.
2-Aminobenzamide IntermediatePathway: Hydrolysis of isatoic anhydride or incomplete cyclization. Control: Use anhydrous conditions. Ensure the cyclization reagent is added stoichiometrically and the reaction goes to completion.
Quinazolin-4(3H)-one Side ProductPathway: Decarboxylation of the product, especially at elevated temperatures. Control: Maintain strict temperature control (<100°C if possible). Minimize reaction time at high temperatures.
Unidentified Dimers/Polymers Side ProductsPathway: Often formed from reactive intermediates under harsh conditions (e.g., high heat, incorrect pH). Control: Optimize reaction temperature and concentration. A well-defined purification/crystallization step is crucial for removal.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low Yield or Stalled Reaction

You observe through in-process controls (HPLC, TLC) that the reaction is not progressing to completion, or the final isolated yield is significantly lower than expected.

G start Low Yield or Stalled Reaction Detected check_sol Are all starting materials fully dissolved? start->check_sol sol_issue Issue: Poor Solubility check_sol->sol_issue No check_temp Is the internal reaction temperature correct? check_sol->check_temp Yes sol_fix Action: Increase temperature moderately or screen alternative solvents (e.g., DMAc, NMP). sol_issue->sol_fix temp_issue Issue: Insufficient Energy check_temp->temp_issue No check_reagent Is the cyclizing agent active and added correctly? check_temp->check_reagent Yes temp_fix Action: Verify thermocouple calibration. Gradually increase temperature setpoint. Monitor for byproduct formation. temp_issue->temp_fix reagent_issue Issue: Reagent Degradation or Stoichiometry check_reagent->reagent_issue No end_node Re-run reaction with optimized parameters. check_reagent->end_node Yes reagent_fix Action: Use a fresh batch of the reagent. Verify stoichiometry and addition rate. reagent_issue->reagent_fix

Caption: Troubleshooting workflow for low reaction yields.

  • Root Cause Analysis & Solution:

    • Poor Reactant Solubility: On a larger scale, what dissolves in a flask may not fully dissolve in a large reactor. Solution: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.[7] If solubility is a persistent issue, consider switching to a solvent with better solubilizing power, such as DMAc or NMP, but be mindful of downstream processing (e.g., removal).

    • Insufficient Reaction Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[9] Solution: Gradually increase the reaction temperature while carefully monitoring for the onset of byproduct formation. A temperature screening study on a small scale is highly recommended.

    • Moisture Contamination: Water can hydrolyze isatoic anhydride, consuming it in a non-productive pathway. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

Problem 2: Difficult Isolation & Purification of the Hydrochloride Salt

The final product oils out upon addition of HCl, forms a fine powder that is difficult to filter, or has poor purity after isolation.

This protocol is designed to promote the formation of a crystalline, easily filterable solid.

  • Solvent Swap (If Necessary): After the main reaction is complete, concentrate the reaction mixture under reduced pressure to remove the reaction solvent. Add a suitable crystallization solvent (e.g., Isopropanol, Ethanol, or Acetonitrile). Rationale: The reaction solvent may not be optimal for crystallization. Swapping to an alcohol or acetonitrile often provides better control.

  • Solution Preparation: Dissolve the crude Quinazoline-2-carboxylic acid free base in the chosen solvent, heating gently if required to achieve a clear solution (e.g., 40-50°C).

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal (e.g., 1-2% w/w), stir for 30 minutes at temperature, and filter through a pad of Celite® to remove the charcoal.

  • Controlled HCl Addition: While maintaining a consistent temperature (e.g., 40°C), slowly add a solution of HCl in a suitable solvent (e.g., HCl in Isopropanol) or bubble anhydrous HCl gas through the solution until the pH of a wet sample paper reaches 1-2. Rationale: Rapid addition can cause "shock crystallization," leading to fine particles and impurity inclusion. Slow addition allows for controlled nucleation and crystal growth.

  • Controlled Cooling & Aging: Once precipitation begins, hold the slurry at the current temperature for 1-2 hours (aging) to allow crystals to grow. Then, cool the slurry slowly to 0-5°C over several hours. Rationale: Slow cooling is critical for forming large, pure crystals.

  • Isolation and Drying: Filter the solid product, wash the cake with a small amount of cold crystallization solvent, and then with a non-polar solvent (e.g., MTBE, Heptane) to displace the primary solvent. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C).

G start Initial Product Isolation Issues (Oiling, Low Purity) check_purity Is the main impurity non-basic? start->check_purity acid_base Strategy: Acid-Base Extraction check_purity->acid_base Yes check_crystallization Is the product amorphous or oily? check_purity->check_crystallization No acid_base_desc Dissolve crude in organic solvent (e.g., EtOAc). Extract with dilute aqueous acid (e.g., 1M HCl). Basify aqueous layer to precipitate pure free base. Then perform HCl salt formation. acid_base->acid_base_desc final_product Achieve Crystalline, High-Purity Product acid_base_desc->final_product recrystallize Strategy: Recrystallization / Solvent Screen check_crystallization->recrystallize Yes check_crystallization->final_product No (Purity is good, just needs optimized isolation) recrystallize_desc Screen various solvents (IPA, EtOH, MeCN, Acetone) and anti-solvents (Heptane, MTBE) to find optimal conditions for crystalline solid formation. Use seeding if necessary. recrystallize->recrystallize_desc recrystallize_desc->final_product

Caption: Decision tree for selecting a purification strategy.

  • Root Cause Analysis & Solution:

    • Oiling Out: This occurs when the product precipitates from a solution in which it has high solubility, often as a liquid phase rather than a solid. Solution: Use an anti-solvent approach. Dissolve the crude material in a good solvent (e.g., Methanol) and slowly add this solution to a vigorously stirred anti-solvent (e.g., MTBE or Heptane) in which the product is insoluble.

    • Fine Particles: This is often a result of rapid precipitation ("crashing out"). Solution: Follow the controlled cooling and aging steps outlined in the protocol above. Using a slightly elevated temperature during HCl addition can significantly improve crystal habit.

    • Low Purity: If the product co-precipitates with starting materials or side products. Solution: An acid-base extraction can be highly effective.[10] Dissolve the crude free base in an organic solvent and extract with dilute aqueous acid. The basic quinazoline product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the pure free base, which is then converted to the HCl salt.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fast and efficient synthesis of quinazoline derivatives. (2018). Morressier. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. Retrieved from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Regular Article. (2019). Organic Chemistry Research. Retrieved from [Link]

  • Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2013). ResearchGate. Retrieved from [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. (2020). PubMed. Retrieved from [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
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Validation & Comparative

A Head-to-Head Comparison of Quinoline and Quinazoline Scaffolds in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the privileged heterocyclic structures, quinoline and quinazoline have emerged as foundational frameworks for a multitude of clinically successful and investigational anticancer agents.[1][2] This guide provides an in-depth, head-to-head comparison of these two scaffolds, delving into their distinct chemical properties, primary mechanisms of action, and the experimental methodologies employed to evaluate their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and advancement of next-generation cancer therapeutics.

Structural Overview: A Tale of Two Nitrogen Placements

At first glance, the quinoline and quinazoline scaffolds appear remarkably similar. Both are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a nitrogen-containing six-membered ring.[1][3] The critical distinction lies in the placement of the nitrogen atoms within this second ring. Quinoline contains a single nitrogen atom in a pyridine ring, while quinazoline possesses two nitrogen atoms in a pyrimidine ring.[1][3] This seemingly subtle difference in atomic arrangement dramatically alters the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecules, thereby dictating their interactions with biological targets.[1]

Mechanisms of Action: Diverse Strategies in Combating Cancer

Both quinoline and quinazoline derivatives have demonstrated a remarkable breadth of anticancer activities, primarily through the inhibition of protein kinases and the disruption of microtubule dynamics.[1] However, the emphasis and clinical success in these areas differ between the two scaffolds.

Protein Kinase Inhibition: A Stronghold for Quinazolines

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Consequently, they are a major focus of targeted cancer therapy.

Quinazoline Derivatives: The quinazoline scaffold is arguably the more celebrated of the two in the realm of protein kinase inhibition, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4] Several FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and afatinib (Gilotrif®), are built upon the quinazoline framework and have revolutionized the treatment of non-small cell lung cancer (NSCLC).[5][6] These molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and blocking downstream signaling pathways that drive tumor growth and proliferation.[6]

Quinoline Derivatives: While perhaps less clinically established in this specific area, quinoline-based compounds are emerging as potent inhibitors of a diverse range of kinases.[1] For example, certain 4-anilinoquinoline derivatives have shown inhibitory activity against Aurora kinases, which are key regulators of mitosis.[1] Furthermore, some quinoline derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[7]

Signaling Pathway: EGFR Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline/Quinoline Kinase Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Synthesis of Quinoline/Quinazoline Derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If active mechanism Mechanism of Action (Kinase/Tubulin Assay) cell_cycle->mechanism animal_model Xenograft Animal Model mechanism->animal_model If promising

Caption: General experimental workflow for anticancer assessment.

Synthesis of Quinoline and Quinazoline Scaffolds

The synthetic versatility of both scaffolds allows for the creation of diverse chemical libraries.

Representative Synthesis of a Quinoline Derivative (Friedländer Annulation): [8]* Rationale: The Friedländer synthesis is a classic and straightforward method for constructing the quinoline ring system.

  • Reaction Setup: A mixture of an o-aminoaryl aldehyde or ketone (1 equivalent) and a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate, 1.1 equivalents) is prepared in a suitable solvent such as ethanol.

  • Catalysis: A catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Representative Synthesis of a Quinazoline Derivative: [3][9]* Rationale: This common route allows for the facile introduction of various substituents at key positions of the quinazoline core.

  • Amidation: 2-Aminobenzonitrile (1 equivalent) is reacted with an acyl chloride (1.1 equivalents) in the presence of a base like pyridine to form the corresponding N-(2-cyanophenyl)amide.

  • Cyclization: The resulting amide is then treated with a reagent that facilitates cyclization, such as phosphorus pentachloride followed by an amine, to construct the quinazoline ring.

  • Substitution: Further modifications, such as nucleophilic aromatic substitution at the 4-position, can be carried out to introduce desired side chains.

  • Purification: The final product is purified using standard techniques like column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50). [10][11][12][13]* Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [13] Step-by-Step Protocol: [5][10][14]1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [6][15]* Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle. Step-by-Step Protocol: [6][15]1. Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Inhibition Assay
  • Objective: To assess the effect of the test compound on the in vitro polymerization of purified tubulin. [1][16][17][18][19][20]* Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm (turbidity) over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase. [17][20] Step-by-Step Protocol: [1][19][20]1. Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer on ice. Prepare dilutions of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound or control to the appropriate wells.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Determine the IC50 value by plotting the maximal polymerization rate or the plateau absorbance against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the test compound against EGFR tyrosine kinase. [21][22][23][24][25]* Principle: A variety of assay formats are available, including luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to the kinase activity. [23] Step-by-Step Protocol (Luminescence-based): [22][23]1. Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in a kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of a 96-well plate.

  • Kinase Reaction: Add a master mix containing ATP and the substrate to each well, followed by the addition of the EGFR enzyme to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: Choosing the Right Scaffold for the Target

Both quinoline and quinazoline scaffolds have unequivocally demonstrated their value in the development of novel anticancer agents. [1]Quinazolines have a more established and clinically validated track record as EGFR tyrosine kinase inhibitors, making them a go-to scaffold for targeting this well-defined oncogenic driver. [1]In contrast, quinolines are emerging as a more versatile scaffold, yielding potent inhibitors of a broader range of kinases as well as effective tubulin polymerization inhibitors. [1] The choice between these two privileged structures in a drug discovery program will ultimately depend on the specific molecular target, the desired pharmacological profile, and the strategic goals of the research. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers to rationally design, synthesize, and evaluate novel quinoline and quinazoline derivatives in the ongoing pursuit of more effective and selective cancer therapies.

References

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A Comparative Guide to the Efficacy of Quinazoline-2-Carboxylic Acid Hydrochloride and Other Heterocyclic Compounds in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential across various therapeutic areas. This guide provides an in-depth technical comparison of the efficacy of compounds derived from the quinazoline-2-carboxylic acid scaffold against established heterocyclic drugs in the fields of oncology and inflammation. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to provide a comprehensive resource for the rational design and development of next-generation therapeutics.

Section 1: The Quinazoline Scaffold in Anticancer Therapy

The quinazoline core is a cornerstone in the development of targeted anticancer agents, primarily due to its ability to function as a potent inhibitor of various protein kinases involved in cancer cell proliferation and survival.[1][2] This section will compare the efficacy of quinazoline-based compounds, with a focus on derivatives of quinazoline-2-carboxylic acid, against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.

Mechanism of Action: Targeting EGFR Signaling

Gefitinib, a 4-anilinoquinazoline derivative, exerts its anticancer effects by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase.[3][4][5] This inhibition blocks the downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][6] Many quinazoline-based anticancer agents, including those derived from the quinazoline-2-carboxylic acid scaffold, are designed to operate through a similar mechanism of kinase inhibition.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR ATP ATP EGFR->ATP Utilizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Quinazoline Derivative) Gefitinib->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of an anticancer agent. The following table summarizes the IC50 values for Gefitinib and various quinazoline derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Gefitinib PC9 (Lung Adenocarcinoma)0.077[7]
HCC827 (Lung Adenocarcinoma)0.013[7]
H3255 (Lung Adenocarcinoma)0.003[7][8]
A549 (Lung Carcinoma)>10[9][10]
HCT116 (Colon Carcinoma)>10[10]
Quinazoline-1,2,4-thiadiazole amides MCF-7 (Breast)0.02 - 0.33[11]
A549 (Lung)0.02 - 0.33[11]
Colo-205 (Colon)0.02 - 0.33[11]
A2780 (Ovarian)0.02 - 0.33[11]
Spiro[indolo[2,1-b]quinazoline-pyranopyrazole] carboxamides Pancreatic Cancer CellsLower than Etoposide[11]
Breast Cancer CellsLower than Etoposide[11]
Colon Cancer CellsLower than Etoposide[11]

Expert Analysis: The data clearly indicates that the quinazoline scaffold is a versatile platform for generating potent anticancer agents. While Gefitinib demonstrates high potency against specific EGFR-mutant lung cancer cell lines like PC9 and HCC827, its efficacy is limited in cell lines with wild-type EGFR or other resistance mechanisms.[7][9] Notably, novel quinazoline derivatives, such as the quinazoline-1,2,4-thiadiazole amides, exhibit broad-spectrum activity with IC50 values in the nanomolar range across multiple cancer cell types, including those where Gefitinib is less effective.[11] This suggests that modifications to the core quinazoline-2-carboxylic acid structure can lead to compounds with improved or broader anticancer profiles.

Section 2: The Quinazoline Scaffold in Anti-Inflammatory Therapy

Chronic inflammation is a key driver of numerous diseases. The quinazoline scaffold has also been explored for its anti-inflammatory properties. This section compares the potential of quinazoline-2-carboxylic acid derivatives with the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Mechanism of Action: Targeting COX-2 and Inflammatory Pathways

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13][14] By selectively inhibiting COX-2 over COX-1, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[15] Quinazoline derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of COX enzymes and the modulation of other inflammatory pathways like the NF-κB signaling cascade.[16][17]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Acts on ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX2 COX-2 ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Quinazoline Quinazoline-2-carboxylic acid derivatives Quinazoline->COX2 May Inhibit

Caption: The COX-2 pathway and the inhibitory action of Celecoxib.

Comparative Efficacy: In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) produced by macrophages upon stimulation with lipopolysaccharide (LPS), and by their direct inhibition of the COX-2 enzyme.

Compound/Derivative ClassAssayIC50 (µM)Reference
Celecoxib COX-2 Inhibition0.04[2][18]
COX-1 Inhibition15[2][18]
Caspase-1 Inhibition (MDA-MB-231 cells)IC25, IC50, IC75 reduced activity by 19%, 46%, 68%[19]
IL-1β Secretion (MDA-MB-231 cells)Reduced by 19.7% at IC50[19]
Quinoline-2-carboxylic acid LPS-induced inflammation (RAW264.7)Appreciable anti-inflammatory affinity[20][21]
2-Aryl-quinoline-4-carboxylic acid derivatives COX-2 Inhibition0.077
Quinazoline Benzamide Derivatives COX-2 Inhibition0.39 - 1.87
Pyrazolo[1,5-a]quinazoline derivatives LPS-induced NF-κB inhibition (THP-1Blue)< 50[17]

Expert Analysis: Celecoxib is a highly potent and selective COX-2 inhibitor, as evidenced by its low nanomolar IC50 value for COX-2 and significantly higher IC50 for COX-1.[2][18] The quinazoline scaffold also demonstrates significant anti-inflammatory potential. Notably, certain 2-aryl-quinoline-4-carboxylic acid derivatives, structurally related to the topic compound, exhibit even greater COX-2 inhibitory potency than Celecoxib.[22] Furthermore, various quinazoline derivatives have shown efficacy in cell-based assays by inhibiting key inflammatory pathways like NF-κB.[17] This suggests that the quinazoline-2-carboxylic acid backbone is a promising starting point for the development of novel anti-inflammatory agents that may rival or even exceed the performance of existing therapies.

Section 3: Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and anti-inflammatory efficacy of the discussed compounds.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13][23][24][25]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., quinazoline-2-carboxylic acid hydrochloride or comparator drug) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

EGFR Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[6][15][26][27][28][29]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Anti-Inflammatory Activity Assessment: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][3][4][12][14][22][30][31][32][33][34]

COX2_Assay_Workflow A 1. Prepare Reaction Mix (COX-2, Heme, Buffer) B 2. Add Test Compound A->B C 3. Initiate with Arachidonic Acid B->C D 4. Incubate C->D E 5. Stop Reaction D->E F 6. Measure Prostaglandin Production (ELISA) E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for the COX-2 inhibition assay.

Detailed Protocol:

  • Enzyme and Compound Preparation: Pre-incubate recombinant human COX-2 enzyme with the test compound at various concentrations in an assay buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Prostaglandin Measurement: Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

LPS-Induced Nitric Oxide (NO) Production Assay

This cell-based assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in macrophages stimulated with LPS.[35][36][37][38][39]

Detailed Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Conclusion

The quinazoline-2-carboxylic acid scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. As demonstrated in this guide, derivatives of this scaffold have shown comparable, and in some cases, superior efficacy to established drugs like Gefitinib and Celecoxib in preclinical models. The versatility of the quinazoline core allows for extensive chemical modifications, offering the potential to fine-tune the pharmacological properties of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising heterocyclic compounds. Further investigation into the structure-activity relationships of quinazoline-2-carboxylic acid derivatives is warranted to unlock their full therapeutic potential.

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A Researcher's Guide to Validating Novel Quinazoline-Based Anticancer Agents: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its derivatives have given rise to several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[1][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the anticancer activity of novel quinazoline-based compounds. We will navigate through essential in vitro assays, delve into mechanistic studies, and bridge the gap to in vivo preclinical evaluation, all while emphasizing experimental rationale and data-driven decision-making.

Part 1: Initial Screening: Assessing Cytotoxicity with In Vitro Assays

The initial step in evaluating a novel compound is to determine its cytotoxic potential against various cancer cell lines. This is typically achieved through cell viability assays that measure the metabolic activity of living cells.

Choosing the Right Cell Viability Assay

Several colorimetric assays are available, with MTT, XTT, and MTS being the most common.[6][7] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This was the first widely adopted 96-well format assay.[7] It is cost-effective but requires a solubilization step to dissolve the formazan crystals, making it an endpoint assay.

  • XTT (sodium 3'-[1-(phenylamino carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate): An advancement over MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[6]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to XTT, MTS also produces a water-soluble formazan, offering a more streamlined workflow compared to MTT.

For high-throughput screening, XTT or MTS assays are generally preferred due to their simpler protocols.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinazoline compound and a vehicle control. Include a positive control (e.g., a known anticancer drug like erlotinib).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Reagent Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data of Novel Quinazoline Derivatives

The following table summarizes the IC50 values of various novel quinazoline derivatives against different cancer cell lines, as reported in recent literature. This data highlights the diverse potency and selectivity of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4i MCF-7 (Breast)2.86[8]
HepG2 (Liver)5.91[8]
A549 (Lung)14.79[8]
Compound 4j MCF-7 (Breast)3.09[8]
HepG2 (Liver)6.87[8]
A549 (Lung)17.92[8]
Compound 4e A-549 (Lung)0.59[9]
Compound 4b Various1.25 - 4.92[5]
Compound 5b Various1.95 - 7.60[5]
SRI-20039 Colorectal4.9 - 17.4[10]
Compound C1 MCF-7 (Breast)51.9% inhibition at 62.5 µg/ml[11]
Compound C2 MCF-7 (Breast)50% inhibition at 62.5 µg/ml[11]

Part 2: Unraveling the Mechanism of Action

Once the cytotoxic activity of a novel quinazoline compound is established, the next crucial step is to elucidate its mechanism of action. Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][12]

Targeting Tyrosine Kinases: EGFR and VEGFR

A significant number of quinazoline-based anticancer agents target receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14] Overexpression and aberrant activation of these receptors are common in various cancers.[13]

  • EGFR (Epidermal Growth Factor Receptor): Plays a pivotal role in cell proliferation, survival, and metastasis.[5] Quinazoline inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Dual EGFR/VEGFR-2 inhibitors have shown significant promise in cancer therapy.[13][15]

EGFR_VEGFR_Signaling_Pathway EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2 PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P VEGFR2->PI3K P ERK ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR mTOR->Proliferation AKT AKT Angiogenesis Angiogenesis AKT->Angiogenesis Quinazoline Quinazoline Quinazoline->EGFR Inhibition Quinazoline->VEGFR2 Inhibition ATP ATP ADP ADP RAF RAF MEK MEK

Investigating Apoptosis and Cell Cycle Arrest

Many effective anticancer agents induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing cancer cells from replicating.[16][17][18] Flow cytometry is a powerful tool to analyze these cellular processes.[16][19]

  • Cell Treatment: Treat cancer cells with the novel quinazoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Cell Treatment: Treat cancer cells with the novel compound for a specified duration.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Experimental_Workflow start Novel Quinazoline Compound cell_viability cell_viability start->cell_viability end_point Lead Compound for Further Development ic50 ic50 cell_viability->ic50 apoptosis apoptosis ic50->apoptosis cell_cycle cell_cycle ic50->cell_cycle western_blot western_blot ic50->western_blot xenograft xenograft apoptosis->xenograft cell_cycle->xenograft western_blot->xenograft efficacy efficacy xenograft->efficacy pk_pd pk_pd xenograft->pk_pd efficacy->end_point pk_pd->end_point

Part 3: Advancing to In Vivo Preclinical Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and safety in a more complex biological system.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for in vivo anticancer drug testing.[20][21]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization: Randomize the mice into treatment groups (vehicle control, novel compound, positive control).

  • Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[22][23][24][25][26] These pharmacokinetic (PK) studies help determine the optimal dosing regimen and predict potential toxicities.[23][26]

Key parameters to evaluate include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

These studies are typically conducted in animal models and involve analyzing drug concentrations in plasma and various tissues over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[23]

Conclusion

The validation of novel quinazoline-based anticancer compounds is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of in vitro cytotoxicity assays, mechanistic studies to elucidate the mode of action, and in vivo preclinical models to assess efficacy and pharmacokinetics, researchers can effectively identify and advance promising drug candidates. This guide provides a foundational framework to navigate this complex but rewarding journey in the quest for more effective cancer therapies.

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Comparative Analysis of the Antimicrobial Spectrum of Quinazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2][3][4] Within the vast landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[5][6] Quinazoline (C₈H₆N₂) is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[7] This core structure is present in several approved drugs, underscoring its therapeutic potential.[5][8] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various quinazoline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the quest for new antimicrobial agents.

The Antimicrobial Promise of Quinazolines

Quinazoline and its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][8][9] The adaptability of the quinazoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and spectrum.[10] Marketed drugs like Albaconazole and Febrifugine, which contain the quinazoline structure, highlight the clinical relevance of this scaffold in combating infectious diseases.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency and spectrum of quinazoline derivatives are intricately linked to the nature and position of various substituents on the quinazoline core.[5] Key SAR findings from numerous studies reveal that:

  • Substitutions at positions 2 and 3 are crucial for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential.[5]

  • Halogen atoms at positions 6 and 8 can enhance antimicrobial properties.[5]

  • Amine or substituted amine groups at position 4 can also improve activity.[5]

  • The incorporation of other heterocyclic moieties, such as thiazole, 1,3,4-oxadiazole, and piperazine, can lead to potent broad-spectrum agents.[1][6]

  • Metal complexes of quinazoline derivatives, particularly with Cu(II) and Zn(II), have shown significantly enhanced antimicrobial activity compared to the ligands alone.[1][8]

Antibacterial Spectrum of Quinazoline Derivatives

Quinazoline derivatives have exhibited activity against a broad range of both Gram-positive and Gram-negative bacteria. However, the spectrum and potency can vary significantly depending on the specific substitutions.

Activity Against Gram-Positive Bacteria

Many quinazoline derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.[11] Some studies have reported that certain synthesized quinazolinone derivatives are powerfully active against Gram-positive bacteria, even more so than streptomycin in some cases.[5] The proposed mechanism for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), similar to the action of β-lactam antibiotics.[11]

Activity Against Gram-Negative Bacteria

While activity against Gram-positive bacteria is more commonly reported, several quinazoline derivatives have also shown promising results against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][6][9] Some novel quinazoline-piperazine phosphorodiamidate hybrids have demonstrated significant inhibition zones against these Gram-negative strains.[6] Tricyclic quinazolinone derivatives have also been found to have better bacteriostatic activity against Gram-negative bacteria.[5]

Comparative Antibacterial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected quinazoline derivatives against various bacterial strains, providing a comparative overview of their potency.

Derivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Quinazoline-piperazine phosphorodiamidate hybridsStaphylococcus aureus2.5 - 5Amoxyclav-[6]
Pseudomonas aeruginosa2.5 - 5Amoxyclav-[6]
Escherichia coli2.5 - 5Amoxyclav-[6]
Klebsiella pneumoniae2.5Amoxyclav-[6]
Fused Imidazo/Benzimidazo[1,2-c]quinazolinesEscherichia coli4 - 8Ciprofloxacin-[12][13]
Pseudomonas putida4 - 8Ciprofloxacin-[12]
Salmonella typhi4 - 8Ciprofloxacin-[12]
Bacillus subtilis4 - 8Ciprofloxacin-[12][13]
Staphylococcus aureus4 - 8Ciprofloxacin-[12][13]
4(3H)-Quinazolinone with 4-aniloquinazoline ringGram-positive pathogensMarginal--[1]
Gram-negative strainsNo effect--[1]
Pyrrolidine derivative with 4-nitro phenyl groupPseudomonas aeruginosa0.15--[14]

Note: This table is a representative summary and not exhaustive. MIC values can vary based on the specific derivative and testing conditions.

Antifungal Spectrum of Quinazoline Derivatives

In addition to their antibacterial properties, many quinazoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger.[15][16]

Key Findings in Antifungal Activity
  • Some 2,3-disubstituted (3H)-quinazolinone derivatives have shown sensitivity against all tested fungal strains.[5]

  • Derivatives containing a 2-thioxoquinazolin-4(3H)-one moiety have exhibited a broad spectrum of activity against both bacteria and fungi.[5]

  • The presence of a 3-nitro substitution on the 4-aniloquinazoline ring has been shown to confer high antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin.[1]

  • Certain quinazoline-piperazine phosphorodiamidate hybrids have displayed notable antifungal activity, superior to the standard antifungal drug Fluconazole.[6]

Comparative Antifungal Activity Data
Derivative ClassFungal StrainActivityReference CompoundSource
Quinazoline-piperazine phosphorodiamidate hybridsCandida albicansNotable, superior to FluconazoleFluconazole[6]
Aspergillus nigerNotable, superior to FluconazoleFluconazole[6]
Fused Imidazo/Benzimidazo[1,2-c]quinazolinesAspergillus nigerMIC: 8–16 µg/mLAmphotericin B[12]
Candida albicansMIC: 8–16 µg/mLAmphotericin B[12]
4-aniloquinazoline with 3-nitro substitutionFusarium moniliformeHigh (90% inhibition), comparable to griseofulvinGriseofulvin[1]

Experimental Protocols for Antimicrobial Spectrum Evaluation

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following outlines the essential methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and reliable technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Prepare stock solutions of the quinazoline derivatives in a suitable solvent (e.g., DMSO).

    • Culture the desired bacterial or fungal strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the logarithmic growth phase.

    • Adjust the microbial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • Perform a two-fold serial dilution of the quinazoline compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.

Protocol: MBC/MFC Assay

  • Following MIC Determination:

    • After determining the MIC, take an aliquot from the wells showing no visible growth.

  • Plating:

    • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Result Interpretation:

    • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizing the Experimental Workflow

Antimicrobial_Susceptibility_Testing cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay prep Prepare Materials (Compounds, Microbes, Media) serial_dilution Serial Dilution in 96-well Plate prep->serial_dilution inoculation Inoculation with Microbial Suspension serial_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic aliquot Aliquot from MIC wells with no growth read_mic->aliquot Proceed if growth inhibition is observed plating Plate on Agar Medium aliquot->plating incubation_mbc Incubation (24-48h) plating->incubation_mbc read_mbc Read MBC/MFC (Lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

Potential Mechanisms of Antimicrobial Action

The diverse chemical structures of quinazoline derivatives suggest multiple potential mechanisms of action against microbial cells. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.

Inhibition of Cell Wall Synthesis

As mentioned earlier, some 4(3H)-quinazolinones have been shown to inhibit penicillin-binding proteins (PBPs) in MRSA, which are essential enzymes in bacterial cell wall biosynthesis.[11] This mechanism is analogous to that of β-lactam antibiotics.

DNA Gyrase Inhibition

Several studies have pointed towards DNA gyrase as a potential target for quinazoline derivatives. DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death. Novel quinazoline-piperazine phosphorodiamidate hybrids have been designed as potential DNA gyrase inhibitors.[6]

Disruption of Cell Membrane Integrity

The bactericidal activity of some fused imidazo/benzimidazo[1,2-c]quinazoline derivatives has been linked to considerable changes in the bacterial cell membrane, potentially leading to cell death.[12]

Inhibition of Transcription and Translation

Certain 2-substituted quinazolines have been found to inhibit the transcription and translation of bacterial RNA, suggesting a mechanism that interferes with protein synthesis.[17]

Visualizing Potential Bacterial Targets

Quinazoline_Targets cluster_targets Potential Bacterial Targets quinazoline Quinazoline Derivatives cell_wall Cell Wall Synthesis (PBP Inhibition) quinazoline->cell_wall dna_gyrase DNA Gyrase (DNA Replication) quinazoline->dna_gyrase cell_membrane Cell Membrane Integrity quinazoline->cell_membrane protein_synthesis Transcription/ Translation quinazoline->protein_synthesis

Caption: Potential molecular targets of quinazoline derivatives in bacteria.

Conclusion and Future Directions

Quinazoline derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The versatility of the quinazoline scaffold allows for extensive chemical modifications, providing a rich platform for the development of new and effective drugs to combat the growing threat of antimicrobial resistance. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.

Future research should focus on:

  • Elucidating the precise mechanisms of action for different classes of quinazoline derivatives to facilitate target-based drug design.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical potential.

  • Exploring novel synergistic combinations of quinazoline derivatives with existing antimicrobial agents to combat multidrug-resistant pathogens.

  • Leveraging computational and in silico screening methods to accelerate the discovery of new quinazoline-based antimicrobial candidates.[11]

By continuing to explore the vast chemical space of quinazoline derivatives, the scientific community can make significant strides in the development of the next generation of antimicrobial therapies.

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Bridging the Bench and Bedside: A Comparative Guide to In-Vitro and In-Vivo Correlation of Quinazoline Derivatives' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Predictive Efficacy

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2] In oncology, quinazoline derivatives have risen to prominence, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.[3][4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this core structure and effectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The journey of such a compound from a laboratory discovery to a clinical reality is paved with rigorous testing, where a crucial milestone is the establishment of a meaningful correlation between its activity in a controlled laboratory setting (in-vitro) and its performance in a complex living organism (in-vivo).

This guide provides an in-depth technical comparison of the methodologies used to assess quinazoline derivatives' activity, focusing on the critical analysis of the In-Vitro In-Vivo Correlation (IVIVC). For researchers in drug development, understanding the nuances of IVIVC is not merely an academic exercise; it is fundamental to making go/no-go decisions, optimizing lead candidates, and ultimately, designing more effective cancer therapies.[7][8] We will dissect the causality behind experimental choices, present self-validating protocols, and explore the multifaceted factors that govern the successful translation of in-vitro potency into in-vivo efficacy.

Part 1: The Foundation - In-Vitro Characterization of Quinazoline Derivatives

The initial evaluation of any potential drug candidate begins in-vitro. These assays are indispensable for high-throughput screening of compound libraries, determining intrinsic potency, and elucidating the mechanism of action at a molecular and cellular level. A well-designed in-vitro testing cascade provides the foundational data upon which all subsequent, more resource-intensive in-vivo studies are built.

Causality in Assay Selection: From Molecular Target to Cellular Fate

The choice of in-vitro assays is dictated by the hypothesized mechanism of action for the quinazoline derivative. For kinase inhibitors, the experimental funnel typically starts with direct target engagement and progressively moves to assessing the downstream cellular consequences.

  • Enzyme Inhibition Assays (Target Engagement): The primary question is whether the compound directly inhibits its intended molecular target. For quinazoline-based kinase inhibitors like those targeting EGFR or VEGFR-2, biochemical assays are employed to quantify the inhibition of kinase activity.[9][10][11] This yields the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%), a key measure of molecular potency.

  • Cell-Based Antiproliferative Assays (Cellular Potency): A compound's ability to inhibit a target enzyme must translate into a functional effect in cancer cells. Antiproliferative assays, such as the MTT or Sulforhodamine B (SRB) assays, measure the compound's ability to inhibit the growth of cancer cell lines.[3][12][13] It is crucial to test against a panel of cell lines representing different cancer types and genetic backgrounds (e.g., with or without the target mutation) to understand the compound's spectrum of activity.[14] The output, typically a GI50 (concentration for 50% growth inhibition), reflects the compound's potency at a cellular level.

  • Mechanism of Action (MoA) Assays (Cellular Consequences): To confirm the compound works as intended, further cellular assays are required.

    • Cell Cycle Analysis: Many anticancer agents, including quinazoline derivatives, function by halting the cell division cycle.[2] Flow cytometry can determine at which phase (e.g., G1, S, G2/M) the cells are arrested, providing mechanistic insight.[15]

    • Apoptosis Induction: A desirable outcome for an anticancer drug is to induce programmed cell death (apoptosis). Assays like Annexin V/Propidium Iodide (PI) staining can quantify the percentage of apoptotic cells following treatment.[15]

    • Target Pathway Modulation: Western blotting is a powerful tool to visualize the compound's effect on the target signaling pathway. For an EGFR inhibitor, a successful outcome would be a marked reduction in the phosphorylation of EGFR and its downstream effectors like Akt and ERK.[11]

Data Presentation: In-Vitro Activity Profile of Representative Quinazoline Derivatives
Compound IDTarget Kinase IC50 (nM) [EGFR]A549 (Lung Cancer) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)Mechanism of Action
QZ-01 5.10.791.20.95G2/M Arrest, Apoptosis
QZ-02 89.415.621.318.4Minimal Cell Cycle Effect
QZ-03 (Control) 6.50.88> 50 (Resistant)1.1G1 Arrest (in sensitive cells)

Table 1: A hypothetical summary of in-vitro data for three quinazoline derivatives. QZ-01 shows high potency across the board. QZ-02 is significantly less potent. QZ-03 shows selective activity, suggesting a specific genetic dependency (e.g., MCF-7 cells may lack the target mutation).

Mandatory Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture A549 Cells Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, QZ-01) Randomization->Treatment Monitoring 6. Measure Tumor Vol & Body Weight (2x/week) Treatment->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 8. Calculate TGI & Assess Toxicity Endpoint->Analysis

Caption: Standard workflow for an in-vivo xenograft efficacy study.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Acclimatization: House 6-8 week old female athymic nude mice for one week prior to the study.

  • Tumor Cell Implantation: Harvest A549 lung carcinoma cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group), e.g., Vehicle Control, QZ-01 (50 mg/kg).

  • Treatment Administration: Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage) for 21 days.

  • Data Collection: Continue to measure tumor volume and body weight twice weekly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weights. Calculate the percent TGI using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Part 3: The Crucial Synthesis - Establishing the In-Vitro to In-Vivo Correlation

The ultimate goal is to establish a predictive relationship where potent in-vitro activity translates to robust in-vivo efficacy. However, the path from the culture plate to the whole animal is fraught with biological complexities that can disrupt this correlation. [16]A thorough analysis of why this correlation holds or breaks is critical for lead optimization.

Analyzing the Disconnect: Why In-Vitro Potency Doesn't Always Predict In-Vivo Success

A lack of IVIVC is a common and challenging issue in drug discovery. [17]The primary reasons are multifaceted:

  • Pharmacokinetics and Metabolism (ADME): This is the most frequent culprit. A compound may be highly potent in-vitro but suffer from poor absorption from the gut, rapid clearance by the liver, or poor distribution to the tumor tissue. [18][17][19]This results in insufficient drug concentration at the target site for an insufficient duration, leading to a lack of efficacy.

  • The Tumor Microenvironment: An in-vitro culture is a homogenous monolayer of cells with unlimited access to nutrients and the drug. [20]An in-vivo tumor is a complex organ with regions of hypoxia, poor vascularization, and a supportive network of stromal cells that can confer resistance. [21][19]* Off-Target Toxicity: A compound may show a good therapeutic window in-vitro but exhibit unexpected toxicity in-vivo at doses required for efficacy, as seen with our hypothetical QZ-03. This toxicity can be unrelated to the primary target.

  • Drug Penetration: The physical barrier of a solid tumor can prevent the drug from reaching all the cancer cells, a factor completely absent in-vitro. [17]

Data Presentation: Comparative IVIVC Analysis
Compound IDIn-Vitro Potency (EGFR IC50, nM)In-Vivo Efficacy (TGI @ 50 mg/kg)Correlation Analysis
QZ-01 5.175%Good Correlation: High in-vitro potency translated directly to strong, well-tolerated in-vivo efficacy. This suggests favorable pharmacokinetic properties and target engagement in the tumor.
QZ-02 89.415%Good Correlation: The poor in-vitro potency correctly predicted weak in-vivo activity. The compound is simply not potent enough at the molecular level.
QZ-03 (Control) 6.568% (but toxic)Poor Correlation (Safety): While the in-vitro potency predicted efficacy, it failed to predict the severe in-vivo toxicity. The therapeutic window is negligible, making it an unviable drug candidate.

Table 3: A direct comparison highlighting the IVIVC for the representative compounds. This analysis integrates potency, efficacy, and safety to make a holistic assessment.

Mandatory Visualization: IVIVC Influencing Factors

IVIVC_Factors cluster_invitro In-Vitro World cluster_invivo In-Vivo World cluster_barriers Biological & Pharmacological Barriers Potency High In-Vitro Potency (e.g., Low IC50) Efficacy High In-Vivo Efficacy (e.g., High TGI) Potency->Efficacy Desired Correlation PK Poor Pharmacokinetics (ADME) PK->Efficacy Disrupt Correlation TME Tumor Microenvironment (Hypoxia, Stroma) TME->Efficacy Disrupt Correlation Toxicity Off-Target Toxicity Toxicity->Efficacy Disrupt Correlation Penetration Poor Tumor Penetration Penetration->Efficacy Disrupt Correlation

Caption: Factors that can disrupt the correlation between in-vitro potency and in-vivo efficacy.

Conclusion and Future Perspectives

Establishing a robust IVIVC for quinazoline derivatives is an iterative, multidisciplinary process. It requires a deep understanding of the compound's molecular mechanism, cellular effects, and its fate within a complex organism. This guide has demonstrated that while in-vitro assays provide the essential starting point for potency and mechanism, they are not a crystal ball. The true therapeutic potential of a compound is only revealed through meticulously designed in-vivo studies that probe efficacy, safety, and pharmacokinetics in parallel.

The frequent disconnects between in-vitro and in-vivo results should not be viewed as failures, but as learning opportunities that guide the next cycle of drug design. Poor PK can be addressed through chemical modification, and unexpected toxicities can be investigated to design safer molecules.

Looking forward, the field is advancing towards more predictive preclinical models to improve IVIVC and reduce late-stage attrition. The use of 3D cell culture models (spheroids and organoids) and patient-derived xenografts (PDX) that better mimic the complexity of human tumors holds significant promise for bridging the gap between the bench and the bedside. [20]By integrating these advanced models with a solid understanding of the principles outlined in this guide, we can more effectively translate potent quinazoline derivatives into life-saving cancer therapies.

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A Scientist's Guide to Target Specificity and Cross-Reactivity of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors that have revolutionized cancer therapy.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving target specificity.[3] Off-target effects can lead to toxicity or unexpected polypharmacology, making a thorough understanding of an inhibitor's selectivity profile paramount for both preclinical validation and clinical success. This guide provides an in-depth comparison of the cross-reactivity and target specificity of prominent quinazoline-based inhibitors. We will explore the fundamental principles of inhibitor action, detail robust experimental methodologies for specificity profiling, and present comparative data to aid researchers in selecting and interpreting the activity of these powerful chemical tools.

Section 1: The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline and its derivatives are heterocyclic compounds that have proven to be exceptionally effective scaffolds for designing ATP-competitive kinase inhibitors.[1][4] Their structure allows for strategic modifications that can confer high affinity and, ideally, high selectivity for a specific kinase target. First-generation inhibitors like Gefitinib and Erlotinib validated this approach, primarily targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer.[5]

The core challenge arises from the fact that the human genome contains over 500 protein kinases, all sharing a structurally similar ATP-binding pocket.[6] Consequently, an inhibitor designed for one kinase may inadvertently bind to and inhibit others, a phenomenon known as cross-reactivity or off-targeting.[7] This necessitates a rigorous, multi-faceted approach to characterize the precise interaction profile of any new or existing quinazoline-based inhibitor.

Section 2: Foundational Concepts: On-Target Efficacy vs. Off-Target Effects

The clinical utility of a kinase inhibitor is a balance between its on-target efficacy and its off-target liabilities.

  • Target Specificity refers to the degree to which an inhibitor binds to its intended target with higher affinity than to other proteins. High specificity is often desirable to minimize side effects.

  • Cross-Reactivity describes the inhibitor's ability to bind to unintended targets. While often associated with toxicity, cross-reactivity can sometimes be beneficial, leading to a "polypharmacology" effect where inhibiting multiple nodes in a disease network produces a superior therapeutic outcome.[7]

The following diagram illustrates the ATP-competitive mechanism of a typical quinazoline-based EGFR inhibitor and how off-target binding to another kinase, such as a SRC family kinase, could trigger unintended downstream signaling.

G cluster_EGFR On-Target Pathway (EGFR) cluster_SFK Off-Target Pathway (e.g., SRC Family Kinase) EGFR EGFR Kinase Domain Downstream_EGFR Proliferation & Survival Signaling EGFR->Downstream_EGFR Inhibits Phosphorylation ATP_EGFR ATP ATP_EGFR->EGFR Blocked Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP Pocket SFK SFK Kinase Domain Quinazoline->SFK Cross-Reactivity Downstream_SFK Unintended Cellular Effects (e.g., Toxicity) SFK->Downstream_SFK Inhibits Phosphorylation

Caption: EGFR inhibition by a quinazoline-based drug and potential off-target effects.

Section 3: The Scientist's Toolkit: Methodologies for Profiling Inhibitor Specificity

No single assay can fully capture the complexity of an inhibitor's selectivity. A combination of in vitro and cell-based methods is essential for a comprehensive profile.

Method 3.1: Large-Scale Kinase Panel Screening

This is the foundational experiment for assessing selectivity. It involves testing the inhibitor against a large panel of recombinant kinases (often >400) to determine its potency (IC50) or binding affinity (Kd) for each.[8]

Causality Behind Experimental Choice: This in vitro approach provides a direct, unbiased measure of biochemical interaction between the inhibitor and a wide array of purified kinases. It is the most effective way to generate a broad, initial map of the kinome-wide interaction landscape, identifying both high-affinity targets and potential off-targets that warrant further investigation in a cellular context.

G Compound Quinazoline Inhibitor Dilution Serial Dilution Compound->Dilution Plate Multi-well Plate (384-well) Dilution->Plate Detection Detection (Luminescence/ Fluorescence) Plate->Detection Kinase_Panel Recombinant Kinase Panel (>400 kinases) Kinase_Panel->Plate ATP_Substrate ATP + Substrate ATP_Substrate->Plate Analysis Data Analysis (IC50 curves, Selectivity Score) Detection->Analysis

Caption: Workflow for a large-scale in vitro kinase panel screen.

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting from 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of kinase buffer. Add 50 nL of the diluted inhibitor.

  • Kinase Addition: Add 5 µL of the specific recombinant kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of a mix containing the kinase-specific peptide substrate and [γ-³³P]-ATP (at a concentration close to the Kₘ for each kinase to ensure accurate IC50 determination).[9]

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Method 3.2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms target engagement within the complex environment of an intact cell or even tissue.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[12]

Causality Behind Experimental Choice: While kinase panels are excellent for biochemical profiling, they don't account for cell permeability, intracellular ATP concentrations, or the native conformational state of the kinase. CETSA validates that the inhibitor can reach and bind to its intended target in situ, providing crucial evidence of target engagement under physiological conditions.[10][13]

G Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifugation Supernatant Collect Soluble Fraction (Supernatant) Centrifugation->Supernatant Detection Protein Quantification (Western Blot, MS) Supernatant->Detection Analysis Generate Melt Curve (ΔTm) Detection->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture cells (e.g., A549 lung cancer cells for an EGFR inhibitor) to ~80% confluency. Treat cells with the quinazoline inhibitor at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Sample Preparation: Transfer the supernatant to a new tube. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. The shift in the melting temperature (Tm) between the inhibitor-treated and vehicle-treated samples indicates target stabilization.

Method 3.3: Chemical Proteomics

Chemical proteomics provides an unbiased, systems-wide view of inhibitor interactions.[14] A common approach, known as a competitive pull-down assay, uses immobilized, non-selective kinase inhibitors (often called "kinobeads") to capture a large portion of the cellular kinome.[3][15] By pre-incubating a cell lysate with a free inhibitor, one can quantify which kinases are prevented from binding to the beads, thus identifying the inhibitor's targets and their relative affinities.[15]

Causality Behind Experimental Choice: This method is unparalleled for discovering completely unexpected off-targets.[16] Unlike panel screens, which are limited to the kinases on the panel, chemical proteomics interrogates the native kinome expressed in a specific cell type, offering a highly relevant and discovery-oriented approach to specificity profiling.[3]

Section 4: Comparative Analysis: A Head-to-Head Look at Key Quinazoline-Based Inhibitors

The following tables summarize publicly available data for three well-known quinazoline-based inhibitors, highlighting their differences in on-target potency and off-target profiles.

Table 1: On-Target Potency against Primary Kinase Targets

InhibitorPrimary Target(s)IC50 / Kd (nM)Citation
Gefitinib EGFR~0.3 - 2[5][17]
Erlotinib EGFR~0.3 - 2[5][17]
Lapatinib EGFR, HER2 (ERBB2)~10 (EGFR), ~13 (HER2)[18]

Note: IC50/Kd values can vary based on assay conditions.

Table 2: Comparative Cross-Reactivity Profiles

InhibitorKey Off-Targets (Potent Inhibition)Selectivity NotesCitation
Gefitinib RIPK2Generally considered highly selective for EGFR. Binds to only a few kinases with high affinity.[17]
Erlotinib ABL1, SRC, YES, LCK, FYN, ARG, RIPK2Demonstrably more cross-reactive than gefitinib, targeting multiple SRC family and ABL kinases.[17]
Lapatinib Multiple kinases across different familiesAs a dual inhibitor, it is inherently less selective than gefitinib. Its broader profile may contribute to both efficacy and side effects (e.g., rash, diarrhea).[18]

Interpretation:

The data clearly show that even structurally similar compounds like Gefitinib and Erlotinib can have distinct selectivity profiles. While both are potent EGFR inhibitors, Erlotinib interacts with a broader range of kinases, including several members of the SRC family.[17] This "multi-kinase" activity might contribute to its efficacy in certain contexts but also explains potential differences in side-effect profiles compared to the more selective Gefitinib.[17][19] Lapatinib was intentionally designed as a dual inhibitor of EGFR and HER2, a strategy that has proven effective in HER2-positive breast cancer.[18]

Section 5: Conclusion and Future Directions

The specificity of a quinazoline-based inhibitor is not an absolute property but a complex profile that must be characterized using a suite of orthogonal, self-validating experimental techniques. Large-scale in vitro screens provide a broad overview, while cell-based methods like CETSA and chemical proteomics confirm target engagement and uncover unexpected interactions in a physiological context.

As drug development moves towards ever-more precise interventions, the design of next-generation quinazoline inhibitors will increasingly focus on exploiting subtle differences in kinase ATP pockets to achieve desired selectivity profiles, whether that means exquisitely specific single-target agents or rationally designed multi-targeting drugs.[2][20]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. Quinazoline-2-carboxylic acid hydrochloride, a member of the biologically significant quinazoline family, requires meticulous handling throughout its lifecycle. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance, to ensure the protection of laboratory personnel and the environment.

The causality behind these rigorous disposal protocols stems from the unknown hazard profile of many research chemicals. While some quinazoline derivatives have established therapeutic uses, others may exhibit toxicity.[1][2] The hydrochloride salt classification indicates acidic properties. Therefore, in the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, it must be treated as a hazardous waste, adopting a conservative approach to mitigate any potential risks.

PART 1: Immediate Safety & Handling Precautions

Before initiating any disposal-related activities, the immediate safety of laboratory personnel is paramount. A thorough understanding of the potential hazards and the correct personal protective equipment (PPE) is non-negotiable.

1.1 Personal Protective Equipment (PPE)

A robust PPE system is your final and most critical line of defense against chemical exposure.[3] The appropriate PPE for handling this compound, which is a solid powder, includes:

  • Eye and Face Protection : Wear safety goggles or glasses that meet the ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.[4][5]

  • Skin Protection : A standard laboratory coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or punctures before use.[6][7]

  • Respiratory Protection : If there is a risk of aerosolization or dust generation that cannot be controlled within a fume hood, a NIOSH-approved respirator may be necessary.[4] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risks.

1.2 Spill Management

Accidents can happen, and a prepared response is key to mitigating harm. The procedure for managing a spill of solid this compound is as follows:

  • Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the affected area.[8]

  • Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood, to prevent the spread of dust.[9]

  • Don PPE : Before cleaning, don the appropriate PPE as described above.

  • Contain & Clean :

    • Gently cover the spill with absorbent pads moistened with a suitable solvent (e.g., water, if compatible) to prevent the powder from becoming airborne.[8]

    • Alternatively, carefully sweep the solid material using a dustpan and brush, avoiding aggressive motions that could generate dust.[10]

  • Collect Waste : Place all contaminated materials (spilled powder, absorbent pads, used gloves) into a heavy-duty plastic bag. Double-bagging is recommended.[11]

  • Label & Dispose : Seal and label the bag as "Hazardous Waste" containing this compound spill debris. Dispose of it according to the hazardous waste procedures outlined below.[10]

  • Decontaminate : Clean the spill area and any affected equipment with a detergent and water solution.[11]

PART 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations established by agencies such as the Environmental Protection Agency (EPA) in the United States.[12][13] The following protocol provides a self-validating system for compliant disposal.

Step 1: Waste Characterization

Unless your institution's Environmental Health & Safety (EHS) office has explicitly determined it to be non-hazardous, this compound must be managed as a hazardous chemical waste. This is due to its potential biological activity and its nature as a hydrochloride salt of a carboxylic acid.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[14]

  • Designate a Waste Stream : This compound should be categorized as a solid organic acid waste.

  • Avoid Incompatibilities : Do NOT mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong oxidizing agents

    • Reactive metals

  • Keep this waste stream separate from other categories like halogenated or non-halogenated solvents.

Step 3: Container Selection and Management

The integrity of the waste container is fundamental to safe storage and disposal.

  • Material Compatibility : Use a container made of material chemically resistant to acids, such as high-density polyethylene (HDPE).[15]

  • Container Condition : The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.

  • Headspace : Do not fill the container beyond 90% capacity to allow for potential expansion.[15]

  • Closure : Keep the waste container closed at all times except when adding waste. This is a key regulatory requirement.[16][17]

Step 4: Labeling the Hazardous Waste Container

Accurate and clear labeling is a critical compliance and safety measure. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Acidic").

  • The date when waste was first added to the container.

  • The name and location (building and room number) of the generating laboratory.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16]

  • The SAA must be clearly marked.

  • Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Ensure incompatible waste streams are physically segregated within the SAA.

Step 6: Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection.

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

  • Do not attempt to dispose of the chemical waste through a third-party service without institutional approval.

Disposal of Empty Containers

An empty container that held this compound must also be managed carefully.

  • The first rinse of the container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous waste.[16]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[16]

  • After thorough rinsing and air-drying, completely deface or remove the original label. The container can then be disposed of in the appropriate glass or plastic recycling bin.[18]

PART 3: Data Summary & Visual Workflows

For clarity and quick reference, the key logistical information and workflows are summarized below.

Table 1: Disposal and Safety Summary for this compound

ParameterGuidelineRationale
Waste Category Solid Organic Acid WasteClassified based on chemical structure (carboxylic acid) and salt form (hydrochloride).
PPE Safety Goggles, Lab Coat, Nitrile GlovesProvides a necessary barrier against potential skin/eye contact and irritation.
Container Labeled, sealed, HDPE containerEnsures chemical compatibility, prevents leaks, and meets regulatory labeling standards.
Storage Location Designated Satellite Accumulation Area (SAA)Complies with regulations for hazardous waste storage at the point of generation.
Incompatibilities Bases, Strong Oxidizers, Reactive MetalsPrevents potentially violent or hazardous chemical reactions during storage.
Spill Cleanup Moisten to prevent dust, sweep, collect in a sealed bagMinimizes inhalation risk and ensures contaminated materials are properly contained.
Empty Container Collect first rinse as hazardous waste, deface labelEnsures residual chemical is properly managed and prevents misuse of the container.

Diagram 1: Disposal Workflow for this compound

This diagram illustrates the decision-making process and procedural steps for proper disposal.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal cluster_spill Spill Response Start Handling Quinazoline-2- carboxylic acid HCl PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Waste Generated FumeHood->WasteGen Process Complete SelectContainer Select Compatible HDPE Container WasteGen->SelectContainer LabelContainer Label as 'Hazardous Waste' with full chemical name SelectContainer->LabelContainer PlaceInSAA Place in designated SAA with Secondary Containment LabelContainer->PlaceInSAA KeepClosed Keep Container Closed PlaceInSAA->KeepClosed RequestPickup Container Full? Request EHS Pickup KeepClosed->RequestPickup Spill Spill Occurs Alert Alert Others & Isolate Area Spill->Alert Dispose as Hazardous Waste CleanSpill Clean Spill (Avoid Dust) Alert->CleanSpill Dispose as Hazardous Waste CollectDebris Collect Debris in Sealed, Labeled Bag CleanSpill->CollectDebris Dispose as Hazardous Waste CollectDebris->LabelContainer Dispose as Hazardous Waste

Sources

Personal protective equipment for handling Quinazoline-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Quinazoline-2-carboxylic acid hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for integrating this chemical safely into your laboratory workflows. Our focus is on the causality behind each recommendation, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile

This compound is a heterocyclic aromatic compound. While specific toxicological data for this exact compound is limited, the hydrochloride salt classification and the quinazoline core structure necessitate careful handling. The primary hazards are associated with its potential as a skin, eye, and respiratory irritant.[1] The hydrochloride component suggests it is a corrosive substance, capable of causing severe skin burns and eye damage.[2]

GHS Hazard Classification: Based on available data for similar compounds, this compound is classified as an Acute Toxicant (Oral, Category 4) and an Eye Damage/Irritation (Category 1) agent.[3]

Hazard StatementDescription
H302Harmful if swallowed.[3]
H318Causes serious eye damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Equipment Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact.[1] Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving.
Eye Protection Chemical Splash GogglesEssential for protecting the eyes from accidental splashes of solutions or contact with airborne powder.[1]
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles.[1] If there is a potential for vapor generation, especially when preparing solutions with volatile solvents, an air-purifying respirator with appropriate cartridges is required.[1][4]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of larger volumes or when reacting the compound under vigorous conditions.[4][5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to mitigate risks at every stage of handling.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents.[4][6] The storage class for this compound is 11: Combustible Solids.

Handling and Experimental Use

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1] If using a volatile solvent, ensure adequate ventilation and consider the use of an air-purifying respirator.[1]

  • Experimental Procedures: Maintain a safe distance from ongoing reactions and utilize appropriate shielding.[1] Always avoid direct contact with the substance.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 handle1 Weigh Solid in Fume Hood prep2->handle1 Proceed to Handling handle2 Prepare Solution (Add Solid to Solvent) handle1->handle2 handle3 Conduct Experiment with Shielding handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No decon Decontaminate Glassware & Surfaces solid_waste->decon final_disposal Arrange for EHS Pickup solid_waste->final_disposal liquid_waste->decon liquid_waste->final_disposal rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate rinsate->liquid_waste

Caption: Decision tree for the proper disposal of waste containing this compound.

References

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • iPolymer. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. [Link]

  • Szabo-Scandic. Quinazoline. [Link]

  • University of Washington. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

  • ResearchGate. (2025, August 10). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

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